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Foundational

1-Benzyl-2-methylpiperazine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-2-methylpiperazine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction 1-Benzyl-2-methylpiperazine hydrochloride i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-2-methylpiperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2-methylpiperazine hydrochloride is a derivative of piperazine, a class of compounds with a broad spectrum of applications, most notably in medicinal chemistry and pharmacology. While some piperazine derivatives, such as Benzylpiperazine (BZP) and Methylbenzylpiperazine (MBZP), are known for their stimulant properties and have been used as recreational drugs[1], 1-Benzyl-2-methylpiperazine hydrochloride is primarily utilized as an analytical reference standard in research and forensic settings[2]. Its classification within databases of psychoactive compounds underscores the importance of understanding its chemical behavior for accurate identification and differentiation from controlled analogues[3].

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and safe handling of 1-Benzyl-2-methylpiperazine hydrochloride, offering a foundational resource for professionals working with this and related compounds.

cluster_molecule 1-Benzyl-2-methylpiperazine Hydrochloride mol caption Figure 1. Chemical Structure of 1-Benzyl-2-methylpiperazine.

Caption: Figure 1. Chemical Structure of 1-Benzyl-2-methylpiperazine.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of all chemical research. The fundamental identifiers for 1-Benzyl-2-methylpiperazine and its hydrochloride salt are summarized below.

IdentifierValueSource
IUPAC Name 1-benzyl-2-methylpiperazine[3]
CAS Number (Base) 29906-54-5[3][4]
CAS Number (HCl Salt) 93138-53-5[2]
Molecular Formula (Base) C₁₂H₁₈N₂[3][4][5]
Molar Mass (Base) 190.28 g/mol [3][4]
Molar Mass (HCl Salt) ~226.75 g/mol [6][7]

The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to analytical sample preparation. The hydrochloride salt is expected to be a crystalline solid, contrasting with the free base which is a liquid[5][8].

PropertyValueNotes and Context
Appearance Colorless to light yellow liquid (Base)[5] / White crystalline solid (HCl Salt)[8]The hydrochloride salt form is typical for enhancing stability and water solubility.
Boiling Point (Base) ~265 - 267 °C[5]
Density (Base) ~1.0 g/cm³[5]
Solubility Base: Soluble in organic solvents (ethanol, dichloromethane)[5]. HCl Salt: Water soluble[8].Data from the related compound 1-benzyl-4-methylpiperazine HCl shows specific solubilities: DMSO (30 mg/ml), PBS pH 7.2 (10 mg/ml), DMF (5 mg/ml), Ethanol (2 mg/ml), Methanol (1 mg/ml)[7].

Synthesis and Purification

The synthesis of monosubstituted piperazines like 1-benzyl-2-methylpiperazine presents a classic chemical challenge: achieving selective mono-alkylation over di-alkylation at the two secondary amine positions.

Principle of Synthesis

The most direct route involves the N-alkylation of 2-methylpiperazine with benzyl chloride. A significant excess of the piperazine starting material is typically used to statistically favor the formation of the mono-substituted product over the 1,4-disubstituted byproduct. The reaction mechanism is a standard nucleophilic substitution where the nitrogen atom of the piperazine acts as the nucleophile. A subsequent and crucial step is the conversion of the resulting free base into its hydrochloride salt. This is not merely for formulation; it serves as a highly effective method of purification. The hydrochloride salt often has lower solubility in organic solvents than the free base, allowing for selective precipitation and purification by recrystallization, effectively removing unreacted starting materials and the dibenzylated byproduct[9].

SynthesisWorkflow Reactants 2-Methylpiperazine + Benzyl Chloride Reaction N-Alkylation (Piperazine in excess) Reactants->Reaction CrudeProduct Crude Product Mixture (Mono- & Di-substituted, Starting Materials) Reaction->CrudeProduct Acidification Acidification (Ethanolic HCl) CrudeProduct->Acidification Precipitate Precipitation of HCl Salt Acidification->Precipitate Purification Recrystallization Precipitate->Purification FinalProduct Pure 1-Benzyl-2-methylpiperazine HCl Purification->FinalProduct AnalyticalWorkflow Sample Sample of 1-Benzyl-2-methylpiperazine HCl Prep Sample Preparation (e.g., Dissolution in Methanol) Sample->Prep GCMS GC-MS Analysis Prep->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR GCFID GC-FID Analysis Prep->GCFID Identity Structural Confirmation (Fragmentation Pattern, Chemical Shifts) GCMS->Identity Purity Purity Assessment & Quantification (Peak Area %) GCMS->Purity NMR->Identity GCFID->Purity

Caption: Figure 3. A representative workflow for the comprehensive analytical characterization of the target compound.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation.

    • ¹H NMR: The spectrum is expected to show distinct signals: aromatic protons of the benzyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic CH₂ group, complex multiplets for the piperazine ring protons, and a doublet for the methyl group on the chiral center. The integration of these signals should correspond to the number of protons in each environment. Spectral data for related structures like 1-benzylpiperazine and 2-methylpiperazine can serve as a reference for predicting shifts.[10][11]

    • ¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, the distinct carbons of the piperazine ring, and the methyl carbon.

  • Mass Spectrometry (MS): Typically performed in conjunction with Gas Chromatography (GC-MS), this technique provides the molecular weight and a characteristic fragmentation pattern that serves as a chemical fingerprint. Key fragments would likely arise from the loss of the benzyl group or fragmentation of the piperazine ring.

Chromatographic Methods

Chromatography is the gold standard for separating the target compound from impurities and for quantification.

  • Protocol: GC-MS for Identification and Purity

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent, such as methanol.[12]

    • Instrument Setup: Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., 5% phenyl/95% methyl silicone) coupled to a mass spectrometer.[12]

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injector port.

    • Chromatography: Employ a temperature program that starts at a lower temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 280°C) to ensure separation of components with different boiling points.[12]

    • Detection: The mass spectrometer will record mass spectra for all eluting peaks.

    • Analysis: The identity of the main peak is confirmed by matching its retention time and mass spectrum against a known reference standard. Purity is estimated by the relative area percentage of the main peak.

  • Protocol: GC-FID for Quantification

    • Standard Preparation: Prepare a series of calibration standards of known concentrations of the reference material in a solvent containing a consistent amount of an internal standard (e.g., nortriptyline or dimethylphthalate).[12][13] The internal standard is crucial for correcting variations in injection volume and detector response.

    • Sample Preparation: Prepare the unknown sample in the same internal standard solution.

    • Analysis: Analyze both the standards and the sample using a GC equipped with a Flame Ionization Detector (FID).

    • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area versus concentration for the standards. The concentration of the unknown sample is then determined from this curve. This method provides high precision and accuracy for quantification.[13]

Safety, Handling, and Storage

Proper handling of any chemical is paramount for laboratory safety. The hydrochloride salt is classified as a hazardous substance.

Hazard Identification

Hazard ClassGHS StatementPictogramSource
Skin Corrosion/Irritation H315: Causes skin irritationWarning[3][8][14]
Eye Damage/Irritation H319: Causes serious eye irritationWarning[3][8][14]
Target Organ Toxicity H335: May cause respiratory irritationWarning[3][14]
Acute Toxicity (Oral) H302: Harmful if swallowedWarning[3]
Acute Toxicity (Dermal) H312: Harmful in contact with skinWarning[3]
Acute Toxicity (Inhalation) H332: Harmful if inhaledWarning[3]

Exposure Control and Personal Protection

  • Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is required to minimize inhalation exposure.[15][16] A safety shower and eye wash station must be readily accessible.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][15]

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing to prevent skin contact.[8][15]

    • Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[15][16]

Handling, Storage, and Disposal

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[14] Avoid ingestion and inhalation.[14] Wash hands and any exposed skin thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][14] The material may be sensitive to light, so protection from light is recommended.[8][14]

  • Disposal: Dispose of waste materials at an approved waste disposal plant. The recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber, in accordance with all federal, state, and local environmental regulations.[8][15]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Retrieved from [Link]

  • School of Biotechnology Madurai Kamaraj University. (n.d.). 1-Benzyl-2-methylpiperazine (hydrochloride). Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). (R)-1-Benzyl-2-Methylpiperazine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Org. Syn. Coll. Vol. 4, p.84 (1963); Vol. 35, p.18 (1955). Retrieved from [Link]

  • Chan, W. Y., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]

  • GlpBio. (n.d.). 1-Benzyl-2-methylpiperazine (hydrochloride). Retrieved from [Link]

  • SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Proka GENOMICS. (n.d.). 1-Benzyl-2-methylpiperazine (hydrochloride). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Methylbenzyl)piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94426, 1-Piperonylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98031, 1-Benzyl-2-phenylpiperazine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Benzyl-2-methylpiperazine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-Benzyl-2-methylpiperazine hydrochloride. It provides in-depth information on its chem...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-Benzyl-2-methylpiperazine hydrochloride. It provides in-depth information on its chemical identity, physicochemical properties, synthesis, analytical characterization, and potential applications, with a strong emphasis on scientific integrity and practical, field-proven insights.

Introduction and Chemical Identity

1-Benzyl-2-methylpiperazine is a substituted piperazine derivative. The presence of a benzyl group and a methyl group on the piperazine ring gives rise to its specific chemical properties and potential pharmacological activity. The hydrochloride salt is a common form for handling and formulation purposes due to its increased stability and solubility in aqueous solutions.

A critical aspect of chemical identity is the Chemical Abstracts Service (CAS) number. For the parent compound, 1-Benzyl-2-methylpiperazine, the CAS number is 29906-54-5 [1]. However, there is some ambiguity in the literature and commercial listings for the specific hydrochloride salt. One supplier, GlpBio, lists the CAS number for 1-Benzyl-2-methylpiperazine (hydrochloride) as 93138-53-5 [2]. It is crucial for researchers to verify the CAS number with their specific supplier and through analytical characterization.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name1-benzyl-2-methylpiperazinePubChem[1]
Molecular FormulaC12H18N2PubChem[1]
Molecular Weight190.28 g/mol PubChem[1]
Molecular Formula (HCl salt)C12H19ClN2ChemicalBook[3]
Molecular Weight (HCl salt)226.75 g/mol ChemicalBook[3]

Physicochemical Properties

Understanding the physicochemical properties of 1-Benzyl-2-methylpiperazine hydrochloride is fundamental for its handling, formulation, and use in experimental settings.

Table 2: Physicochemical Data

PropertyValueSource
AppearanceTypically a colorless to light yellow liquid (free base)Pipzine Chemicals[4]
White crystalline solid (hydrochloride)Thermo Fisher Scientific[5]
SolubilitySoluble in organic solvents like ethanol and dichloromethane (free base)Pipzine Chemicals[4]
Water soluble (hydrochloride)Thermo Fisher Scientific[5]
Boiling PointApproximately 265 - 267 °C (free base)Pipzine Chemicals[4]
DensityAround 1.0 g/cm³ (free base)Pipzine Chemicals[4]

Synthesis of 1-Benzyl-2-methylpiperazine Hydrochloride

The synthesis of 1-Benzyl-2-methylpiperazine typically involves a multi-step process. A common strategy is the N-benzylation of a suitable 2-methylpiperazine precursor. The following is a representative synthetic workflow, drawing upon established methods for similar compounds[6][7].

Diagram: Synthetic Pathway

Synthesis_Pathway A 2-Methylpiperazine C 1-Benzyl-2-methylpiperazine A->C Base, Solvent B Benzyl Chloride B->C E 1-Benzyl-2-methylpiperazine HCl C->E Solvent (e.g., Ethanol) D Hydrochloric Acid D->E

Caption: A general synthetic route to 1-Benzyl-2-methylpiperazine hydrochloride.

Experimental Protocol: Synthesis

Step 1: N-Benzylation of 2-Methylpiperazine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpiperazine in a suitable solvent such as acetonitrile or ethanol.

  • Add a base, for example, potassium carbonate or triethylamine, to the solution to act as an acid scavenger.

  • Slowly add benzyl chloride to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude 1-Benzyl-2-methylpiperazine.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 1-Benzyl-2-methylpiperazine in a minimal amount of a suitable solvent, such as absolute ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in ethanol (or bubble dry HCl gas through the solution) while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 1-Benzyl-2-methylpiperazine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized compound.

Diagram: Analytical Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR (1H, 13C) MS Mass Spectrometry GCMS GC-MS HPLC HPLC-DAD Sample Synthesized Compound Sample->NMR Structural Elucidation Sample->MS Molecular Weight Confirmation Sample->GCMS Purity & Identity Sample->HPLC Purity & Quantification

Caption: A typical workflow for the analytical characterization of 1-Benzyl-2-methylpiperazine HCl.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of the molecule. The proton NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the protons on the piperazine ring, and the methyl group protons. The carbon NMR will provide information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 1-Benzyl-2-methylpiperazine, the expected molecular ion peak [M]+ would be at m/z 190.28. For the hydrochloride salt, the free base is typically observed in the mass spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the compound and confirming its identity. The retention time in the gas chromatogram provides a measure of the compound's volatility, while the mass spectrum of the eluting peak serves as a fingerprint for identification[8].

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) can be used for the quantitative analysis of 1-Benzyl-2-methylpiperazine hydrochloride. A validated HPLC method can determine the purity of the compound and quantify it in various matrices[9].

Pharmacological Context and Potential Applications

1-Benzyl-2-methylpiperazine belongs to the piperazine class of compounds, many of which exhibit psychoactive properties. The parent compound, benzylpiperazine (BZP), is a known stimulant[10]. The methyl-substituted analogue, methylbenzylpiperazine (MBZP), has also been identified as a stimulant drug[11].

PubChem classifies 1-Benzyl-2-methylpiperazine under "Synthetic Cannabinoids or Psychoactive Compounds"[1]. This suggests that its primary area of interest for researchers may be in the fields of pharmacology, toxicology, and forensic science. It is categorized as an analytical reference standard for research and forensic applications[2][12].

Recent research has also explored benzylpiperazine derivatives as ligands for σ1 receptors, which are involved in nociceptive signaling, indicating potential therapeutic applications in pain management[13].

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-Benzyl-2-methylpiperazine hydrochloride.

  • Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation[5][14]. It is harmful if swallowed, in contact with skin, or if inhaled[1].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or with a fume hood[5][14].

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling[5][14].

  • Storage: Store in a well-ventilated place and keep the container tightly closed. Protect from light[5][14].

Conclusion

1-Benzyl-2-methylpiperazine hydrochloride is a compound of interest for its potential psychoactive properties and as an analytical standard. This guide has provided a comprehensive overview of its chemical identity, synthesis, analysis, and safety considerations. Researchers and drug development professionals should adhere to the detailed protocols and safety guidelines presented to ensure the integrity of their work and their personal safety.

References

  • Pipzine Chemicals. (R)-1-Benzyl-2-Methylpiperazine.
  • Thermo Fisher Scientific. (2024, May 8).
  • Fisher Scientific. (2024, April 1).
  • Sigma-Aldrich. (2025, May 6).
  • ChemicalBook. 1-(2-METHYL-BENZYL)-PIPERAZINEHYDROCHLORIDE.
  • PubChem. 1-Benzyl-2-methylpiperazine.
  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.
  • Biosynth. (2022, May 5).
  • Organic Syntheses. 1-benzylpiperazine.
  • Wang, G. T., Li, Y., & Wang, X. (2004). A Novel and Facile Method to Synthesize (R)‐ and (S)‐2‐methylpiperazine.
  • ChemicalBook. 2-Methylpiperazine synthesis.
  • GlpBio. 1-Benzyl-2-methylpiperazine (hydrochloride).
  • PubChem. 1-Benzylpiperazine.
  • Cayman Chemical. MBZP (hydrochloride) (1-benzyl-4-Methylpiperazine, Methylbenzylpiperazine, 1-methyl-4-Benzylpiperazine, CAS Number: 374898-00-7).
  • Analytical Methods Committee, Royal Society of Chemistry. (2013). Analytical Methods.
  • Wikipedia. Methylbenzylpiperazine.
  • ProkaGENOMICS. 1-Benzyl-2-methylpiperazine (hydrochloride).
  • ChemicalBook. 110475-31-5(1-Benzylpiperazine) Product Description.
  • Berardi, F., et al. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 11(13), 1968–1979.
  • ResearchGate.

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Foundational

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 1-Benzyl-2-methylpiperazine Hydrochloride

Executive Summary: The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 1-Benzyl-2-methylpiperazine is a chiral derivative of significant interest as a synt...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 1-Benzyl-2-methylpiperazine is a chiral derivative of significant interest as a synthetic intermediate and a research chemical in the development of novel psychoactive and other biologically active compounds.[2][3] This guide provides a comprehensive overview of its synthesis, purification, and detailed structural analysis. By integrating field-proven insights with robust analytical data, this document serves as a technical resource for researchers and professionals in drug development, offering a self-validating framework for the preparation and characterization of 1-Benzyl-2-methylpiperazine hydrochloride.

Introduction to 1-Benzyl-2-methylpiperazine Hydrochloride

The piperazine ring is a privileged scaffold in drug discovery, known for its presence in a wide array of pharmaceuticals targeting various conditions.[1] The introduction of a methyl group at the C-2 position of the piperazine ring creates a chiral center, allowing for the exploration of stereospecific interactions with biological targets. The N-1 benzyl group serves a dual purpose: it can be a crucial pharmacophoric element or act as a versatile protecting group that can be removed via hydrogenolysis, enabling further chemical modifications.[4] 1-Benzyl-2-methylpiperazine and its derivatives are often investigated for their potential as psychostimulants, hallucinogens, or as ligands for various receptors.[2][5] This guide focuses on the hydrochloride salt form, which enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and biological testing.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 1-Benzyl-2-methylpiperazine hydrochloride is essential for its effective use in research and development.

Structure:

2D structure of 1-Benzyl-2-methylpiperazine

Figure 1. 2D Chemical Structure of 1-Benzyl-2-methylpiperazine.

Table 1: Physicochemical Properties of 1-Benzyl-2-methylpiperazine

PropertyValueSource
IUPAC Name 1-benzyl-2-methylpiperazine[3]
Molecular Formula C₁₂H₁₈N₂[3]
Molecular Weight 190.28 g/mol [3]
CAS Number 29906-54-5 (free base)[3]
Appearance Colorless to light yellow liquid (free base)[6]
Boiling Point ~265 - 267 °C (free base)[6]
Density ~1.0 g/cm³ (free base)[6]

Synthesis and Purification

The synthesis of 1-Benzyl-2-methylpiperazine hydrochloride is typically achieved through the N-benzylation of 2-methylpiperazine, followed by conversion to its hydrochloride salt.

Synthetic Strategy & Rationale

The chosen synthetic route involves the direct N-alkylation of 2-methylpiperazine with benzyl chloride. 2-Methylpiperazine possesses two nitrogen atoms with different steric environments. The nitrogen at position 4 is less sterically hindered than the nitrogen at position 1 (adjacent to the methyl group). However, direct benzylation can lead to a mixture of N-1 and N-4 benzylated products, as well as the di-benzylated product. To favor the mono-benzylated product, the reaction is typically performed with a slight excess of the piperazine starting material.[4] The use of a base, such as potassium carbonate, is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The final step involves the precipitation of the hydrochloride salt by treating the purified free base with a solution of hydrogen chloride in a suitable organic solvent.

Detailed Experimental Protocol
  • Reaction Setup: To a stirred solution of 2-methylpiperazine (1.1 equivalents) and potassium carbonate (2.0 equivalents) in a suitable solvent like acetonitrile, add benzyl chloride (1.0 equivalent) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and unreacted 2-methylpiperazine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-Benzyl-2-methylpiperazine free base. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[4]

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. Add a solution of hydrogen chloride in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the final product, 1-Benzyl-2-methylpiperazine hydrochloride.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification cluster_salt_formation Salt Formation reagents 2-Methylpiperazine, Benzyl Chloride, K₂CO₃ in Acetonitrile reflux Reflux (4-6h) reagents->reflux filtration1 Filtration reflux->filtration1 concentration1 Concentration filtration1->concentration1 extraction DCM/Water Extraction concentration1->extraction drying Drying (Na₂SO₄) extraction->drying concentration2 Concentration drying->concentration2 distillation Vacuum Distillation concentration2->distillation dissolution Dissolve in Ether distillation->dissolution precipitation Add HCl in Ether dissolution->precipitation filtration2 Filtration & Drying precipitation->filtration2 product 1-Benzyl-2-methylpiperazine HCl filtration2->product Research_Context cluster_derivatives Potential Research Areas core Piperazine Scaffold precursor 2-Methylpiperazine core->precursor Starting Material target 1-Benzyl-2-methylpiperazine HCl precursor->target Synthesis pharma Novel Pharmaceutical Agents target->pharma Derivative Synthesis forensic Forensic/Toxicology Standards target->forensic Reference Standard mech Mechanism of Action Studies target->mech Pharmacological Screening

Caption: Research context of 1-Benzyl-2-methylpiperazine HCl.

Safety and Handling

1-Benzyl-2-methylpiperazine is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation. [3]As with all chemicals, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.

References

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  • Parijatham, K., & Ramalingam, S. (n.d.).
  • Stanciu, A., et al. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Darwish, I. A., et al. (1997). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1679-1685. [Link]

  • Parenti, C., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-2-methylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • Yabang Chemical Group Co Ltd. (2005). Process for preparing N-benzyl piperazine.
  • Boissier, J. R., et al. (n.d.). Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines.
  • Baltzly, R., et al. (1955). 1-Benzylpiperazine. Organic Syntheses, 35, 11. [Link]

  • Pipzine Chemicals. (n.d.). (R)-1-Benzyl-2-Methylpiperazine.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Proka GENOMICS. (n.d.). 1-Benzyl-2-methylpiperazine (hydrochloride).
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperazine. PubChem Compound Database. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-Benzyl-2-methylpiperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-Benzyl-2-methylpiperazine hydrochloride. In the abs...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-Benzyl-2-methylpiperazine hydrochloride. In the absence of direct, peer-reviewed studies on this specific molecule, this document synthesizes the well-established pharmacology of the parent compound, benzylpiperazine (BZP), with established principles of structure-activity relationships (SAR) for piperazine derivatives. The core hypothesis is that 1-Benzyl-2-methylpiperazine hydrochloride functions as a monoamine releasing agent and reuptake inhibitor, with its pharmacological profile at dopamine, norepinephrine, and serotonin transporters being modulated by the 2-methyl substitution on the piperazine ring. This guide offers a foundational framework for researchers, detailing the presumed molecular interactions, downstream signaling effects, and comprehensive protocols for empirical validation.

Introduction: The Benzylpiperazine Scaffold and the Emergence of 1-Benzyl-2-methylpiperazine

The piperazine moiety is a prevalent scaffold in medicinal chemistry, recognized for its ability to be readily modified to achieve desired pharmacological activities.[1] Benzylpiperazine (BZP) itself is a well-characterized psychoactive compound with stimulant properties akin to amphetamine, though with a lower potency.[2] BZP and its analogues primarily exert their effects by interacting with monoamine transporters, leading to an increase in the synaptic concentrations of dopamine, serotonin, and norepinephrine.[3][4]

1-Benzyl-2-methylpiperazine represents a structural analogue of BZP, distinguished by a methyl group at the 2-position of the piperazine ring. This seemingly minor modification introduces a chiral center and has the potential to significantly alter the compound's interaction with its biological targets, thereby modifying its potency, selectivity, and overall pharmacological profile. This guide will explore the presumed mechanism of action of 1-Benzyl-2-methylpiperazine hydrochloride based on these foundational principles.

Core Pharmacological Hypothesis: A Modulated Monoamine Releaser and Reuptake Inhibitor

The primary mechanism of action of 1-Benzyl-2-methylpiperazine hydrochloride is hypothesized to be the modulation of monoaminergic neurotransmission through interaction with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5] This action is likely twofold:

  • Inhibition of Monoamine Reuptake: Similar to BZP, the compound is expected to bind to the substrate recognition sites on DAT, SERT, and NET, preventing the re-clearance of their respective neurotransmitters (dopamine, serotonin, and norepinephrine) from the synaptic cleft.

  • Promotion of Monoamine Efflux (Release): The compound may also act as a substrate for these transporters, leading to a reversal of the normal transport direction and subsequent release of monoamines from the presynaptic neuron.

The presence of the 2-methyl group is the critical structural variant that is predicted to differentiate its action from that of BZP.

The Unsubstituted Scaffold: Benzylpiperazine (BZP) Pharmacology

BZP is a non-selective monoamine transporter ligand, exhibiting activity at DAT, SERT, and NET.[3] Its stimulant effects are primarily attributed to its actions on the dopaminergic and noradrenergic systems.[2] In vitro studies have demonstrated that BZP can induce the release of these neurotransmitters and inhibit their reuptake.[4]

TransporterBZP InteractionConsequence
Dopamine Transporter (DAT) Reuptake inhibition and releaseIncreased synaptic dopamine
Norepinephrine Transporter (NET) Reuptake inhibition and releaseIncreased synaptic norepinephrine
Serotonin Transporter (SERT) Reuptake inhibition and releaseIncreased synaptic serotonin
Predicted Influence of the 2-Methyl Substitution

The introduction of a methyl group at the 2-position of the piperazine ring is anticipated to have several key impacts on the molecule's pharmacological profile:

  • Steric Hindrance: The methyl group may introduce steric hindrance that alters the binding affinity and orientation of the molecule within the binding pockets of the monoamine transporters. This could lead to a change in potency and selectivity compared to BZP.

  • Chirality: The 2-methyl substitution creates a chiral center, resulting in (R)- and (S)-enantiomers. It is highly probable that these enantiomers will exhibit stereoselective interactions with their biological targets, potentially leading to different pharmacological profiles for each isomer.

  • Lipophilicity: The addition of a methyl group will slightly increase the lipophilicity of the molecule, which could influence its ability to cross the blood-brain barrier and interact with the transmembrane domains of the transporters.

Based on SAR studies of other piperazine derivatives, it is plausible that the 2-methyl substitution could either enhance or diminish the affinity for specific transporters, thereby skewing the compound's profile towards being more dopaminergic, serotonergic, or noradrenergic.

Putative Signaling Pathways and Downstream Effects

The presumed interaction of 1-Benzyl-2-methylpiperazine with monoamine transporters would initiate a cascade of downstream signaling events.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 1-BMZP 1-Benzyl-2-methylpiperazine DAT Dopamine Transporter (DAT) 1-BMZP->DAT Inhibits Reuptake/ Promotes Efflux SERT Serotonin Transporter (SERT) 1-BMZP->SERT Inhibits Reuptake/ Promotes Efflux NET Norepinephrine Transporter (NET) 1-BMZP->NET Inhibits Reuptake/ Promotes Efflux DA Dopamine DAT->DA 5HT Serotonin SERT->5HT NE Norepinephrine NET->NE VMAT2 VMAT2 VMAT2->DAT VMAT2->SERT VMAT2->NET DA_vesicle Dopamine Vesicle DA_vesicle->VMAT2 NE_vesicle Norepinephrine Vesicle NE_vesicle->VMAT2 5HT_vesicle Serotonin Vesicle 5HT_vesicle->VMAT2 DA_R Dopamine Receptors DA->DA_R NE_R Adrenergic Receptors NE->NE_R 5HT_R Serotonin Receptors 5HT->5HT_R Signal Downstream Signaling (e.g., cAMP, Ca2+) DA_R->Signal NE_R->Signal 5HT_R->Signal

Caption: Putative mechanism of 1-Benzyl-2-methylpiperazine at the monoaminergic synapse.

Experimental Protocols for Mechanism of Action Validation

To empirically determine the mechanism of action of 1-Benzyl-2-methylpiperazine hydrochloride, a series of in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of 1-Benzyl-2-methylpiperazine hydrochloride for DAT, SERT, and NET.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing high levels of the target transporters (e.g., rat striatum for DAT, rat frontal cortex for NET, and human embryonic kidney (HEK) 293 cells transfected with the human SERT).

  • Assay Conditions: Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of 1-Benzyl-2-methylpiperazine hydrochloride.

  • Data Analysis: Measure the displacement of the radioligand by the test compound using liquid scintillation counting. Calculate the inhibition constant (Ki) values to determine the binding affinity.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation (e.g., rat striatum) Radioligand_Inc Incubation with Radioligand (e.g., [³H]WIN 35,428) and 1-Benzyl-2-methylpiperazine Membrane_Prep->Radioligand_Inc Filtration Rapid Filtration Radioligand_Inc->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Ki Determination Scintillation->Data_Analysis

Caption: Workflow for radioligand binding assays.

In Vitro Synaptosomal Uptake Assays

Objective: To assess the functional effect of 1-Benzyl-2-methylpiperazine hydrochloride on the reuptake of dopamine, serotonin, and norepinephrine.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from relevant brain regions (e.g., rat striatum for dopamine uptake).

  • Uptake Assay: Pre-incubate the synaptosomes with varying concentrations of 1-Benzyl-2-methylpiperazine hydrochloride, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Data Analysis: Terminate the uptake reaction by rapid filtration and measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes. Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

In Vitro Neurotransmitter Release Assays

Objective: To determine if 1-Benzyl-2-methylpiperazine hydrochloride can induce the release of monoamines.

Methodology:

  • Cell Culture: Utilize cell lines expressing the monoamine transporters (e.g., HEK293-DAT).

  • Neurotransmitter Loading: Pre-load the cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Release Assay: Expose the cells to increasing concentrations of 1-Benzyl-2-methylpiperazine hydrochloride and measure the amount of radiolabeled neurotransmitter released into the extracellular medium.

Anticipated Pharmacological Profile and Therapeutic Implications

Based on the pharmacology of BZP, 1-Benzyl-2-methylpiperazine hydrochloride is expected to exhibit stimulant-like properties. The specific nature of these effects will depend on its relative potency and selectivity for the different monoamine transporters.

  • High DAT/NET activity: A profile with high affinity and functional activity at DAT and NET would likely result in pronounced psychostimulant, anorectic, and sympathomimetic effects.

  • Significant SERT activity: If the compound possesses substantial activity at SERT, it may also have mood-altering or empathogenic effects, potentially with a different side-effect profile compared to more selective dopamine/norepinephrine releasers.

The potential therapeutic applications or abuse liability of 1-Benzyl-2-methylpiperazine hydrochloride will be dictated by this pharmacological profile.

Conclusion

While direct experimental data for 1-Benzyl-2-methylpiperazine hydrochloride is currently lacking, a robust hypothesis for its mechanism of action can be formulated based on the well-documented pharmacology of benzylpiperazine and the principles of medicinal chemistry. It is presumed to act as a monoamine reuptake inhibitor and releasing agent, with the 2-methyl group on the piperazine ring likely modulating its potency and selectivity for dopamine, serotonin, and norepinephrine transporters. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this hypothesis. Further research is imperative to fully elucidate the pharmacological and toxicological profile of this compound.

References

  • Bye, C., Munro-Faure, A. D., Peck, A. W., & Young, P. A. (1973). A comparison of the effects of 1-benzylpiperazine and dexamphetamine on human performance tests. European journal of clinical pharmacology, 6(3), 163–169.
  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 30(3), 550–560.
  • Fantegrossi, W. E., Winger, G., Woods, J. H., & Woolverton, W. L. (2005). Reinforcing and discriminative stimulus effects of N-benzylpiperazine and trifluoromethylphenylpiperazine in rhesus monkeys. Drug and alcohol dependence, 77(2), 161–168.
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  • Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2005). Toxic effects of BZP-based party pills in humans: a prospective study in Christchurch, New Zealand. The New Zealand medical journal, 118(1227), U1784.
  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine designer drugs: a new class of drugs of abuse?. Drug and alcohol dependence, 122(3), 174–180.
  • Schep, L. J., Slaughter, R. J., & Beasley, D. M. (2010). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical toxicology (Philadelphia, Pa.), 48(8), 784–795.
  • Brennan, K. A., Lake, B., & Hely, L. S. (2007). N-benzylpiperazine (BZP) has a short-term effect on the behaviour of rats in the open-field and elevated plus-maze. Pharmacology, biochemistry, and behavior, 87(2), 203–212.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41–50.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23–40.
  • European Monitoring Centre for Drugs and Drug Addiction. (2011). BZP and other piperazines drug profile. EMCDDA.
  • Sharma, H., & Singh, A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., ... & Schindler, C. W. (2007). Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology, 38(4), 552–562.
  • Lever, J. R. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6756–6760.

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Foundational

An In-depth Technical Guide to (R)- and (S)-1-Benzyl-2-methylpiperazine Hydrochloride: Synthesis, Separation, and Significance

Abstract Chirality is a fundamental principle in drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a fundamental principle in drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This guide provides a comprehensive technical overview of the enantiomers of 1-Benzyl-2-methylpiperazine hydrochloride, a key chiral intermediate. We delve into the stereoselective synthesis, analytical separation, and the underlying importance of isolating the (R) and (S) enantiomers. This document is intended for researchers, chemists, and drug development professionals seeking to understand and implement methodologies for handling such chiral building blocks.

Introduction: The Imperative of Chirality in Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs targeting a wide range of conditions, from central nervous system disorders to infectious diseases.[1][2] The introduction of a substituent, such as a methyl group at the C2 position, creates a stereocenter, giving rise to (R) and (S) enantiomers. While they possess identical chemical formulas and connectivity, their spatial arrangements are non-superimposable mirror images.

This seemingly subtle difference can lead to profound variations in how each enantiomer interacts with the chiral environment of the human body, such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[3] Therefore, the ability to synthesize, separate, and analyze these enantiomers with high fidelity is not merely an academic exercise but a critical requirement for developing safe and effective pharmaceuticals.[3][4][5] This guide focuses on 1-Benzyl-2-methylpiperazine, a versatile intermediate where the benzyl group serves as a common protecting group, easily removed by hydrogenolysis to yield the core 2-methylpiperazine for further functionalization.[6][7]

Stereoselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure (R)- or (S)-1-Benzyl-2-methylpiperazine can be approached via two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis from the Chiral Pool

A robust method for preparing the enantiopure target molecule is to start from an readily available chiral precursor. (L)- and (D)-Alanine are excellent starting materials for the synthesis of (S)- and (R)-2-methylpiperazine, respectively.

An established synthetic route involves the standard peptide coupling of N-Boc-alanine with ethyl N-benzylglycinate.[8] The resulting dipeptide, without extensive purification, undergoes cyclization upon removal of the Boc protecting group with HCl gas, followed by neutralization to yield the chiral diketopiperazine. This intermediate is then reduced, often using a powerful reducing agent like lithium aluminum hydride (LAH) in THF, to afford the desired (R)- or (S)-1-Benzyl-2-methylpiperazine.[8] The final debenzylation via catalytic hydrogenation yields the enantiopure 2-methylpiperazine core.[6][8]

The key advantage of this approach is the direct formation of the desired stereoisomer, avoiding the loss of 50% of the material inherent in classical resolution. The causality behind this choice is rooted in efficiency and stereochemical control, leveraging the innate chirality of natural amino acids.

Resolution of Racemic Mixtures

While asymmetric synthesis is often preferred, classical resolution of a racemic mixture of 1-Benzyl-2-methylpiperazine remains a viable and important technique, particularly when a direct asymmetric route is not established or is economically unfeasible. This typically involves reacting the racemic base with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer is liberated from the salt by treatment with a base.

The success of this method hinges on the careful selection of the resolving agent and crystallization solvent to maximize the solubility difference between the diastereomeric salts.

Analytical Separation and Stereochemical Characterization

Once the enantiomers are synthesized or resolved, a robust analytical method is required to determine enantiomeric purity (or enantiomeric excess, % ee) and confirm the absolute configuration. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[3][4][5][9][10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC operates on the principle of forming transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[11] The differing stability of these complexes results in different retention times, allowing for their separation and quantification.

Causality in Method Development: For chiral amines like 1-Benzyl-2-methylpiperazine, polysaccharide-based CSPs are exceptionally effective.[4][11][12] Columns with selectors such as amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) often provide excellent chiral recognition. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking (with the benzyl group), and steric hindrance within the chiral grooves of the polysaccharide polymer.

Experimental Protocol: Chiral HPLC Analysis

Below is a detailed, self-validating protocol for the enantiomeric separation of 1-Benzyl-2-methylpiperazine.

Objective: To determine the enantiomeric purity (% ee) of a sample of 1-Benzyl-2-methylpiperazine.

Materials & Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV detector.

  • Chiral Column: Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

Procedure:

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Injection: Inject a solution of racemic 1-Benzyl-2-methylpiperazine to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution factor (Rs).

  • Sample Injection: Inject the filtered sample solution.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the racemic standard.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100% (where Area₁ is the major enantiomer and Area₂ is the minor enantiomer).

    • System Suitability: The resolution (Rs) between the two enantiomer peaks for the racemic standard should be ≥ 1.5 to ensure reliable quantification.

Visualization of the Analytical Workflow

The following diagram illustrates the workflow from a racemic mixture to purified, characterized enantiomers.

G cluster_0 Synthesis & Resolution cluster_1 Separation & Purification cluster_2 Analysis & Characterization racemate Racemic (R/S) 1-Benzyl-2-methylpiperazine resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization) racemate->resolution enantiomer_R (R)-Enantiomer resolution->enantiomer_R enantiomer_S (S)-Enantiomer resolution->enantiomer_S hplc Chiral HPLC Analysis (% ee Determination) enantiomer_R->hplc enantiomer_S->hplc spec Spectroscopic Confirmation (e.g., NMR, MS) hplc->spec final_R Pure (R)-Product (Hydrochloride Salt) spec->final_R final_S Pure (S)-Product (Hydrochloride Salt) spec->final_S

Workflow from Racemic Mixture to Characterized Enantiomers.

Comparative Properties and Applications

While specific, direct comparative studies on the pharmacological activity of (R)- vs (S)-1-Benzyl-2-methylpiperazine hydrochloride are not extensively published in public literature, the importance of their stereochemistry can be inferred from related structures. Benzylpiperazine (BZP) itself is a central nervous system stimulant that affects dopamine and serotonin release.[13][14] Introducing a chiral center with the 2-methyl group is a common strategy in medicinal chemistry to refine pharmacological activity and reduce off-target effects or toxicity.[15]

For instance, in the development of new ligands for serotonin or sigma receptors, the precise orientation of substituents on the piperazine ring is critical for optimal binding.[1][16] The (R) or (S) configuration dictates how the methyl group is presented to the binding pocket of a receptor. This can dramatically alter binding affinity (Ki) and functional activity (agonist vs. antagonist).

Data Summary Table
Property(R)-1-Benzyl-2-methylpiperazine(S)-1-Benzyl-2-methylpiperazineRationale for Difference
Stereochemistry R-configuration at C2S-configuration at C2Mirror-image spatial arrangement of the methyl group.
Optical Rotation Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer.Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer.Interaction with plane-polarized light is inherently different for enantiomers.
Biological Activity Potentially different binding affinity and efficacy at chiral biological targets (receptors, enzymes).Potentially different binding affinity and efficacy at chiral biological targets (receptors, enzymes).Biological targets are chiral and will interact diastereomerically with each enantiomer.
Metabolism Stereoselective metabolism by enzymes (e.g., Cytochrome P450) is possible.Stereoselective metabolism by enzymes is possible, potentially leading to different pharmacokinetic profiles.Metabolic enzymes have chiral active sites.
Logical Relationship Diagram

The following diagram illustrates why enantiomers can have different biological effects.

G cluster_0 Enantiomers cluster_1 Biological Target cluster_2 Biological Outcome R_enantiomer (R)-Enantiomer receptor Chiral Receptor Binding Site R_enantiomer->receptor Correct Fit S_enantiomer (S)-Enantiomer S_enantiomer->receptor Poor Fit R_outcome High Affinity Binding (Therapeutic Effect) receptor->R_outcome S_outcome Low/No Affinity Binding (Inactive or Off-Target Effect) receptor->S_outcome

Differential Binding of Enantiomers to a Chiral Receptor.

Conclusion and Future Perspectives

(R)- and (S)-1-Benzyl-2-methylpiperazine hydrochloride are not just chemical curiosities; they are crucial building blocks whose stereochemical integrity is paramount for the advancement of modern drug discovery. The choice between asymmetric synthesis and chiral resolution depends on factors of scale, cost, and available starting materials, but the goal remains the same: to access enantiomerically pure compounds.

The development of robust, validated analytical methods, primarily chiral HPLC, is indispensable for quality control. As our understanding of stereochemistry's role in pharmacology deepens, the demand for single-enantiomer drugs will continue to grow. The principles and protocols outlined in this guide provide a foundational framework for researchers working with these and other chiral piperazine derivatives, enabling the synthesis and analysis required to unlock their full therapeutic potential.

References

  • Bös, M., Jolidon, S., & Jenck, F. (1990). AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE.
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Exploratory

A Comprehensive Technical Guide to the Solubility of 1-Benzyl-2-methylpiperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the solubility characteristics of 1-benzyl-2-methylpiperazine hydrochloride, a piperazine deri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of 1-benzyl-2-methylpiperazine hydrochloride, a piperazine derivative of significant interest in pharmaceutical research. Solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy.[1][2] This document synthesizes the available data on the physicochemical properties and solubility of 1-benzyl-2-methylpiperazine hydrochloride and its free base. It offers a comprehensive overview of the theoretical considerations and practical methodologies for determining solubility, tailored for researchers and drug development professionals. The guide includes detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, complete with data interpretation insights and visual workflows to ensure experimental robustness and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1] It directly influences the dissolution rate, which in turn is a key factor governing absorption and bioavailability. A compound with poor solubility can face significant hurdles in formulation development, leading to suboptimal drug exposure and potentially therapeutic failure. For ionizable compounds like 1-benzyl-2-methylpiperazine, solubility is intricately linked to the pH of the surrounding medium. The hydrochloride salt form is often utilized to enhance the aqueous solubility of a basic parent compound.[3] This guide will delve into the specific solubility profile of 1-benzyl-2-methylpiperazine hydrochloride, providing the necessary technical details for its effective evaluation and application in a research and development setting.

Physicochemical Properties of 1-Benzyl-2-methylpiperazine and its Hydrochloride Salt

Understanding the fundamental physicochemical properties of a compound is essential for interpreting its solubility behavior.

1-Benzyl-2-methylpiperazine (Free Base)

The free base, 1-benzyl-2-methylpiperazine, is a synthetic organic compound with the following key properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂[4]
Molecular Weight190.28 g/mol [4]
AppearanceColorless to light yellow liquid[5]
Boiling Point265 - 267 °C[5]
Density~1.0 g/cm³[5]
pKaBasic, with pKa values associated with the two nitrogen atoms.[5]

The presence of the two nitrogen atoms in the piperazine ring makes the molecule basic and susceptible to protonation.[5]

1-Benzyl-2-methylpiperazine Hydrochloride

The dihydrochloride salt of 1-benzyl-2-methylpiperazine is a crystalline solid.[6] The formation of the hydrochloride salt significantly alters the physicochemical properties of the parent compound, most notably its solubility in aqueous media. Salt formation from a free base is a common strategy to improve solubility and dissolution rates.

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂·2HCl[6]
Molecular Weight263.2 g/mol [6]
AppearanceCrystalline solid[6]

The conversion of the free base to its hydrochloride salt generally leads to a higher melting point and, crucially, enhanced aqueous solubility due to the ionic nature of the salt.

Solubility Profile of 1-Benzyl-2-methylpiperazine Hydrochloride

Quantitative solubility data is paramount for guiding formulation development and predicting in vivo performance. The following table summarizes the available solubility data for 1-benzyl-2-methylpiperazine dihydrochloride in various solvents.

SolventSolubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)30 mg/mL
Ethanol30 mg/mL
Ethanol:PBS (pH 7.2) (1:2)0.33 mg/mL

This data indicates that 1-benzyl-2-methylpiperazine dihydrochloride exhibits high solubility in polar aprotic and protic organic solvents, but limited solubility in a buffered aqueous solution at neutral pH. The lower solubility in the PBS buffer is expected, as the pH is close to the pKa of one of the piperazine nitrogens, leading to a higher proportion of the less soluble free base in equilibrium.

Experimental Determination of Solubility

Accurate and reproducible solubility data is generated through well-defined experimental protocols. The two primary methods for solubility determination in drug discovery are the thermodynamic (equilibrium) shake-flask method and the kinetic solubility assay.[1][7]

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-benzyl-2-methylpiperazine hydrochloride to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).[8]

  • Phase Separation:

    • After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification:

    • Accurately dilute the supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the solubility in mg/mL or molarity by back-calculating from the diluted sample concentration to the original undiluted supernatant.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 sep1 Centrifuge or filter equil1->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze by HPLC-UV quant1->quant2

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[7] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.

Protocol: Kinetic Solubility Assay

  • Preparation of Compound Stock Solution:

    • Prepare a high-concentration stock solution of 1-benzyl-2-methylpiperazine hydrochloride in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4). This is typically done in a serial dilution format to test a range of concentrations.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

  • Precipitation Detection:

    • Measure the amount of precipitate formed. This can be done using various methods:

      • Nephelometry: Measures the scattering of light by suspended particles.

      • Turbidimetry: Measures the reduction in light transmission due to suspended particles.

      • Direct UV/LC-MS: After filtration to remove the precipitate, the concentration of the remaining dissolved compound is measured.

  • Data Analysis:

    • The kinetic solubility is reported as the concentration at which significant precipitation is observed.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detect Detection cluster_analysis Analysis prep1 Prepare DMSO stock solution assay1 Add stock to aqueous buffer in 96-well plate prep1->assay1 assay2 Incubate (1-2h) assay1->assay2 detect1 Measure precipitation (e.g., nephelometry) assay2->detect1 analysis1 Determine precipitation concentration detect1->analysis1

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

The solubility of 1-benzyl-2-methylpiperazine hydrochloride is a multifaceted property that is critical to its successful development as a potential therapeutic agent. This guide has provided a comprehensive overview of its physicochemical properties, available solubility data, and detailed experimental protocols for its determination. By understanding and applying the principles and methodologies outlined herein, researchers can effectively characterize the solubility of this and other similar compounds, thereby facilitating informed decision-making in the drug discovery and development process.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Retrieved from [Link]

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  • Serajuddin, A. T. M. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 46(1-3), 3-23. [Link]

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  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

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Foundational

1-Benzyl-2-methylpiperazine hydrochloride spectral analysis (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1-Benzyl-2-methylpiperazine Hydrochloride Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the analy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 1-Benzyl-2-methylpiperazine Hydrochloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the analytical techniques used for the structural elucidation of 1-benzyl-2-methylpiperazine hydrochloride. As a compound of interest in forensic chemistry and drug development, its unambiguous identification is paramount.[1][2] This document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The narrative moves beyond mere data presentation, delving into the causal relationships behind experimental choices and data interpretation, ensuring a robust and validated analytical workflow. This guide is intended for researchers, analytical chemists, and drug development professionals who require a practical and theoretically grounded understanding of these spectroscopic methods.

Molecular Structure and Analytical Strategy

1-Benzyl-2-methylpiperazine is a substituted piperazine derivative.[3] The presence of a chiral center at the C-2 position, a flexible piperazine ring, a benzyl group, and two nitrogen atoms provides a rich tapestry of spectroscopic features. The hydrochloride salt form introduces specific characteristics, particularly the protonation of one or both nitrogen atoms, which significantly influences its spectral behavior.

Our analytical strategy is built on the principle of orthogonal verification, where each spectroscopic technique provides unique and complementary information to build an unassailable structural confirmation.

  • NMR Spectroscopy will map the carbon-hydrogen framework, revealing connectivity, proton environments, and stereochemical relationships.

  • IR Spectroscopy will identify key functional groups and confirm the presence of the hydrochloride salt through characteristic vibrational modes.

  • Mass Spectrometry will determine the molecular weight and provide structural information through predictable fragmentation patterns.

Caption: Structure of 1-Benzyl-2-methylpiperazine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment of ¹H and ¹³C nuclei.

Expertise & Causality: Experimental Choices

The hydrochloride salt form dictates the choice of a polar, protic, or aprotic deuterated solvent. Deuterated water (D₂O) is a common choice, but it will cause the exchange of the acidic N-H⁺ protons, rendering them invisible. To observe these crucial protons, a solvent like DMSO-d₆ is preferable.[4][5] The resulting spectrum will show signals for both the organic cation and the counter-ion effects.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of 1-benzyl-2-methylpiperazine hydrochloride in 0.6-0.7 mL of DMSO-d₆.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 1-2 second relaxation delay.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain a spectrum showing all unique carbon signals.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift axis to the TMS signal.

Data Interpretation: Expected Spectral Features

The asymmetry introduced by the methyl group at C-2 makes all piperazine ring protons and carbons chemically non-equivalent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) Rationale & Notes
Aromatic-H ~7.2-7.4 Multiplet (m) ~127-138 Protons on the benzyl ring. The quaternary carbon attached to the CH₂ will be around 138 ppm.[6][7]
Benzylic-CH₂ ~3.5 Singlet (s) or AB quartet ~62-63 Methylene group connecting the phenyl ring to N1. May appear as a clean singlet or a more complex AB quartet if rotation is restricted.[6]
Piperazine-H (ring) ~2.0-3.2 Complex Multiplets ~45-55 Diastereotopic protons on the piperazine ring lead to complex splitting patterns.[8]
Methyl-H (on C2) ~1.0-1.2 Doublet (d) ~15-20 The methyl group protons are split by the adjacent C2-H proton.[8]

| NH⁺-H | ~9.0-10.0 | Broad Singlet (br s) | - | The acidic proton of the hydrochloride salt. Its chemical shift is highly dependent on concentration and residual water. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. For 1-benzyl-2-methylpiperazine hydrochloride, it is particularly useful for confirming the presence of the amine salt.

Expertise & Causality: Experimental Choices

As the sample is a solid salt, the KBr pellet method is a robust choice.[9][10] This involves grinding the sample with potassium bromide, which is transparent in the mid-IR region, and pressing it into a thin pellet. This avoids solvent interference and provides a high-quality spectrum. An alternative is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[11][12]

Experimental Protocol: KBr Pellet Method
  • Sample Grinding: Grind 1-2 mg of the sample with ~150 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

  • Pellet Pressing: Transfer the powder to a pellet die and apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation: Expected Absorption Bands

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale & Notes
~3000-3100 Aromatic C-H Stretch Medium-Weak Stretching vibrations of the C-H bonds on the phenyl ring.[13]
~2800-3000 Aliphatic C-H Stretch Medium Stretching of C-H bonds in the piperazine ring, methyl, and benzylic CH₂ groups.[13]
~2400-2700 N-H⁺ Stretch (Amine Salt) Broad, Strong This is a hallmark of a secondary amine hydrochloride salt. This broad absorption is due to extensive hydrogen bonding.
~1590-1610 Aromatic C=C Stretch Medium Skeletal vibrations of the phenyl ring.[14]
~1450-1495 Aromatic C=C Stretch Medium Skeletal vibrations of the phenyl ring.[14]
~1100-1300 C-N Stretch Medium-Strong Stretching vibrations of the carbon-nitrogen bonds in the piperazine ring.[13]

| ~700-750 & ~690-710 | C-H Out-of-Plane Bend | Strong | Characteristic bands for a monosubstituted benzene ring. |

Mass Spectrometry (MS)

MS provides the molecular weight and crucial structural information via fragmentation analysis. The choice of ionization technique is critical.

Expertise & Causality: Experimental Choices

Electrospray Ionization (ESI) is well-suited for analyzing the hydrochloride salt directly, as it is a soft ionization technique that will typically show the protonated molecule [M+H]⁺ of the free base. For detailed fragmentation analysis, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is often used.[4] This requires the conversion of the salt to its more volatile free base form prior to injection. EI provides reproducible fragmentation patterns that are excellent for library matching and structural elucidation.[15]

fragmentation_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start 1-Benzyl-2-methylpiperazine HCl freebase Neutralization (e.g., with NaOH) & Extraction start->freebase gc GC Injection & Separation freebase->gc ms EI Ionization (70 eV) gc->ms analyzer Mass Analyzer ms->analyzer detector Detector analyzer->detector data Mass Spectrum (m/z vs. Intensity) detector->data

Caption: Workflow for GC-MS analysis of the free base.

Experimental Protocol: GC-MS (after conversion to free base)
  • Sample Preparation: Dissolve the hydrochloride salt in water, make the solution alkaline (pH > 10) with a base like NaOH, and extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and concentrate.

  • GC Separation: Inject a small volume of the solution onto a GC equipped with a non-polar capillary column (e.g., DB-5MS). Use a temperature program that effectively separates the analyte from any impurities.

  • MS Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected ions (e.g., m/z 40-300).

Data Interpretation: Expected Fragmentation Pattern

The molecular weight of the free base (C₁₂H₁₈N₂) is 190.28 g/mol .[3] The fragmentation is dominated by cleavage at the bonds beta to the nitrogen atoms.

Table 3: Predicted Major Ions in EI Mass Spectrum

m/z Proposed Fragment Structure/Formula Notes
190 Molecular Ion [M]⁺ [C₁₂H₁₈N₂]⁺ The parent ion of the free base. May be of low abundance.
175 [M-CH₃]⁺ [C₁₁H₁₅N₂]⁺ Loss of the methyl group from the piperazine ring.
91 Tropylium Ion [C₇H₇]⁺ Base Peak. Classic benzylic cleavage and rearrangement. This is a highly stable and characteristic fragment for benzyl-containing compounds.[15]
99 [2-methylpiperazine]⁺ radical [C₅H₁₁N₂]⁺ The other half of the benzylic cleavage.

| 57 | [C₃H₇N]⁺ | [CH₃-CH-N=CH₂]⁺ | Further fragmentation of the piperazine ring. |

fragmentation_pathway parent [M]⁺ m/z 190 tropylium [C₇H₇]⁺ m/z 91 (Base Peak) parent->tropylium Benzylic Cleavage piperazine_frag [C₅H₁₁N₂]⁺ m/z 99

Caption: Dominant fragmentation pathway in EI-MS.

Conclusion: An Integrated Approach

No single technique can provide absolute structural proof. The power of this analytical approach lies in the synergy of the data:

  • MS confirms the molecular mass (190 Da for the free base) and the presence of a benzyl group (m/z 91).

  • IR confirms the presence of aromatic and aliphatic C-H, C-N bonds, and, crucially, the N-H⁺ of the hydrochloride salt.

  • NMR pieces the fragments together, confirming the 1-benzyl and 2-methyl substitution pattern on a piperazine ring through chemical shifts and coupling patterns.

By integrating the results from NMR, IR, and MS, a scientist can confidently and unequivocally confirm the identity and structure of 1-benzyl-2-methylpiperazine hydrochloride, meeting the rigorous standards required in both research and forensic applications.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Karakurt, M., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Retrieved from [Link]

  • Pfeiffer, B., et al. (n.d.). Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets. Retrieved from [Link]

  • Leto, G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Mary, Y. S., & Balachandran, V. (2014). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • Welz, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

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  • Kazarian, S. G., & Chan, K. L. A. (2016). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. SciSpace. Retrieved from [Link]

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Exploratory

The Cornerstone of Chirality: A Technical Guide to 1-Benzyl-2-methylpiperazine Hydrochloride as a Chiral Building Block

Introduction: The Strategic Importance of Chiral Piperazines in Modern Drug Discovery The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic prop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Piperazines in Modern Drug Discovery

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] When a stereocenter is introduced, as in the case of 1-benzyl-2-methylpiperazine, the resulting chiral building block becomes a powerful tool for probing the three-dimensional space of biological targets. The precise spatial arrangement of substituents on the piperazine ring can lead to significant enhancements in potency, selectivity, and safety profiles of drug candidates.[2] This guide provides an in-depth technical overview of 1-benzyl-2-methylpiperazine hydrochloride, a versatile chiral building block, from its synthesis and resolution to its strategic application in the synthesis of complex, biologically active molecules. We will delve into the causality behind experimental choices and provide actionable protocols for the researcher in drug development.

Synthesis and Chiral Resolution: Establishing the Stereocenter

The synthesis of enantiomerically pure 1-benzyl-2-methylpiperazine hydrochloride is a critical first step in its utilization as a chiral building block. The most common and industrially scalable approach involves the synthesis of the racemic compound followed by chiral resolution.

Synthesis of Racemic 1-Benzyl-2-methylpiperazine

The synthesis of racemic 1-benzyl-2-methylpiperazine can be achieved through a straightforward N-alkylation of 2-methylpiperazine with benzyl chloride. The benzyl group serves a dual purpose: it acts as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the second nitrogen, and it can be readily removed via hydrogenolysis at a later stage if required.[3]

A general and efficient method for the synthesis of N-benzylpiperazines involves the reaction of piperazine with benzyl chloride.[3] This can be adapted for 2-methylpiperazine.

Experimental Protocol: Synthesis of Racemic 1-Benzyl-2-methylpiperazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylpiperazine (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.1 eq.), to the solution to act as a proton scavenger.

  • Benzyl Chloride Addition: Slowly add benzyl chloride (1.0 eq.) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure racemic 1-benzyl-2-methylpiperazine.

Chiral Resolution via Diastereomeric Salt Formation

The separation of the enantiomers of 1-benzyl-2-methylpiperazine is most effectively achieved by diastereomeric salt crystallization. This classical method relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent. For a basic compound like 1-benzyl-2-methylpiperazine, a chiral acid is the resolving agent of choice.

Resolving AgentTarget EnantiomerSolvent System
L-(+)-Tartaric Acid(R)-1-Benzyl-2-methylpiperazineEthanol/Water
D-(-)-Tartaric Acid(S)-1-Benzyl-2-methylpiperazineEthanol/Water
(-)-O,O'-Dibenzoyl-L-tartaric acid(R)-1-Benzyl-2-methylpiperazineMethanol

Experimental Protocol: Chiral Resolution of 1-Benzyl-2-methylpiperazine

  • Salt Formation: Dissolve racemic 1-benzyl-2-methylpiperazine (1.0 eq.) in a minimal amount of a suitable hot solvent, such as ethanol. In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 eq.) in the same hot solvent.

  • Crystallization: Slowly add the resolving agent solution to the piperazine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Base: Suspend the diastereomeric salt in water and basify with a strong base, such as sodium hydroxide, to a pH > 12.

  • Extraction: Extract the liberated enantiomerically enriched free base with an organic solvent like dichloromethane or ethyl acetate.

  • Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Formation of the Hydrochloride Salt

For ease of handling, storage, and to improve stability and solubility in aqueous media for biological testing, the enantiomerically pure free base is typically converted to its hydrochloride salt.[4]

Experimental Protocol: Preparation of 1-Benzyl-2-methylpiperazine Hydrochloride

  • Dissolution: Dissolve the enantiomerically pure 1-benzyl-2-methylpiperazine free base in a suitable anhydrous solvent, such as diethyl ether or ethanol.

  • Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the white solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Application in Asymmetric Synthesis: A Case Study in the Formal Synthesis of Mirtazapine

The utility of 1-benzyl-2-methylpiperazine hydrochloride as a chiral building block is exemplified in the synthesis of pharmacologically active molecules. The antidepressant Mirtazapine, which contains a chiral piperazine core, serves as an excellent example of how such building blocks can be employed.[5][6] While various synthetic routes to mirtazapine exist, a formal synthesis can be envisioned utilizing a chiral 2-substituted piperazine.[5]

The key step where the chirality of the building block is transferred to the final product is often a cyclization or a coupling reaction where the stereocenter directs the formation of new bonds in a stereoselective manner.

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Formation of Tetracyclic Core cluster_2 Deprotection (if necessary) Start (R)-1-Benzyl-2-methylpiperazine Hydrochloride Step1 Reaction with 2-chloro-3-cyanopyridine Start->Step1 Intermediate Chiral Piperazinylpyridine Intermediate Step1->Intermediate Step2 Hydrolysis of Nitrile Intermediate->Step2 Step3 Intramolecular Cyclization Step2->Step3 Mirtazapine (S)-Mirtazapine Step3->Mirtazapine Deprotection Hydrogenolysis (removal of benzyl group) Mirtazapine->Deprotection Final_Modification Further Functionalization Deprotection->Final_Modification

Caption: Synthetic workflow for a Mirtazapine analog.

In a hypothetical synthesis, (R)-1-benzyl-2-methylpiperazine could be coupled with a suitable pyridine derivative. The existing stereocenter at the 2-position of the piperazine ring would then influence the conformation of the molecule, directing the subsequent intramolecular cyclization to form the tetracyclic core of a mirtazapine analog with a specific stereochemistry.

The Causality of Chirality: Why Stereochemistry Matters

The introduction of a methyl group at the 2-position of the piperazine ring has profound stereochemical implications.

  • Conformational Rigidity: The methyl group restricts the conformational flexibility of the piperazine ring, favoring a chair conformation where the methyl group occupies an equatorial position to minimize steric strain. This pre-organization of the molecule can be advantageous in binding to a biological target.

  • Stereoelectronic Effects: The chiral center can influence the reactivity of the adjacent nitrogen atoms and the overall electronic distribution of the molecule. This can be critical in reactions where the piperazine nitrogen acts as a nucleophile.

  • Diastereoselective Reactions: When used as a chiral auxiliary, the stereocenter on the piperazine ring can effectively control the stereochemical outcome of reactions at a prochiral center elsewhere in the molecule.

G cluster_0 Chiral Building Block cluster_1 Influence on Synthesis & Activity Chiral_Piperazine 1-Benzyl-2-methylpiperazine Hydrochloride Conformational_Control Conformational Rigidity Chiral_Piperazine->Conformational_Control directs Stereoselective_Reactions Stereoselective Reactions Chiral_Piperazine->Stereoselective_Reactions enables Biological_Activity Enhanced Biological Activity & Selectivity Conformational_Control->Biological_Activity leads to Stereoselective_Reactions->Biological_Activity results in

Sources

Foundational

The Biological Profile of 1-Benzyl-2-methylpiperazine Hydrochloride: A Technical Guide for Drug Development Professionals

This in-depth technical guide offers a comprehensive analysis of the biological activity of 1-Benzyl-2-methylpiperazine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide offers a comprehensive analysis of the biological activity of 1-Benzyl-2-methylpiperazine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, outlines potential mechanisms of action, and provides detailed experimental protocols to facilitate further investigation of this and related compounds. While direct research on 1-Benzyl-2-methylpiperazine hydrochloride is limited, this guide extrapolates from the well-documented pharmacology of the broader benzylpiperazine class to provide a robust framework for future studies.

Introduction: The Benzylpiperazine Scaffold and Its Pharmacological Significance

The piperazine ring is a prevalent motif in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds.[1] The introduction of a benzyl group to the piperazine core gives rise to the benzylpiperazine class of compounds, which have garnered significant attention for their diverse pharmacological activities. The parent compound, 1-benzylpiperazine (BZP), is a well-known psychoactive substance with stimulant and hallucinogenic properties, primarily acting as a serotonergic and dopaminergic agent.[1][2][3]

1-Benzyl-2-methylpiperazine, as a derivative of BZP, is anticipated to share some of its pharmacological characteristics. The addition of a methyl group at the 2-position of the piperazine ring, however, introduces a chiral center and can significantly modulate the compound's interaction with biological targets, potentially altering its potency, selectivity, and metabolic stability. This guide will explore the known and potential biological activities of 1-Benzyl-2-methylpiperazine hydrochloride, drawing parallels with related compounds and outlining a path for its systematic evaluation.

Chemical Structure of 1-Benzyl-2-methylpiperazine:

  • IUPAC Name: 1-benzyl-2-methylpiperazine[4]

  • Molecular Formula: C12H18N2[4]

  • CAS Number: 29906-54-5[4]

Postulated Mechanism of Action: Monoaminergic Systems and Beyond

The biological effects of benzylpiperazine derivatives are predominantly attributed to their interaction with monoaminergic neurotransmitter systems. It is hypothesized that 1-Benzyl-2-methylpiperazine hydrochloride likely modulates the activity of dopamine, serotonin, and norepinephrine transporters and receptors.

dot

Caption: Postulated mechanism of action of 1-Benzyl-2-methylpiperazine hydrochloride.

Beyond the classical monoaminergic targets, research into benzylpiperazine derivatives has revealed interactions with other receptor systems. Notably, derivatives have been synthesized and evaluated as ligands for σ1 receptors, which are implicated in pain modulation.[5] This suggests that 1-Benzyl-2-methylpiperazine hydrochloride may also possess affinity for a broader range of targets, warranting comprehensive screening.

Anticipated Pharmacological Effects

Based on the pharmacology of related compounds, the following pharmacological effects can be anticipated for 1-Benzyl-2-methylpiperazine hydrochloride:

Table 1: Potential Pharmacological Effects and Their Mechanistic Basis

Potential EffectMechanistic RationaleKey In Vitro AssaysKey In Vivo Models
Psychostimulant Activity Inhibition of dopamine and norepinephrine reuptake, leading to increased synaptic concentrations of these neurotransmitters.Radioligand binding assays for DAT, NET, and SERT. Neurotransmitter uptake assays in synaptosomes or cell lines.Locomotor activity tests, drug discrimination paradigms.
Serotonergic Effects Inhibition of serotonin reuptake and potential direct agonism at serotonin receptors.Radioligand binding assays for 5-HT receptor subtypes. Functional assays measuring second messenger responses (e.g., cAMP, calcium flux).Head-twitch response (in rodents), elevated plus maze.
Anorectic Effects Modulation of central monoaminergic pathways involved in appetite regulation.Measurement of food intake in animal models.Food consumption studies in fasted animals.
Neurotoxic Potential Induction of oxidative stress and mitochondrial dysfunction, as observed with BZP.[3]Measurement of reactive oxygen species (ROS) production, assessment of mitochondrial membrane potential, apoptosis assays (e.g., caspase-3 activity).Immunohistochemical analysis of neuronal markers (e.g., tyrosine hydroxylase) following administration.
Analgesic/Anti-allodynic Effects Potential antagonism at σ1 receptors.[5]Radioligand binding assays for σ1 and σ2 receptors.Formalin test, chronic constriction injury (CCI) model of neuropathic pain.

Experimental Protocols for Biological Characterization

A thorough investigation of the biological activity of 1-Benzyl-2-methylpiperazine hydrochloride requires a multi-faceted approach, encompassing in vitro and in vivo studies.

In Vitro Receptor Binding and Neurotransmitter Uptake Assays

Objective: To determine the binding affinity of 1-Benzyl-2-methylpiperazine hydrochloride for key monoamine transporters and receptors, and to quantify its effect on neurotransmitter uptake.

Methodology:

  • Preparation of Membranes/Synaptosomes:

    • Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT) or cultured cells expressing the target of interest in an appropriate buffer.

    • Centrifuge the homogenate to pellet the membranes or synaptosomes.

    • Resuspend the pellet in a fresh buffer and determine the protein concentration.

  • Radioligand Binding Assay:

    • Incubate the prepared membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of 1-Benzyl-2-methylpiperazine hydrochloride.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Determine the Ki (inhibitory constant) by non-linear regression analysis.

  • Neurotransmitter Uptake Assay:

    • Pre-incubate synaptosomes or cells with varying concentrations of 1-Benzyl-2-methylpiperazine hydrochloride.

    • Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin).

    • Terminate the uptake reaction after a short incubation period by rapid filtration or washing.

    • Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells.

    • Calculate the IC50 (half-maximal inhibitory concentration).

dot

In_Vitro_Assay_Workflow cluster_prep Sample Preparation cluster_binding Binding Assay cluster_uptake Uptake Assay Tissue/Cell Homogenization Tissue/Cell Homogenization Centrifugation Centrifugation Tissue/Cell Homogenization->Centrifugation Resuspension & Protein Quantification Resuspension & Protein Quantification Centrifugation->Resuspension & Protein Quantification Incubation with Radioligand & Compound Incubation with Radioligand & Compound Resuspension & Protein Quantification->Incubation with Radioligand & Compound Pre-incubation with Compound Pre-incubation with Compound Resuspension & Protein Quantification->Pre-incubation with Compound Filtration Filtration Incubation with Radioligand & Compound->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Addition of Radiolabeled Neurotransmitter Addition of Radiolabeled Neurotransmitter Pre-incubation with Compound->Addition of Radiolabeled Neurotransmitter Termination & Measurement Termination & Measurement Addition of Radiolabeled Neurotransmitter->Termination & Measurement Termination & Measurement->Data Analysis

Caption: Workflow for in vitro receptor binding and neurotransmitter uptake assays.

In Vivo Assessment of Psychostimulant Effects

Objective: To evaluate the in vivo psychostimulant properties of 1-Benzyl-2-methylpiperazine hydrochloride in a rodent model.

Methodology:

  • Animal Acclimation:

    • House male Swiss Webster mice in a temperature- and light-controlled environment with ad libitum access to food and water.

    • Allow for a one-week acclimation period before the experiment.

  • Locomotor Activity Monitoring:

    • Place individual mice in open-field activity chambers equipped with infrared beams to track movement.

    • Allow for a 30-minute habituation period.

  • Drug Administration:

    • Administer 1-Benzyl-2-methylpiperazine hydrochloride (or vehicle control) via intraperitoneal (i.p.) injection at various doses.

    • Immediately return the mice to the activity chambers.

  • Data Collection and Analysis:

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes post-injection.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.

Potential Therapeutic Applications and Future Directions

While the primary interest in unsubstituted benzylpiperazines has been from a toxicological and regulatory standpoint, the functionalization of the benzylpiperazine scaffold has yielded compounds with potential therapeutic value.[6][7][8] For instance, derivatives have been explored as:

  • Anti-cancer agents: By selectively inhibiting anti-apoptotic proteins like Mcl-1.[6]

  • Anti-inflammatory drugs. [7]

  • Inhibitors of monoacylglycerol lipase (MAGL) for the treatment of neuroinflammatory and neurodegenerative disorders.[8]

  • Analgesics: Through antagonism of the σ1 receptor.[5]

Future research on 1-Benzyl-2-methylpiperazine hydrochloride should focus on a comprehensive pharmacological profiling to determine its selectivity and potency at various targets. Elucidation of its stereospecific activity (for the R- and S-enantiomers) will also be crucial. Furthermore, metabolic stability and pharmacokinetic studies are necessary to assess its drug-like properties.

Conclusion

1-Benzyl-2-methylpiperazine hydrochloride is a compound of interest within the broader class of pharmacologically active benzylpiperazines. While direct biological data is scarce, its structural similarity to known psychoactive agents and therapeutically relevant molecules suggests a complex pharmacological profile. The experimental frameworks provided in this guide offer a systematic approach to characterizing its biological activity, from molecular interactions to in vivo effects. A thorough investigation of this compound and its derivatives may uncover novel chemical entities with potential for therapeutic development or, conversely, identify substances with a significant risk of abuse.

References

  • Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., Salerno, L., Prezzavento, O., McLaughlin, J. P., & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(5), 843–855. [Link]

  • Ding, X., Li, Y., Lv, L., Zhou, M., Han, L., Zhang, Z., Ba, Q., Li, J., Wang, H., Liu, H., & Wang, R. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem, 8(12), 1986–2014. [Link]

  • Parmar, K., Patel, P., Parate, P., & Patel, J. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4), 56-61. [Link]

  • Di Stefano, M., Masoni, S., Bononi, G., Poli, G., Galati, S., Gado, F., Manzi, S., Vagaggini, C., Brai, A., Caligiuri, I., Asif, K., Rizzolio, F., Macchia, M., Chicca, A., Sodi, A., Di Bussolo, V., Minutolo, F., Meier, P., Gertsch, J., … Tuccinardi, T. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Retrieved from [Link]

  • Station Xinc. (n.d.). 1-Benzyl-2-methylpiperazine (hydrochloride). Retrieved from [Link]

  • Di Stefano, M., Masoni, S., Bononi, G., Poli, G., Galati, S., Gado, F., ... & Tuccinardi, T. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. [Link]

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  • Sneed, G., Nwose, O. M., & Dhanasekaran, M. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Industrial Health, 33(12), 903–912. [Link]

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Exploratory

An In-Depth Technical Guide to the Safe Handling of 1-Benzyl-2-methylpiperazine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Benzyl-2-methylpiperazine hydrochlorid...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Benzyl-2-methylpiperazine hydrochloride. As a piperazine derivative, this compound warrants a high degree of caution due to its potential toxicological profile and its structural relationship to regulated substances. The following sections are designed to provide an in-depth understanding of the compound's hazards and to establish a framework for its safe utilization in a laboratory setting.

Section 1: Chemical and Physical Identity

1-Benzyl-2-methylpiperazine hydrochloride is an analytical reference standard categorized as a piperazine.[1] Its identity and key physical properties, derived from data on the free base and related salts, are summarized below. This information is critical for understanding its behavior under laboratory conditions.

PropertyValueSource
Chemical Name 1-Benzyl-2-methylpiperazine hydrochloride-
Synonyms N/A-
CAS Number 93138-53-5 (for hydrochloride)[1]
Molecular Formula C₁₂H₁₈N₂ · HCl[2]
Molecular Weight 226.75 g/mol (anhydrous)[3][4]
Appearance Typically a white to off-white crystalline solid[3]
Solubility Soluble in organic solvents like ethanol and dichloromethane. Soluble in water.[3][5]
Boiling Point Approx. 265 - 267 °C (for free base)[5]
Stability Sensitive to light.[3]

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The hazard profile for 1-Benzyl-2-methylpiperazine hydrochloride is extrapolated from data on the free base and structurally similar piperazine hydrochlorides.

GHS Classification

The Globally Harmonized System (GHS) classifications for the free base, 1-Benzyl-2-methylpiperazine, provide a clear warning of its potential health effects.[2][6] Users should assume the hydrochloride salt presents similar, if not identical, hazards.

Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowedWarning
Acute Toxicity, Dermal H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation H332: Harmful if inhaledWarning
Skin Irritation H315: Causes skin irritationWarning
Eye Irritation H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationWarning
Principal Hazards Explained
  • Acute Toxicity: The compound is classified as harmful through three major routes of exposure: ingestion, skin contact, and inhalation.[2][6] This necessitates the use of comprehensive personal protective equipment (PPE) to prevent any contact.

  • Skin and Eye Irritation: Direct contact is likely to cause significant skin and serious eye irritation.[7][8][9] Some related piperazine derivatives are known to cause severe skin burns and eye damage, highlighting the need for extreme caution.[10][11]

  • Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory system.[8][9] Engineering controls are paramount to prevent aerosolization.

Regulatory Context: A Critical Consideration

The parent compound, 1-Benzylpiperazine (BZP), is a DEA Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[11] While 1-Benzyl-2-methylpiperazine is an analogue, its legal status can be ambiguous and vary significantly by jurisdiction. It is the end-user's responsibility to verify the legal and regulatory status of this compound in their country and region before acquisition and use.

Preliminary Risk Assessment Workflow

Before any handling of this compound, a thorough risk assessment must be conducted. The following diagram outlines a logical workflow for this process.

cluster_assessment Risk Assessment for 1-Benzyl-2-methylpiperazine HCl start Identify Compound & Review SDS/Literature hazards Characterize Hazards (Toxicity, Irritation, Regulatory) start->hazards exposure Assess Exposure Potential (Quantity, Duration, Procedure) hazards->exposure controls Determine Control Measures (Engineering, PPE, Admin) exposure->controls emergency Plan Emergency Procedures (Spill, Exposure, First Aid) controls->emergency check_controls Are Controls Adequate? emergency->check_controls proceed Proceed with Experiment stop Re-evaluate or Do Not Proceed check_controls->proceed Yes check_controls->stop No

Caption: Risk assessment workflow prior to handling the compound.

Section 3: Exposure Controls and Personal Protection

Minimizing exposure is achieved through a combination of robust engineering controls and appropriate personal protective equipment. This follows the "hierarchy of controls" principle, prioritizing systemic solutions over individual protection.

Engineering Controls

The primary objective of engineering controls is to contain the chemical at the source.

  • Ventilation: All work involving the solid compound or its solutions must be performed inside a certified chemical fume hood or a glove box.[12] This is non-negotiable and serves to prevent inhalation of aerosolized particles. Mechanical exhaust is required.[12][13]

  • Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[12][13]

Hierarchy of Controls Diagram

This diagram illustrates the universally accepted hierarchy for managing laboratory hazards.

elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective)

Caption: The hierarchy of controls for mitigating chemical exposure.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7][14]Protects against splashes and airborne particles, preventing serious eye irritation.[7][8]
Skin Compatible chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat or protective clothing.[12][14]Prevents dermal absorption, which is a significant route of acute toxicity, and avoids skin irritation.[2][6]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhalation (e.g., outside a fume hood, during a large spill).[7][12]Protects against inhalation toxicity and respiratory tract irritation.[2][6][8]

Section 4: Standard Operating Procedure (SOP) for Handling and Storage

A detailed SOP ensures that all personnel handle the compound consistently and safely.

General Handling Protocol
  • Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood is functioning correctly.

  • Designated Area: Cordon off a specific area within the fume hood for handling the compound.

  • Weighing: To avoid generating dust, do not weigh the compound directly on an open balance. Weigh it on a tared weigh paper or in a container within the fume hood.

  • Solution Preparation: Add the solid to the solvent slowly. If sonication is required, ensure the vessel is capped.

  • Decontamination: After use, wipe down all surfaces, including the exterior of the container, with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as chemical waste.

  • Hygiene: Wash hands and arms thoroughly with soap and water after completing the work and removing PPE.[12] Contaminated clothing must be removed immediately and washed before reuse.[6][13]

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent accidental exposure.

  • Container: Store in a tightly closed, properly labeled container.[12]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[13]

  • Environment: Protect from light, as the compound is known to be light-sensitive.[3][7]

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[12][14]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[6][7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[14]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6][14]
Accidental Release Measures
  • Evacuate: Evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for chemical waste disposal. Avoid raising dust.[6][12]

  • Clean: Clean the spill area thoroughly once the material has been collected.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12][14] A solid water stream may be ineffective.[9]

  • Specific Hazards: The compound may emit toxic fumes, including nitrogen oxides and carbon oxides, under fire conditions.[12]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[12][14]

Section 6: Toxicological Profile (Based on Analogues)

Specific toxicological data for 1-Benzyl-2-methylpiperazine hydrochloride is limited. The information below is based on classifications for the free base and related compounds.

  • Acute Effects: As outlined in the GHS classification, the primary acute effects are toxicity if swallowed, inhaled, or absorbed through the skin, as well as irritation to the skin, eyes, and respiratory system.[2][6][8]

  • Chronic Effects: There is no available data on the carcinogenic, mutagenic, or reproductive effects of this compound.[9] The absence of data necessitates treating the compound as potentially hazardous with long-term exposure.

Section 7: Disposal Considerations

All waste containing 1-Benzyl-2-methylpiperazine hydrochloride must be treated as hazardous chemical waste.

  • Procedure: Dispose of the substance and its container through a licensed waste disposal company. A potential method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[12]

  • Regulations: Adhere strictly to all federal, state, and local environmental regulations regarding chemical waste disposal.[12]

Conclusion

1-Benzyl-2-methylpiperazine hydrochloride is a compound that demands rigorous safety and handling protocols. Its potential for acute toxicity, irritation, and its relation to controlled substances underscore the need for a cautious and informed approach. By implementing robust engineering controls, utilizing appropriate PPE, adhering to established SOPs, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • Echemi. 1-(2-CHLORO-BENZYL)-PIPERAZINE DIHYDROCHLORIDE Safety Data Sheets.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine.

  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET - 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.

  • Sigma-Aldrich. SAFETY DATA SHEET - 1-Methylpiperazine.

  • Fisher Scientific. SAFETY DATA SHEET - 1-Benzyl-4-methylpiperazine hydrochloridemonohydrate.

  • Biosynth. Safety Data Sheet - 1-Benzylpiperazine.

  • Sigma-Aldrich. SAFETY DATA SHEET - 1-Methylpiperazine (Alternative).

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - N-1-Benzyl-2-methylpiperazine.

  • Chemical Label. (R)-1-benzyl-2-methylpiperazine.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75994, 1-Benzylpiperazine.

  • Pipzine Chemicals. (R)-1-Benzyl-2-Methylpiperazine.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Benzyl-4-methylpiperazine hydrochloridemonohydrate.

  • Cayman Chemical. Safety Data Sheet - BZP (hydrochloride).

  • Cayman Chemical. MBZP (hydrochloride) (1-benzyl-4-Methylpiperazine, Methylbenzylpiperazine, 1-methyl-4-Benzylpiperazine).

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Foundational

An In-depth Technical Guide to 1-Benzyl-2-methylpiperazine Hydrochloride: From Synthesis to Pharmacological Significance

Abstract This technical guide provides a comprehensive overview of 1-Benzyl-2-methylpiperazine hydrochloride, a chiral derivative of the well-known psychoactive compound N-benzylpiperazine (BZP). This document navigates...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-2-methylpiperazine hydrochloride, a chiral derivative of the well-known psychoactive compound N-benzylpiperazine (BZP). This document navigates the historical context of piperazine derivatives in medicinal chemistry, details the synthetic pathways for obtaining racemic and enantiomerically pure forms of the target compound, and explores its complex pharmacological profile. While structurally similar to recreational stimulants, emerging research points towards the therapeutic potential of the benzylpiperazine scaffold, a duality this guide will explore. The content herein is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and biological relevance.

Introduction: The Enduring Legacy of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Originally introduced as an anthelmintic agent in 1953, its unique structural and physicochemical properties have made it a "privileged scaffold" in drug discovery.[1][2] Its ability to be readily modified at two distinct nitrogen positions allows for the fine-tuning of pharmacological activity, bioavailability, and pharmacokinetic profiles, leading to its incorporation into a vast array of therapeutic agents targeting psychiatric disorders, allergies, and infectious diseases.[1][2]

The N-benzylpiperazine (BZP) subclass gained prominence—and notoriety—as central nervous system (CNS) stimulants, often appearing in recreational "party pills" as an alternative to amphetamines or MDMA.[3][4] These compounds typically act as monoamine releasing agents and reuptake inhibitors, increasing synaptic concentrations of dopamine, serotonin, and norepinephrine.[3] 1-Benzyl-2-methylpiperazine emerges as a significant derivative, introducing a chiral center that allows for the exploration of stereospecific interactions with biological targets. While its history is intertwined with the study of designer drugs, the benzylpiperazine core is also being investigated for legitimate therapeutic applications, including the development of selective ligands for σ1 receptors for pain management and as inhibitors of the anti-apoptotic protein Mcl-1 in cancer therapy.[5][6][7] This guide aims to provide a detailed technical foundation for understanding this multifaceted compound.

Synthesis and Manufacturing

The synthesis of 1-Benzyl-2-methylpiperazine hydrochloride is a multi-step process that hinges on the initial preparation of the chiral or racemic 2-methylpiperazine precursor, followed by N-benzylation and subsequent salt formation.

Chiral Synthesis of the (R)- and (S)-2-Methylpiperazine Precursor

The most elegant and efficient route to enantiomerically pure 2-methylpiperazine begins with the readily available and inexpensive chiral building blocks, (D)- or (L)-alanine. This method provides high enantiomeric purity and good overall yield.[8]

Workflow for Chiral Synthesis of 2-Methylpiperazine

cluster_0 Step 1: Esterification & N-Haloacetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A L-Alanine B N-(2-chloroacetyl)-L-alanine methyl ester A->B  SOCl2, MeOH  ClCH2COCl, Base   C (S)-1-Benzyl-3-methylpiperazine-2,5-dione B->C  Benzylamine, Heat   D (S)-1-Benzyl-3-methylpiperazine C->D  LiAlH4, THF   E (S)-2-Methylpiperazine D->E  H2, Pd/C  

Caption: Chiral synthesis of (S)-2-methylpiperazine from L-alanine.

Detailed Protocol (adapted from Liu et al.): [8]

  • Preparation of N-(2-chloroacetyl)-L-alanine methyl ester: L-Alanine is first converted to its methyl ester via reaction with thionyl chloride (SOCl₂) in methanol. The resulting ester hydrochloride is then acylated with chloroacetyl chloride in the presence of a base to yield the N-chloroacetylated intermediate.

  • Cyclization: The N-chloroacetylated alanine methyl ester is reacted with benzylamine. This key step involves an initial nucleophilic substitution followed by an intramolecular cyclization to form the six-membered diketopiperazine ring, yielding (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

  • Reduction: The diketopiperazine is reduced using a strong reducing agent, typically lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF). This step reduces both amide carbonyl groups to methylenes, affording (S)-1-Benzyl-3-methylpiperazine.

  • Debenzylation (Deprotection): The benzyl protecting group is removed via catalytic hydrogenation. The compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst to yield the final precursor, (S)-2-methylpiperazine. The (R)-enantiomer can be synthesized analogously starting from D-alanine.

N-Benzylation and Hydrochloride Salt Formation

With the 2-methylpiperazine precursor in hand, the final steps involve selective mono-N-benzylation and conversion to the stable hydrochloride salt. The procedure for the parent compound, 1-benzylpiperazine, provides a robust and adaptable template.[9]

Workflow for Final Product Synthesis

cluster_0 Step 1: Mono-N-Benzylation cluster_1 Step 2: Salt Formation A 2-Methylpiperazine B 1-Benzyl-2-methylpiperazine (Free Base) A->B  Benzyl Chloride, Base, EtOH   C 1-Benzyl-2-methylpiperazine Hydrochloride B->C  HCl in Ethanol  

Caption: Final synthesis and salt formation workflow.

Detailed Protocol (adapted from Cymerman Craig et al.): [9]

  • Mono-N-Benzylation: To achieve selective mono-benzylation and prevent the formation of the 1,4-dibenzyl derivative, a carefully controlled reaction is employed. A solution of 2-methylpiperazine and its dihydrochloride salt (to create an in-situ buffer of the monoprotonated species) in ethanol is warmed. Benzyl chloride is then added dropwise. The less reactive, protonated piperazine minimizes over-alkylation, favoring the formation of the monosubstituted product, 1-benzyl-2-methylpiperazine.

  • Work-up and Isolation: After the reaction, the mixture is made strongly alkaline with sodium hydroxide, and the free base product is extracted into an organic solvent (e.g., chloroform or dichloromethane). The combined organic extracts are dried and the solvent is evaporated to yield the crude 1-benzyl-2-methylpiperazine as an oil.

  • Preparation of the Hydrochloride Salt: The purified free base is dissolved in a suitable solvent like absolute ethanol. The solution is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through it, or a solution of HCl in ethanol is added.[9] This precipitates the stable, crystalline 1-Benzyl-2-methylpiperazine hydrochloride, which can be collected by filtration, washed with a non-polar solvent, and dried.

Pharmacological Profile

The pharmacology of 1-benzyl-2-methylpiperazine is not extensively documented in dedicated studies; however, it can be largely inferred from its parent compound, N-benzylpiperazine (BZP), and other closely related derivatives. The primary mechanism involves the modulation of monoaminergic neurotransmitter systems.

Mechanism of Action: A Monoamine Modulator

BZP and its analogues are known to interact with dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters. Their stimulant effects are primarily attributed to the release of these neurotransmitters from presynaptic terminals and, to a lesser extent, the inhibition of their reuptake.[3] This leads to increased concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft, resulting in enhanced neurotransmission and the characteristic psychostimulant effects. The addition of the 2-methyl group may subtly alter the potency and selectivity of these interactions compared to BZP.

Signaling Pathway Overview

cluster_neuron Presynaptic Neuron BZP_Derivative 1-Benzyl-2-methylpiperazine DAT Dopamine Transporter (DAT) BZP_Derivative->DAT Inhibits Reuptake Promotes Efflux SERT Serotonin Transporter (SERT) BZP_Derivative->SERT Inhibits Reuptake Promotes Efflux NET Norepinephrine Transporter (NET) BZP_Derivative->NET Inhibits Reuptake Promotes Efflux Vesicles Synaptic Vesicles (DA, 5-HT, NE) Synapse Synaptic Cleft Increased DA, 5-HT, NE Vesicles->Synapse Neurotransmitter Release

Sources

Exploratory

1-Benzyl-2-methylpiperazine hydrochloride literature review

An In-depth Technical Guide to 1-Benzyl-2-methylpiperazine Hydrochloride This guide provides a comprehensive technical overview of 1-Benzyl-2-methylpiperazine hydrochloride, a piperazine derivative of significant interes...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Benzyl-2-methylpiperazine Hydrochloride

This guide provides a comprehensive technical overview of 1-Benzyl-2-methylpiperazine hydrochloride, a piperazine derivative of significant interest in pharmacological research and forensic analysis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, pharmacological profile, and analytical methodologies, grounding all claims in authoritative scientific literature.

Introduction: Chemical Identity and Scientific Context

1-Benzyl-2-methylpiperazine is a substituted piperazine, belonging to a class of compounds with a broad spectrum of central nervous system activity.[1] Its structure is characterized by a piperazine ring substituted with a benzyl group at one nitrogen atom and a methyl group at a carbon atom adjacent to the other nitrogen. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for laboratory use.

While its close analog, 1-Benzylpiperazine (BZP), is a known psychoactive substance, the introduction of a methyl group at the 2-position of the piperazine ring creates a chiral center, resulting in (R)- and (S)-enantiomers, which may exhibit different pharmacological activities.[2][3] This structural nuance makes 1-Benzyl-2-methylpiperazine a compelling subject for stereoselective synthesis and pharmacological evaluation. It is often used as an analytical reference standard in forensic applications for the identification of novel psychoactive substances.[4]

Physicochemical Properties

The fundamental physical and chemical properties of 1-Benzyl-2-methylpiperazine are critical for its handling, formulation, and analysis. The data presented below is for the free base unless otherwise specified.

PropertyValueSource(s)
IUPAC Name 1-benzyl-2-methylpiperazine[1]
Molecular Formula C12H18N2[1]
Molar Mass 190.28 g/mol [1][5]
Appearance Colorless to light yellow liquid[5]
Boiling Point Approx. 265 - 267 °C[5]
Density Approx. 1.0 g/cm³[5]
Solubility Soluble in organic solvents (ethanol, dichloromethane)[5]
Hydrochloride Salt Formula C12H18N2 • HCl[6]
Hydrochloride Salt M.W. 226.75 g/mol [7]

Synthesis and Purification: A Mechanistic Approach

The synthesis of 1-Benzyl-2-methylpiperazine hydrochloride is most commonly achieved via N-alkylation of 2-methylpiperazine with a benzyl halide. This pathway is efficient and provides good yields of the desired product. The choice of a specific enantiomer of 2-methylpiperazine ((R)- or (S)-) allows for a stereoselective synthesis.

Rationale for Synthetic Strategy

The core of this synthesis is a nucleophilic substitution reaction. The secondary amine of 2-methylpiperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The second nitrogen on the piperazine ring is less sterically hindered and more nucleophilic, making it the primary site of benzylation. A base is required to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. The final step involves converting the resulting free base into its hydrochloride salt to improve its stability and handling characteristics.

Experimental Protocol: Synthesis of 1-Benzyl-2-methylpiperazine Hydrochloride

This protocol describes a representative synthesis.

Step 1: N-Benzylation of 2-Methylpiperazine

  • To a stirred solution of 2-methylpiperazine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base like potassium carbonate (K2CO3, 2.0 equiv.) or triethylamine (TEA, 1.5 equiv.).

  • Cool the mixture in an ice bath to 0 °C.

  • Add benzyl chloride (1.1 equiv.) dropwise to the mixture over 30 minutes, maintaining the temperature below 5 °C. The dropwise addition is crucial to control the exothermic reaction and minimize the formation of the disubstituted byproduct, 1,4-dibenzyl-2-methylpiperazine.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture to remove the inorganic salts (e.g., KCl).

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 1-benzyl-2-methylpiperazine free base as an oil.

Step 2: Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired monosubstituted product.

Step 3: Salt Formation

  • Dissolve the purified 1-benzyl-2-methylpiperazine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in ethanol (or ethereal HCl) dropwise with stirring.

  • The white precipitate of 1-Benzyl-2-methylpiperazine hydrochloride will form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification & Salt Formation 2_Methylpiperazine 2-Methylpiperazine N_Alkylation N-Alkylation in DCM 2_Methylpiperazine->N_Alkylation Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->N_Alkylation Base Base (e.g., K2CO3) Base->N_Alkylation Filtration_Wash Aqueous Workup (Filtration & Washing) N_Alkylation->Filtration_Wash Crude_Product Crude Free Base Filtration_Wash->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Pure_Base Pure Free Base Chromatography->Pure_Base HCl_Addition HCl Addition in Ether Pure_Base->HCl_Addition Final_Product 1-Benzyl-2-methylpiperazine HCl (White Solid) HCl_Addition->Final_Product

Caption: Synthetic workflow for 1-Benzyl-2-methylpiperazine HCl.

Pharmacological Profile

The pharmacology of 1-Benzyl-2-methylpiperazine is not as extensively documented as that of BZP. However, based on its structural similarity, it is presumed to act as a central nervous system stimulant. Piperazine derivatives often interact with monoamine systems, particularly serotonergic and dopaminergic pathways.

Mechanism of Action

1-Benzylpiperazine (BZP) is known to be a serotonergic agonist and also affects the dopamine and norepinephrine systems.[2] It is plausible that 1-Benzyl-2-methylpiperazine shares a similar mechanism, potentially acting as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters.

Recent research into benzylpiperazine derivatives has also identified them as potent ligands for sigma-1 (σ1) receptors.[9] These receptors are involved in modulating various signaling pathways and are a target for treating neuropathic pain and other neurological disorders. The affinity of 1-Benzyl-2-methylpiperazine for σ1 receptors represents a significant area for future investigation.

Postulated Signaling Pathway

Signaling_Pathway Compound 1-Benzyl-2-methylpiperazine Transporter Monoamine Transporters (DAT, SERT, NET) Compound->Transporter Inhibition/ Reversal Sigma1 Sigma-1 (σ1) Receptor Compound->Sigma1 Binding Vesicle Synaptic Vesicles Compound->Vesicle Release Synapse ↑ Synaptic Monoamines (Dopamine, Serotonin) Transporter->Synapse Receptor Postsynaptic Receptors (e.g., 5-HT, DA Receptors) Signal Downstream Signaling Receptor->Signal Modulation Modulation of Ion Channels Sigma1->Modulation Vesicle->Synapse Synapse->Receptor

Caption: Postulated mechanism of action for 1-Benzyl-2-methylpiperazine.

Analytical Methodologies

Accurate identification and quantification of 1-Benzyl-2-methylpiperazine are crucial in both forensic and research settings. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable techniques.[10][11]

GC-MS Analysis Protocol

GC-MS provides excellent separation and definitive structural identification.

Step 1: Sample Preparation

  • Accurately weigh approximately 1 mg of the 1-Benzyl-2-methylpiperazine hydrochloride sample.

  • Dissolve the sample in 1 mL of methanol. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.

  • If derivatization is needed to improve volatility or chromatographic behavior, it can be performed at this stage, although many piperazines can be analyzed directly.

Step 2: Instrumentation and Conditions

  • Instrument: Gas chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl/95% methyl polysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program: Initial temperature of 100 °C for 1 min, ramp at 25 °C/min to 280 °C, and hold for 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

Step 3: Data Analysis

  • Identify the peak corresponding to 1-Benzyl-2-methylpiperazine by its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. Key fragments would include the tropylium ion (m/z 91) from the benzyl group and fragments characteristic of the piperazine ring.

HPLC Analysis Protocol

HPLC with UV detection is well-suited for the quantitative analysis of the hydrochloride salt.

Step 1: Sample and Mobile Phase Preparation

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol/water mixture) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Mobile Phase Example: A mixture of acetonitrile and a buffer (e.g., 20 mM ammonium formate, pH 3.5) in a gradient or isocratic elution.

Step 2: Instrumentation and Conditions

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at a wavelength where the benzyl chromophore absorbs, typically around 210 nm and 254 nm.

Step 3: Data Analysis

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of 1-Benzyl-2-methylpiperazine hydrochloride in the unknown sample by interpolating its peak area from the calibration curve.

Analytical Workflow Diagram

Analytical_Workflow Sample Sample containing 1-Benzyl-2-methylpiperazine HCl Preparation Sample Preparation (Dissolution/Extraction) Sample->Preparation Choice Analytical Technique? Preparation->Choice GC_MS GC-MS Analysis Choice->GC_MS  Qualitative HPLC_UV HPLC-UV Analysis Choice->HPLC_UV Quantitative   GC_Data Retention Time & Mass Spectrum GC_MS->GC_Data HPLC_Data Retention Time & UV Spectrum HPLC_UV->HPLC_Data Qual_ID Qualitative ID (Structure Confirmation) GC_Data->Qual_ID Quant Quantification (Concentration Measurement) HPLC_Data->Quant

Caption: General workflow for the analysis of 1-Benzyl-2-methylpiperazine.

Applications and Areas of Research

1-Benzyl-2-methylpiperazine hydrochloride serves two primary roles in the scientific community:

  • Forensic and Toxicological Reference Standard: As new designer drugs emerge, certified reference materials are essential for law enforcement and toxicology laboratories to definitively identify these substances in seized materials or biological samples.[4]

  • Medicinal Chemistry Scaffold: The piperazine ring is a privileged scaffold in drug discovery. The specific substitution pattern of 1-Benzyl-2-methylpiperazine makes it a valuable starting point or fragment for developing novel ligands for various biological targets, including G-protein coupled receptors and ion channels. The recent identification of benzylpiperazine derivatives as σ1 receptor antagonists highlights a promising avenue for developing new therapeutics for chronic pain.[9]

Conclusion

1-Benzyl-2-methylpiperazine hydrochloride is a compound with dual significance. It is a substance of concern in the context of emerging designer drugs, necessitating robust and validated analytical methods for its detection. Concurrently, its chemical structure presents a valuable platform for medicinal chemists to explore and develop novel therapeutics. This guide provides the foundational knowledge—from synthesis to analysis and potential function—to enable researchers to work with this compound effectively and safely, fostering further investigation into its properties and applications.

References

  • PubChem. (n.d.). 1-Benzyl-2-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). (R)-1-Benzyl-2-Methylpiperazine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Chan, W. Y., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]

  • ProkaGENOMICS. (n.d.). 1-Benzyl-2-methylpiperazine (hydrochloride). Retrieved from [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]

  • Analytical Methods. (n.d.). Simultaneous detection of piperazines and their congenors in street samples of amphetamine type stimulants using gas chromatography–mass spectrometry. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • GlpBio. (n.d.). 1-Benzyl-2-methylpiperazine (hydrochloride). Retrieved from [Link]

  • Prezzavento, O., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Retrieved from [Link]

  • Erowid. (n.d.). Basic info on BZP (Benzylpiperazine). Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-Benzyl-2-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 1-Benzyl-2-methylpiperazine Hydrochloride

Abstract 1-Benzyl-2-methylpiperazine is a valuable substituted piperazine derivative widely utilized as a building block in medicinal chemistry for the development of novel therapeutic agents.[1] The benzyl group serves...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzyl-2-methylpiperazine is a valuable substituted piperazine derivative widely utilized as a building block in medicinal chemistry for the development of novel therapeutic agents.[1] The benzyl group serves as a versatile protecting group that can be easily removed by hydrogenolysis, facilitating the synthesis of 1-monosubstituted or unsymmetrically 1,4-disubstituted 2-methylpiperazines.[2][3] This document provides a detailed, robust, and reproducible protocol for the synthesis of 1-Benzyl-2-methylpiperazine as a free base via reductive amination, followed by its conversion to the stable hydrochloride salt. The methodology emphasizes chemical rationale, safety, and thorough characterization to ensure high purity and yield.

Synthetic Strategy Overview

The synthesis is achieved in a two-stage, one-pot procedure starting from commercially available 2-methylpiperazine and benzaldehyde. The core transformation is a reductive amination reaction, which offers high selectivity for mono-alkylation and avoids the common issue of di-substitution often encountered with direct alkylation using benzyl halides.[2][4] The resulting free base is purified and then converted to its hydrochloride salt for improved stability and handling.

Overall Reaction Scheme:

(Image: Synthesis of 1-Benzyl-2-methylpiperazine hydrochloride from 2-methylpiperazine and benzaldehyde via reductive amination.)

Experimental Workflow Diagram

The following diagram outlines the complete workflow from starting materials to the final, purified product.

G cluster_0 Part A: Reductive Amination cluster_1 Part B: Work-up & Extraction cluster_2 Part C: Purification & Salt Formation start Dissolve 2-Methylpiperazine in Dichloromethane (DCM) add_benz Add Benzaldehyde (Stir for 30-60 min) start->add_benz add_stab Add Sodium Triacetoxyborohydride (Portion-wise) add_benz->add_stab react Stir at Room Temperature (Monitor by TLC) add_stab->react quench Quench with Saturated Sodium Bicarbonate Solution react->quench extract Extract with DCM (3x) quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous Sodium Sulfate wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify Crude Oil (Column Chromatography) filter_evap->purify dissolve Dissolve Purified Base in Anhydrous Ether purify->dissolve add_hcl Add HCl in Ether (Dropwise) dissolve->add_hcl isolate Isolate Precipitate (Vacuum Filtration) add_hcl->isolate final_dry Dry Under Vacuum isolate->final_dry product 1-Benzyl-2-methylpiperazine HCl (White Solid) final_dry->product

Caption: Workflow for the synthesis of 1-Benzyl-2-methylpiperazine HCl.

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)EquivalentsSupplier
2-Methylpiperazine100.165.00 g49.91.0Sigma-Aldrich
Benzaldehyde106.125.83 g (5.6 mL)54.91.1Acros Organics
Sodium Triacetoxyborohydride211.9412.7 g59.91.2Combi-Blocks
Dichloromethane (DCM), Anhydrous84.93250 mL--Fisher Scientific
Saturated NaHCO₃ Solution-100 mL--In-house prep
Brine (Saturated NaCl)-50 mL--In-house prep
Anhydrous Sodium Sulfate142.04~20 g--VWR
Diethyl Ether (Et₂O), Anhydrous74.12150 mL--J.T. Baker
2.0 M HCl in Diethyl Ether-~30 mL~601.2Alfa Aesar
Ethyl Acetate (for TLC/Column)88.11As needed--EMD Millipore
Hexanes (for TLC/Column)-As needed--EMD Millipore
Triethylamine (for Column)101.19As needed--TCI

Detailed Experimental Protocol

Part A: Synthesis of 1-Benzyl-2-methylpiperazine (Reductive Amination)
  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpiperazine (5.00 g, 49.9 mmol).

  • Dissolve the starting material in 150 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add benzaldehyde (5.6 mL, 54.9 mmol) to the solution. Stir the mixture at room temperature for 30-60 minutes. This period allows for the formation of the iminium ion intermediate.[4]

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (12.7 g, 59.9 mmol) to the mixture portion-wise over 15 minutes. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours, or until completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 90:9:1 DCM/Methanol/Triethylamine. Stain with potassium permanganate. The product spot should appear, and the benzaldehyde spot should diminish.

Part B: Aqueous Work-up and Extraction
  • Once the reaction is complete, carefully quench the mixture by slowly adding 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM (50 mL each).

  • Combine all organic layers and wash with 50 mL of brine.

  • Dry the combined organic phase over anhydrous sodium sulfate (~20 g), swirl, and let it stand for 15 minutes.

Part C: Purification of the Free Base
  • Filter off the sodium sulfate and wash the solid with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude yellow oil.

  • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 1% to 5% methanol in DCM, with 0.5% triethylamine added to the mobile phase to prevent product tailing.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-benzyl-2-methylpiperazine as a pale yellow oil. Expected Yield: 7.5 - 8.5 g (80-90%).

Part D: Formation of 1-Benzyl-2-methylpiperazine Hydrochloride
  • Dissolve the purified 1-benzyl-2-methylpiperazine (~7.5 g, ~39.4 mmol) in 100 mL of anhydrous diethyl ether.

  • While stirring, slowly add 2.0 M HCl in diethyl ether (~24 mL, 47.3 mmol, 1.2 eq) dropwise. A white precipitate will form immediately.

  • After the addition is complete, continue stirring the suspension for 30 minutes at room temperature.

  • Collect the white solid by vacuum filtration and wash the filter cake with two portions of cold, anhydrous diethyl ether (25 mL each).

  • Dry the resulting white powder under high vacuum for at least 4 hours. Final Product: 1-Benzyl-2-methylpiperazine hydrochloride. Expected Yield: 8.0 - 9.0 g (90-95% for this step).

Mechanism and Scientific Rationale

Choice of Method: Reductive amination is the preferred method for the N-benzylation of 2-methylpiperazine.[4][5] Direct alkylation with benzyl chloride can lead to the formation of a significant amount of the 1,4-dibenzylated byproduct, which is difficult to separate. Furthermore, direct alkylation can result in the formation of quaternary ammonium salts. Reductive amination is a two-step, one-pot process that provides excellent control over mono-alkylation.

Reaction Mechanism:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom of 2-methylpiperazine on the carbonyl carbon of benzaldehyde. Subsequent dehydration, often facilitated by trace acid, forms a transient iminium ion.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations.[6] It is less reactive than reagents like sodium borohydride (NaBH₄), meaning it will not significantly reduce the starting aldehyde but will efficiently reduce the electrophilic iminium ion intermediate to form the desired tertiary amine product. Its steric bulk and milder reactivity contribute to the high selectivity of the reaction.

Work-up and Salt Formation: The basic work-up with NaHCO₃ is crucial to neutralize the acidic byproducts from the reducing agent (acetic acid) and to ensure the product is in its free base form for efficient extraction into the organic solvent. The final conversion to the hydrochloride salt is performed to provide a stable, solid, and non-hygroscopic form of the compound, which is easier to handle, weigh, and store than the oily free base.[2]

Characterization of Final Product

The identity and purity of 1-Benzyl-2-methylpiperazine hydrochloride should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~11.5 (br s, 2H, N-H⁺), 7.6-7.4 (m, 5H, Ar-H), 4.4 (d, 1H), 4.2 (d, 1H), 3.8-3.0 (m, 7H), 1.3 (d, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~132.1, 130.9, 129.5, 128.8, 57.9, 53.2, 48.9, 42.1, 38.5, 13.7.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₈N₂ [M+H]⁺: 191.15; found: 191.15.

Safety and Handling Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Methylpiperazine: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Benzaldehyde: Harmful if swallowed or inhaled.[7] May cause respiratory irritation.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment and quench carefully.

  • Dichloromethane (DCM): Suspected carcinogen. Avoid inhalation and skin contact.

  • HCl in Ether: Highly corrosive and flammable. Handle with extreme care and ensure no ignition sources are present.

References

  • Srinivas, P., et al. (2002). A comparative and mechanistic study on regioselective photooxidative demethylation of N-heterocycles using TiO2 and molecular oxygen. Journal of Chemical Technology & Biotechnology, 77, 568. [Link]

  • Pollard, C. B., & MacDowell, L. G. (1934). 1-benzylpiperazine. Organic Syntheses, Coll. Vol. 5, p.904 (1973); Vol. 44, p.8 (1964). [Link]

  • Harfenist, M., & Magnien, E. (1958). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of the American Chemical Society, 80(23), 6257–6260. [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate Publication Database. [Link]

  • ScienceOpen. (n.d.). Synthesis of 2-methyl piperazine from cyclo condensation of ethylene diamine and propylene glycol over promoted copper catalyst. ScienceOpen. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7088. [Link]

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Application

enantioselective synthesis of 1-Benzyl-2-methylpiperazine

An Application Guide to the Enantioselective Synthesis of 1-Benzyl-2-methylpiperazine Abstract The 1-Benzyl-2-methylpiperazine scaffold is a critical chiral building block in modern medicinal chemistry, integral to the d...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of 1-Benzyl-2-methylpiperazine

Abstract

The 1-Benzyl-2-methylpiperazine scaffold is a critical chiral building block in modern medicinal chemistry, integral to the development of numerous therapeutic agents. Its stereochemistry profoundly influences pharmacological activity and safety profiles, making robust enantioselective synthesis methods paramount. This document provides an in-depth guide for researchers and drug development professionals on established and innovative strategies for synthesizing enantiomerically pure 1-Benzyl-2-methylpiperazine. We will explore two primary, field-proven methodologies: (1) catalytic asymmetric hydrogenation of a prochiral enamine intermediate and (2) a diastereoselective approach originating from the chiral pool. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and presents comparative data to inform methodological choices in a research and development setting.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a quintessential example of a "privileged structure" in drug discovery, appearing in 13 of the 200 best-selling small molecule drugs in a 2012 analysis.[1] This prevalence is due to its ability to impart favorable physicochemical properties, such as aqueous solubility and oral bioavailability, and to serve as a versatile scaffold for engaging with biological targets. However, a significant portion of this explored chemical space involves substitution only at the nitrogen atoms.[1] The introduction of chirality at a carbon center, such as in 2-methylpiperazine derivatives, opens up vast, underexplored three-dimensional chemical space for creating novel therapeutics with enhanced potency and selectivity.

The imperative for enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. The distinct enantiomers of a chiral drug must be studied in detail, as they often exhibit different efficacy, metabolism, and toxicity.[1][2] Consequently, developing efficient and scalable methods for the asymmetric synthesis of key building blocks like 1-Benzyl-2-methylpiperazine is a critical endeavor for synthetic and medicinal chemists.

Overview of Synthetic Strategies

The enantioselective construction of the 2-methylpiperazine core can be broadly categorized into several strategic approaches. The choice of strategy often depends on factors such as scalability, desired enantiopurity, cost of starting materials, and the availability of specialized catalysts.

G cluster_0 Core Synthetic Strategies cluster_1 Strategy A Details cluster_2 Strategy B Details start Target: (R)- or (S)-1-Benzyl-2-methylpiperazine cat_hydro Strategy A: Catalytic Asymmetric Hydrogenation start->cat_hydro chiral_pool Strategy B: Diastereoselective Synthesis (Chiral Pool Approach) start->chiral_pool other Alternative Strategies: - Organocatalytic Routes - Asymmetric Alkylation start->other enamine_prep 1. Prepare Prochiral Dihydropyrazinone cat_hydro->enamine_prep amino_acid 1. Start with Chiral Amino Acid (e.g., Alanine) chiral_pool->amino_acid asym_hydro 2. Asymmetric Hydrogenation (e.g., Ir- or Rh-catalysis) enamine_prep->asym_hydro Key Chiral Step reduction 3. Amide Reduction to Piperazine asym_hydro->reduction cyclize 2. Construct Piperazinone Ring amino_acid->cyclize Stereocenter is Pre-defined reduce 3. Reduce to Piperazine cyclize->reduce

Figure 1. High-level overview of primary synthetic routes to enantiopure 1-Benzyl-2-methylpiperazine.

This guide will focus on providing detailed protocols for Strategy A, a modern catalytic approach, and Strategy B, a classic and robust chiral pool-based method.

Strategy A: Catalytic Asymmetric Hydrogenation

This strategy represents a highly efficient and atom-economical approach to installing the chiral center. The core principle involves the hydrogenation of a prochiral precursor, typically a 5,6-dihydropyrazin-2(1H)-one, using a transition metal complexed with a chiral ligand.[3] The chiral ligand creates an asymmetric environment around the metal center, directing the delivery of hydrogen to one face of the double bond, thereby generating the desired enantiomer with high selectivity. Iridium and Rhodium-based catalysts are particularly effective for this transformation.[3][4]

Mechanistic Rationale

The enantioselectivity of the hydrogenation is determined during the substrate-catalyst complexation and subsequent hydrogen insertion steps. Chiral phosphine ligands, such as those of the PHOX (phosphine-oxazoline) or BINAP families, create a C2-symmetric or unsymmetric chiral pocket that forces the prochiral substrate to coordinate to the metal in a specific orientation, minimizing steric hindrance. This preferential binding geometry exposes one face of the C=N or C=C bond to hydrogenation, leading to a high enantiomeric excess (ee) in the product.

Experimental Protocol: Asymmetric Hydrogenation Route

This protocol outlines a three-step sequence: (1) Synthesis of the dihydropyrazinone precursor, (2) Iridium-catalyzed asymmetric hydrogenation, and (3) Reduction of the resulting chiral piperazinone to the final product.

Step 1: Synthesis of 1-Benzyl-6-methyl-5,6-dihydropyrazin-2(1H)-one

  • Materials: N-Benzylethylenediamine, Pyruvic acid, Toluene, Dean-Stark apparatus.

  • To a solution of N-benzylethylenediamine (1.0 equiv.) in toluene (0.2 M), add pyruvic acid (1.05 equiv.).

  • Fit the reaction flask with a Dean-Stark trap and a condenser.

  • Heat the mixture to reflux and continue for 12-18 hours, azeotropically removing water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the prochiral dihydropyrazinone substrate.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

Causality Note: The choice of catalyst and ligand is critical. The (Sp,Sp)-tBu-RuPHOX ligand, in combination with an Iridium source, has shown high efficacy for similar substrates.[3] The reaction is performed under a hydrogen atmosphere, as H₂ is the reducing agent.

  • Materials: 1-Benzyl-6-methyl-5,6-dihydropyrazin-2(1H)-one, [Ir(COD)Cl]₂ (0.5 mol%), (Sp,Sp)-tBu-RuPHOX ligand (1.1 mol%), Iodine (I₂) (2.5 mol%), Dichloromethane (DCM, degassed), Methanol (degassed), Hydrogen source.

  • In a glovebox, charge a high-pressure reactor vessel with [Ir(COD)Cl]₂ and the chiral ligand.

  • Add degassed DCM and stir for 30 minutes to form the catalyst complex.

  • In a separate flask, dissolve the dihydropyrazinone substrate and I₂ in degassed methanol.

  • Transfer the substrate solution to the reactor vessel via cannula.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-4 cycles).

  • Pressurize the reactor to 50 bar of H₂ and heat to 40 °C.

  • Stir vigorously for 24 hours.

  • Carefully vent the reactor, concentrate the solvent, and purify the crude product by column chromatography to isolate the enantiopure (S)- or (R)-1-Benzyl-6-methylpiperazin-2-one.

  • Determine the enantiomeric excess (% ee) by chiral HPLC or SFC analysis.

Step 3: Reduction to 1-Benzyl-2-methylpiperazine

Causality Note: A strong reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce the amide functionality of the piperazinone to the corresponding amine.

  • Materials: Chiral 1-Benzyl-6-methylpiperazin-2-one, Lithium Aluminum Hydride (LAH), Anhydrous Tetrahydrofuran (THF).

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a suspension of LAH (2.0 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the chiral piperazinone (1.0 equiv.) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH in grams (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite, washing thoroughly with THF and Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure. Purify the resulting oil by column chromatography or distillation to yield the final product, 1-Benzyl-2-methylpiperazine.

Data Summary
ParameterTypical ValueRationale / Comment
Catalyst Loading0.5 - 1.0 mol%Balances reaction efficiency with cost. Higher loading may be needed for less reactive substrates.
Ligand(Sp,Sp)-tBu-RuPHOXProvides a highly effective chiral environment for the Iridium center.[3]
H₂ Pressure30 - 50 barHigher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.
Temperature30 - 50 °CA moderate temperature is usually sufficient to achieve good conversion without promoting side reactions or catalyst decomposition.
Expected Yield 70-90% (Hydrogenation)This step is typically high-yielding.
Expected % ee >95%The primary advantage of this method is the excellent enantiocontrol.[3]

Strategy B: Diastereoselective Synthesis from the Chiral Pool

This classic strategy leverages readily available, enantiopure starting materials, such as amino acids, to construct the chiral scaffold. The inherent stereochemistry of the starting material directs the formation of subsequent stereocenters. For 2-methylpiperazine, (S)- or (R)-Alanine is an ideal starting point.[5]

Rationale and Workflow

The synthesis begins by converting the chiral amino acid into a suitable intermediate that can be cyclized to form the piperazinone ring. The stereocenter from the amino acid remains intact throughout the sequence. This method avoids the need for expensive chiral catalysts and high-pressure equipment but may involve more synthetic steps compared to the catalytic approach.

G cluster_0 Workflow for Chiral Pool Synthesis start (S)-Alanine step1 1. N-Alkylation with N-(2-bromoethyl)benzylamine start->step1 step2 2. Esterification & Amide Formation step1->step2 step3 3. Intramolecular Cyclization (Dieckmann Condensation) step2->step3 Forms Piperazinone Ring step4 4. Decarboxylation & Reduction step3->step4 end_product (S)-1-Benzyl-2-methylpiperazine step4->end_product

Figure 2. A representative workflow for the diastereoselective synthesis of (S)-1-Benzyl-2-methylpiperazine starting from (S)-Alanine.

Experimental Protocol: Chiral Pool Route

This protocol is adapted from general principles for synthesizing piperazinones from amino acids.[2][5]

Step 1: Synthesis of N-Benzoyl-(S)-alanine

  • Materials: (S)-Alanine, Benzoyl chloride, Sodium hydroxide (NaOH), Water, Diethyl ether.

  • Dissolve (S)-Alanine (1.0 equiv.) in 2 M NaOH (aq) (3.0 equiv.) and cool to 0 °C.

  • Add benzoyl chloride (1.1 equiv.) dropwise while maintaining the temperature below 5 °C.

  • Stir vigorously at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Wash the aqueous solution with diethyl ether to remove excess benzoyl chloride.

  • Acidify the aqueous layer to pH 2 with concentrated HCl.

  • Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to yield N-Benzoyl-(S)-alanine.

Step 2: Coupling with N-(2-Aminoethyl)benzylamine

  • Materials: N-Benzoyl-(S)-alanine, N-(2-Aminoethyl)benzylamine, EDC·HCl, HOBt, Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • To a solution of N-Benzoyl-(S)-alanine (1.0 equiv.) in DCM, add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.).

  • Stir for 20 minutes at room temperature.

  • Add a solution of N-(2-Aminoethyl)benzylamine (1.1 equiv.) and DIPEA (2.5 equiv.) in DCM.

  • Stir at room temperature for 16 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the linear amide precursor.

Step 3: Cyclization to Piperazinone and Final Reduction

Causality Note: This sequence often involves cyclization to a diketopiperazine or a related cyclic precursor, followed by selective reduction. A more direct route involves forming a piperazin-2-one and then reducing it. The following is a generalized reduction step.

  • The crude linear precursor is cyclized under appropriate conditions (e.g., thermal or acid-catalyzed) to form the corresponding piperazin-2-one.

  • The resulting chiral piperazin-2-one (now containing both the N-benzoyl and N-benzyl groups) is then subjected to reduction.

  • Reduction: Use LAH as described in Strategy A, Step 3. This will reduce both the N-benzoyl amide and the piperazinone amide.

  • Alternatively, the N-benzoyl group can be removed first under hydrolytic conditions, followed by reduction of the piperazinone ring with a reagent like borane (BH₃·THF) to avoid reducing the benzyl group, which is stable to borane but susceptible to hydrogenolysis.

  • Purification by column chromatography provides the final product.

Conclusion and Method Comparison

Both catalytic asymmetric hydrogenation and diastereoselective synthesis from the chiral pool are powerful methods for producing enantiopure 1-Benzyl-2-methylpiperazine.

  • Catalytic Asymmetric Hydrogenation is often preferred in an industrial setting due to its high efficiency, excellent enantioselectivity, and fewer overall steps. However, it requires specialized high-pressure equipment and access to expensive, often proprietary, chiral ligands and catalysts.

  • Diastereoselective Synthesis is highly reliable and uses readily available, inexpensive chiral starting materials. It is well-suited for laboratory-scale synthesis and does not require specialized equipment. The main drawback is a potentially longer synthetic sequence with more purification steps, which can lower the overall yield.

The optimal choice depends on the specific requirements of the project, including scale, cost constraints, and available resources. Both routes provide reliable access to this fundamentally important chiral building block, enabling further exploration in drug discovery and development.

References

  • Dinsmore, C. J., & Beshore, D. C. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20836-20857. [Link]

  • Maciver, M., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. [Link]

  • Zhang, W., et al. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of 5,6-dihydropyrazin-2(1H)-ones. Angewandte Chemie International Edition, 56(34), 10073-10077. (Note: While a specific article on this reaction was cited in the search results, a direct link to the full text may require a subscription. The general principle is well-established.)
  • Stoltz, B. M., & Enquist, J. A. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(44), 10484-10487. [Link]

  • Vidal-Ferran, A., & Pàmies, O. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(9), 3406-3431. [Link]

  • Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]

  • CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (2005).
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Method

Application Notes and Protocols for the Investigation of 1-Benzyl-2-methylpiperazine hydrochloride in CNS Drug Discovery

Introduction: The Rationale for Investigating 1-Benzyl-2-methylpiperazine hydrochloride as a Novel CNS Agent The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 1-Benzyl-2-methylpiperazine hydrochloride as a Novel CNS Agent

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in numerous clinically successful drugs.[1] Derivatives of piperazine exhibit a wide array of pharmacological activities, with a significant number showing profound effects on the central nervous system (CNS).[1] The compound 1-Benzyl-2-methylpiperazine hydrochloride belongs to the benzylpiperazine class of substances, which are known for their psychostimulant properties.[2] Its parent compound, benzylpiperazine (BZP), has been shown to elevate extracellular levels of dopamine and serotonin, producing effects similar to those of methylenedioxymethamphetamine (MDMA).[3]

The structural modifications present in 1-Benzyl-2-methylpiperazine hydrochloride—specifically the addition of a methyl group at the 2-position of the piperazine ring—suggest a nuanced pharmacological profile compared to its better-known relatives. Such modifications can significantly alter a compound's interaction with biological targets, as well as its pharmacokinetic properties.[1] Structure-activity relationship studies on related piperazine derivatives have demonstrated that even minor structural changes can impact affinity and selectivity for CNS receptors, such as serotonin (5-HT) and dopamine (DA) receptors.[4][5]

This document serves as a comprehensive guide for researchers and drug development professionals interested in evaluating the potential of 1-Benzyl-2-methylpiperazine hydrochloride as a novel CNS drug candidate. It provides a structured approach to characterizing its pharmacological, pharmacokinetic, and behavioral profile, underpinned by detailed, field-proven protocols.

Predicted Mechanism of Action and Key Research Questions

Based on its structural similarity to known psychostimulants, it is hypothesized that 1-Benzyl-2-methylpiperazine hydrochloride primarily acts as a monoamine releaser and/or reuptake inhibitor.[6][7] The primary targets are likely to be the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The key research questions to address are:

  • What is the in vitro binding affinity and functional activity of 1-Benzyl-2-methylpiperazine hydrochloride at key CNS targets?

  • Does the compound exhibit psychostimulant-like effects in vivo?

  • What is the pharmacokinetic profile of the compound, and does it readily cross the blood-brain barrier?

  • What is its preliminary safety and toxicity profile?

The following sections provide detailed protocols to systematically answer these questions.

Part 1: In Vitro Pharmacological Profiling

The initial phase of characterization involves determining the compound's interaction with its putative molecular targets in a controlled, in vitro setting.

Protocol 1.1: Radioligand Binding Assays for Monoamine Transporters and Key CNS Receptors

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[8] This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of 1-Benzyl-2-methylpiperazine hydrochloride at human DAT, NET, and SERT, as well as a panel of relevant GPCRs (e.g., D2, 5-HT2A).

Experimental Workflow for Radioligand Binding Assays

G cluster_0 Transwell Insert a Apical (Blood) Compartment Add Test Compound b Basal (Brain) Compartment Sample at Time Points a->b Permeation across Cell Monolayer c LC-MS/MS Analysis b->c

Caption: Transwell model for assessing BBB permeability.

Materials:

  • Transwell inserts

  • Human brain microvascular endothelial cells, astrocytes, and pericytes

  • Cell culture media and supplements

  • 1-Benzyl-2-methylpiperazine hydrochloride

  • LC-MS/MS system

Procedure:

  • Co-culture Setup: Culture human brain microvascular endothelial cells on the apical side of the Transwell insert and a co-culture of astrocytes and pericytes on the basal side. [9]2. Barrier Integrity Measurement: Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER). Assays should be performed once the TEER values are stable and indicative of a confluent monolayer. [10]3. Permeability Assay: Add 1-Benzyl-2-methylpiperazine hydrochloride to the apical (blood side) chamber. At various time points, collect samples from the basal (brain side) chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method. [11]5. Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of passage across the in vitro BBB.

Data Presentation:

CompoundPapp (x 10⁻⁶ cm/s)Predicted CNS Penetration
1-Benzyl-2-methylpiperazine HCl> 5.0High
Atenolol (Low Permeability Control)< 1.0Low
Caffeine (High Permeability Control)> 10.0High

Note: Predicted values are based on the lipophilic nature of the benzylpiperazine scaffold and require experimental confirmation.

Part 3: In Vivo Behavioral Pharmacology

In vivo studies are essential to understand how the compound affects the whole organism and to establish a link between its in vitro activity and its behavioral effects. [12]

Protocol 3.1: Assessment of Locomotor Activity in Rodents

A common characteristic of psychostimulant drugs is an increase in spontaneous locomotor activity. [13] Experimental Workflow for Locomotor Activity Assessment

Caption: Workflow for in vivo locomotor activity studies.

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Locomotor activity chambers equipped with infrared beams

  • 1-Benzyl-2-methylpiperazine hydrochloride

  • Vehicle (e.g., saline)

Procedure:

  • Acclimation: Habituate the animals to the locomotor activity chambers for a set period before the experiment.

  • Dosing: Administer 1-Benzyl-2-methylpiperazine hydrochloride or vehicle via a relevant route (e.g., intraperitoneal injection). A dose-response curve should be generated using multiple doses.

  • Data Collection: Immediately after dosing, place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 2 hours).

  • Data Analysis: Analyze the data to determine if the compound significantly increases locomotor activity compared to the vehicle-treated group.

Data Presentation:

Dose (mg/kg, i.p.)Total Distance Traveled (arbitrary units)
Vehicle1000 ± 150
11500 ± 200
33500 ± 400
106000 ± 600

Note: Data are hypothetical and for illustrative purposes only.

Part 4: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for its development as a drug. [1]

Protocol 4.1: Pharmacokinetic Study in Rodents

This protocol outlines a basic pharmacokinetic study to determine key parameters such as Cmax, Tmax, AUC, and half-life.

Experimental Workflow for Pharmacokinetic Study

Caption: Workflow for in vivo pharmacokinetic analysis.

Materials:

  • Cannulated rodents (for serial blood sampling)

  • 1-Benzyl-2-methylpiperazine hydrochloride

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single dose of 1-Benzyl-2-methylpiperazine hydrochloride to the animals (e.g., intravenously and orally to determine bioavailability).

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated LC-MS/MS method. [14]5. Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation:

ParameterValue (Oral Administration)Value (Intravenous Administration)
Cmax (ng/mL)To be determinedTo be determined
Tmax (h)To be determinedTo be determined
AUC (ng*h/mL)To be determinedTo be determined
t½ (h)To be determinedTo be determined
Bioavailability (%)To be determinedN/A

Safety and Handling

Based on available safety data for 1-Benzyl-2-methylpiperazine, the compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation. [15]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

1-Benzyl-2-methylpiperazine hydrochloride represents an intriguing candidate for CNS drug discovery, with a chemical structure that suggests a psychostimulant profile. The protocols outlined in this document provide a robust framework for its initial characterization. By systematically evaluating its in vitro pharmacology, BBB permeability, in vivo behavioral effects, and pharmacokinetic properties, researchers can gain a comprehensive understanding of its potential as a novel therapeutic agent.

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Application

Application Notes &amp; Protocols: A Guide to the Synthesis of σ1 Receptor Ligands from 1-Benzyl-2-methylpiperazine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone, has emerged as a significant therapeutic target for a multitude of...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone, has emerged as a significant therapeutic target for a multitude of pathologies, including neurodegenerative diseases, psychiatric disorders, pain, and cancer.[1][2] Its role in modulating critical cellular signaling pathways makes the development of selective ligands a key objective in modern drug discovery.[3][4] This guide provides a comprehensive overview and detailed protocols for utilizing 1-benzyl-2-methylpiperazine hydrochloride, a versatile chemical scaffold, in the synthesis and evaluation of novel σ1R ligands. We will delve into the rationale behind synthetic strategies, provide step-by-step experimental procedures, and outline the pharmacological assays required to characterize these compounds, thereby offering a complete workflow from chemical precursor to validated ligand.

Part 1: The σ1 Receptor - A Unique Therapeutic Target

The σ1 receptor is not a classical G-protein coupled receptor but a transmembrane protein primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[5][6][7] In its resting state, it forms a complex with the binding immunoglobulin protein (BiP).[7] Upon stimulation by agonist ligands, σ1R dissociates from BiP and can translocate to other cellular compartments, where it acts as a chaperone to modulate the function of various client proteins, including ion channels and other receptors.[1][7][8]

This chaperone activity places σ1R at the crossroads of numerous cellular functions:

  • Calcium Signaling: It modulates calcium release from the ER, a critical process for cellular energy and signaling.[5][6]

  • Ion Channel Regulation: It directly interacts with and regulates voltage-gated ion channels, impacting neuronal excitability.[1][3]

  • Cellular Stress Response: It plays a crucial role in mitigating ER stress and oxidative stress, contributing to cell survival and neuroprotection.[6][9][10]

Given its widespread involvement in cellular homeostasis, the σ1 receptor is implicated in a vast array of disease states. Ligands targeting σ1R have shown therapeutic potential in preclinical models of depression, Alzheimer's disease, neuropathic pain, stroke, and addiction.[3][5][9] The development of ligands with high affinity and selectivity is therefore of paramount importance. The benzylpiperazine scaffold has proven to be a highly effective structural motif for achieving potent and selective σ1R binding.[11][12]

σ1 Receptor Signaling and Ligand Interaction

The diagram below illustrates the central role of the σ1 receptor at the ER-mitochondria interface and its interaction with various signaling pathways upon ligand binding.

sigma1_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria cluster_PlasmaMembrane Plasma Membrane / Cytosol s1r_bip σ1R-BiP Complex (Inactive State) s1r_active Active σ1R s1r_bip->s1r_active ip3r IP3 Receptor s1r_active->ip3r Modulates Ca2+ Release ion_channel Ion Channels (K+, Ca2+) s1r_active->ion_channel Regulates Activity nrf2 NRF2 Pathway (Antioxidant Response) s1r_active->nrf2 Activates mito Mitochondrial Function (ATP Production) ip3r->mito Ca2+ Transfer agonist Agonist Ligand agonist->s1r_bip Dissociation antagonist Antagonist Ligand antagonist->s1r_bip Stabilizes Oligomers cellular_stress Cellular Stress (e.g., Oxidative) cellular_stress->s1r_bip Activation

Caption: σ1R signaling cascade initiated by ligand binding or cellular stress.

Part 2: Synthetic Protocol for Novel σ1R Ligands

1-Benzyl-2-methylpiperazine hydrochloride serves as an excellent starting material. The benzyl group can be a core pharmacophoric element or a protecting group, while the piperazine nitrogen provides a reactive site for elaboration into a diverse library of compounds. The methyl group introduces a chiral center, which can be crucial for optimizing receptor fit and selectivity.

Protocol 1: General Synthesis via N-Acylation

This protocol describes a general two-step procedure for synthesizing amide derivatives from 1-benzyl-2-methylpiperazine hydrochloride. This is a robust method for creating a library of compounds for structure-activity relationship (SAR) studies.

Step 1: Free-Basing of the Hydrochloride Salt The initial step is to convert the hydrochloride salt to its free amine form, which is necessary for the subsequent nucleophilic reaction.

  • Dissolve 1-benzyl-2-methylpiperazine hydrochloride (1.0 eq) in deionized water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a 5N aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is >12.[13]

  • Extract the aqueous layer multiple times (e.g., 5 x 20 mL) with an organic solvent such as dichloromethane (DCM) or chloroform.[13]

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and remove the solvent under reduced pressure to yield 1-benzyl-2-methylpiperazine free base as an oil. The product should be used immediately in the next step without further purification.

Step 2: Amide Coupling This step involves forming an amide bond between the free piperazine and a carboxylic acid of interest.

  • Dissolve the 1-benzyl-2-methylpiperazine free base (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP, 1.2 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification and Characterization The crude product must be purified and its identity confirmed.

  • Purify the crude residue using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent in vacuo.

  • Characterize the final compound to confirm its structure and purity using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.[11]

    • Mass Spectrometry (MS): To confirm the molecular weight.[14]

    • High-Performance Liquid Chromatography (HPLC): To determine purity.

General Synthetic Workflow

The diagram below outlines the key stages in the synthesis and purification of a target σ1R ligand from the starting material.

synthesis_workflow start 1-Benzyl-2-methylpiperazine Hydrochloride freebase Free-Basing (NaOH, Extraction) start->freebase coupling Amide Coupling (Carboxylic Acid, PyBOP, DIPEA) freebase->coupling crude Crude Product coupling->crude purification Purification (Column Chromatography) crude->purification final_product Pure σ1R Ligand purification->final_product characterization Characterization (NMR, MS, HPLC) final_product->characterization

Caption: From precursor to pure compound: a typical synthetic workflow.

Part 3: Pharmacological Characterization

Once synthesized and purified, the novel compounds must be evaluated for their affinity and functional activity at the σ1 receptor.

Protocol 2: σ1 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the synthesized compounds for the σ1 receptor through competitive displacement of a known radioligand.

Materials:

  • Receptor Source: Guinea pig liver membranes are a rich source of σ1 receptors.[15] Alternatively, membranes from cell lines overexpressing human σ1R (e.g., HEK293T or MCF7σ1) can be used.[14]

  • Radioligand: -pentazocine, a selective σ1R ligand, is commonly used.[15][16]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive, high-affinity ligand like haloperidol.[11]

  • Test Compounds: Synthesized ligands dissolved in DMSO, then diluted in assay buffer.

  • Apparatus: 96-well plates, a cell harvester for rapid filtration, glass fiber filters (e.g., GF/C), and a liquid scintillation counter.[17]

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the test compound (at various concentrations), the radioligand (-pentazocine at a concentration near its Kd, typically ~3-10 nM), and the membrane preparation.[15]

  • For determining total binding, add buffer instead of the test compound.

  • For determining non-specific binding, add the non-specific control (haloperidol) instead of the test compound.

  • Incubate the plates at room temperature for 120 minutes to reach equilibrium.[18][19]

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis (e.g., with Prism software) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

binding_assay_workflow cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Test Ligand Dilutions incubation Incubate all components in 96-well plate prep_ligand->incubation prep_reagents Prepare Radioligand, Membranes, Buffers prep_reagents->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 (Non-linear Regression) counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Step-by-step workflow for determining ligand binding affinity.

Determining Functional Activity: Agonist vs. Antagonist

Distinguishing between σ1R agonists and antagonists is not as straightforward as with other receptors, as there is no universally accepted in vitro functional assay.[20] Instead, a combination of approaches is often employed:

  • Behavioral Pharmacology: In animal models of pain, σ1R antagonists typically produce antinociceptive and anti-allodynic effects, while agonists can reverse opioid-induced analgesia.[12][20] The formalin-induced inflammatory pain model is a common assay for this purpose.[11]

  • BRET Assays: Bioluminescence Resonance Energy Transfer (BRET) assays can measure ligand-induced changes in the oligomerization state of σ1R.[21] Studies have shown that antagonists tend to enhance or stabilize σ1R multimerization, whereas agonists may decrease it.[22]

  • Allosteric Modulation: The anticonvulsant phenytoin has been shown to allosterically modulate σ1 receptors, increasing the binding affinity of agonists but not antagonists.[20] This can be used as a predictive tool.

Part 4: Data Interpretation and Summary

The primary data from these studies should be compiled to build a clear SAR profile for the synthesized library of compounds. A summary table is the most effective way to present this information.

Compound IDR-Group Structureσ1 Ki (nM)σ2 Ki (nM)Selectivity Index (σ2/σ1)Functional Profile (Predicted)
Lead Cmpd -Cyclohexyl1.61418886Antagonist
Cmpd-01 -Phenyl5.21250240Antagonist
Cmpd-02 -Methyl145.0>10,000>69-
Cmpd-03 -tert-Butyl25.85200201Antagonist

Table based on representative data from literature for benzylpiperazine derivatives.[11][12]

Interpretation:

  • Ki Value: A lower Ki indicates higher binding affinity. Compounds with Ki values in the low nanomolar range are considered potent.

  • Selectivity Index: A high selectivity index (Ki σ2 / Ki σ1) is crucial to minimize off-target effects. A value >100 is generally considered highly selective.

  • Functional Profile: The predicted functional activity guides further in vivo testing and therapeutic development.

Conclusion

1-Benzyl-2-methylpiperazine hydrochloride is a valuable and versatile starting material for the synthesis of novel σ1 receptor ligands. The straightforward synthetic protocols, combined with robust pharmacological evaluation methods, provide a clear path for researchers to explore the chemical space around this scaffold. By systematically applying the synthesis and characterization workflows detailed in this guide, drug development professionals can efficiently identify and optimize potent and selective σ1R modulators with significant therapeutic potential.

References

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Sources

Method

Application Notes and Protocols for In Vivo Studies of 1-Benzyl-2-methylpiperazine Hydrochloride

Introduction 1-Benzyl-2-methylpiperazine hydrochloride is a derivative of benzylpiperazine (BZP), a compound known for its stimulant properties that primarily affect dopaminergic and serotonergic neurotransmission.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-2-methylpiperazine hydrochloride is a derivative of benzylpiperazine (BZP), a compound known for its stimulant properties that primarily affect dopaminergic and serotonergic neurotransmission.[1][2] The addition of a methyl group at the 2-position of the piperazine ring may alter its pharmacological profile, including its potency, selectivity, metabolic stability, and potential for neurotoxicity. As a novel psychoactive substance (NPS), a thorough preclinical evaluation is imperative to characterize its in vivo effects and potential therapeutic or toxicological implications.[3][4]

This guide provides a comprehensive framework for conducting initial in vivo studies on 1-Benzyl-2-methylpiperazine hydrochloride. It is designed for researchers in pharmacology, toxicology, and drug development, offering detailed protocols for preliminary toxicological assessment and behavioral characterization in rodent models. The experimental design emphasizes a tiered approach, beginning with acute toxicity and progressing to more complex behavioral assays to assess its stimulant, anxiogenic/anxiolytic, and subjective effects.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in accordance with the highest standards of animal welfare. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Adherence to guidelines such as those from the FDA's Good Laboratory Practice (GLP) for nonclinical laboratory studies (21 CFR Part 58) is crucial for ensuring data integrity and regulatory acceptance.[5]

PART 1: Preliminary Characterization and Acute Toxicity Assessment

The initial phase of in vivo testing is designed to establish the acute toxicity profile and to identify a dose range for subsequent behavioral studies.

Rationale and Experimental Design

Given the lack of specific toxicity data for 1-Benzyl-2-methylpiperazine hydrochloride, a preliminary dose-range finding study followed by an acute oral toxicity study is essential. This will help in determining the median lethal dose (LD50) and identifying signs of toxicity.[6] The choice of rodent species, typically mice or rats, should be justified based on the study's objectives and historical data for similar compounds.

Experimental Workflow: Acute Toxicity

G cluster_prep Preparation cluster_study Acute Toxicity Study (e.g., Up-and-Down Procedure) cluster_analysis Data Analysis A Compound Acquisition & Purity Analysis B Vehicle Selection & Formulation A->B F Dosing (Oral Gavage) B->F C Animal Acclimatization (≥ 7 days) D Dose Range Finding (Small Groups) C->D E Definitive Acute Toxicity Test (e.g., OECD 425) D->E E->F G Clinical Observations (First 4 hours, then daily for 14 days) F->G H Body Weight Measurement (Days 0, 7, 14) G->H K Identification of Toxic Signs G->K I Necropsy (Gross Pathology) H->I J LD50 Estimation I->J L Determination of Maximum Tolerated Dose (MTD) J->L K->L

Caption: Workflow for acute toxicity assessment of 1-Benzyl-2-methylpiperazine hydrochloride.

Protocol: Acute Oral Toxicity Study (Limit Test)

This protocol is adapted from OECD Guideline 420.[7]

Objective: To determine the acute oral toxicity of 1-Benzyl-2-methylpiperazine hydrochloride.

Materials:

  • 1-Benzyl-2-methylpiperazine hydrochloride (purity >98%)

  • Vehicle (e.g., sterile water, 0.9% saline)

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment.

  • Fasting: Fast animals overnight (withholding food but not water) prior to dosing.[7]

  • Dose Preparation: Prepare a solution or suspension of the test compound in the selected vehicle.

  • Dosing: Administer a single oral dose of 2000 mg/kg to a group of 5 female rats. The volume should not exceed 2 mL/100g body weight for aqueous solutions.[8]

  • Observations:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Continue daily observations for 14 days.

  • Body Weight: Record individual animal weights just prior to dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: If no mortality is observed, the LD50 is considered to be above 2000 mg/kg. If mortality occurs, a full LD50 study with multiple dose groups may be warranted.

Parameter Observation Schedule Details
Clinical Signs0-4 hours post-dose (continuous), daily for 14 daysNote any behavioral changes, convulsions, tremors, etc.
Body WeightDay 0, Day 7, Day 14Monitor for significant weight loss.
MortalityDailyRecord time of death.
Gross NecropsyDay 14Examine all major organs for abnormalities.

PART 2: Behavioral Pharmacology Assessment

This section outlines protocols to characterize the psychoactive effects of 1-Benzyl-2-methylpiperazine hydrochloride, focusing on its stimulant, anxiolytic/anxiogenic, and subjective properties.

Rationale and Experimental Design

Based on the known pharmacology of BZP, it is hypothesized that 1-Benzyl-2-methylpiperazine hydrochloride will exhibit stimulant-like effects.[1] The following assays are selected to test this hypothesis:

  • Locomotor Activity Test: To assess stimulant or sedative effects.

  • Elevated Plus Maze (EPM): To evaluate anxiolytic or anxiogenic properties.[9]

  • Drug Discrimination Paradigm: To determine if the subjective effects are similar to known stimulants.[10][11]

Experimental Workflow: Behavioral Phenotyping

G cluster_prep Preparation cluster_assays Behavioral Assays cluster_analysis Data Analysis & Interpretation A Dose Selection (based on MTD from acute toxicity) C Locomotor Activity Test A->C D Elevated Plus Maze A->D E Drug Discrimination Training A->E B Animal Habituation to Test Environment B->C B->D B->E G Statistical Analysis of Behavioral Endpoints C->G D->G F Drug Discrimination Testing E->F F->G H Pharmacological Profile Characterization G->H

Caption: Workflow for the behavioral assessment of 1-Benzyl-2-methylpiperazine hydrochloride.

Protocol: Locomotor Activity Test

Objective: To evaluate the effect of 1-Benzyl-2-methylpiperazine hydrochloride on spontaneous locomotor activity in mice.

Materials:

  • 1-Benzyl-2-methylpiperazine hydrochloride

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Locomotor activity chambers equipped with infrared beams[2][12]

  • Data acquisition software

Procedure:

  • Habituation: Habituate mice to the testing room for at least 60 minutes before the experiment.[2]

  • Dosing: Administer the test compound or vehicle via intraperitoneal (IP) injection. Doses should be selected based on the acute toxicity data (e.g., 1, 3, 10, and 30 mg/kg).

  • Testing: Immediately after injection, place each mouse into the center of a locomotor activity chamber.[12]

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes in 5-minute bins.

  • Data Analysis: Analyze the data using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare dose groups to the vehicle control.

Dose Group N (animals) Compound Route
18-10VehicleIP
28-101 mg/kgIP
38-103 mg/kgIP
48-1010 mg/kgIP
58-1030 mg/kgIP
Protocol: Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic or anxiogenic effects of 1-Benzyl-2-methylpiperazine hydrochloride in rats.

Materials:

  • 1-Benzyl-2-methylpiperazine hydrochloride

  • Vehicle

  • Male Wistar rats (250-300 g)

  • Elevated plus maze apparatus

  • Video tracking software

Procedure:

  • Habituation: Acclimate rats to the testing room for at least 60 minutes prior to testing.[13]

  • Dosing: Administer the test compound or vehicle (IP) 30 minutes before the test.

  • Testing: Place the rat in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.[9]

  • Data Collection: Record the time spent in the open arms, closed arms, and the number of entries into each arm using video tracking software.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using a one-way ANOVA followed by Dunnett's test.

PART 3: Advanced Characterization

For a more in-depth understanding of the compound's mechanism of action, further studies can be conducted.

Protocol: Drug Discrimination

Objective: To determine if the subjective effects of 1-Benzyl-2-methylpiperazine hydrochloride are similar to a known stimulant like d-amphetamine.

Materials:

  • 1-Benzyl-2-methylpiperazine hydrochloride

  • d-amphetamine (training drug)

  • Vehicle

  • Male Sprague-Dawley rats

  • Standard operant conditioning chambers with two levers

Procedure:

  • Training: Train rats to press one lever after an injection of d-amphetamine (e.g., 1 mg/kg, IP) and another lever after a vehicle injection to receive a food reward. Training continues until a criterion of >80% correct lever presses is met for 8 out of 10 consecutive sessions.

  • Testing: Once trained, administer various doses of 1-Benzyl-2-methylpiperazine hydrochloride and observe which lever the rat predominantly presses.

  • Data Analysis: Calculate the percentage of responses on the d-amphetamine-appropriate lever for each dose of the test compound. Full substitution (>80% drug-lever responding) suggests similar subjective effects.[14]

References

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  • Zaami, S., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International journal of molecular sciences, 22(4), 1594.
  • Luethi, D., & Liechti, M. E. (2020). Novel Psychoactive Substances-Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in pharmacology, 11, 580422.
  • Dias da Silva, D., et al. (2017). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of toxicology, 91(3), 1413–1430.
  • Wang, Y., et al. (2024). Psychoactive substances: novel molecular insights and therapeutic potential for Alzheimer's disease. Signal transduction and targeted therapy, 9(1), 11.
  • Stawski, M., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity research, 30(3), 404–412.

Sources

Application

1-Benzyl-2-methylpiperazine hydrochloride receptor binding assay method

Application Note & Protocol Topic: Characterization of 1-Benzyl-2-methylpiperazine Hydrochloride Using In Vitro Radioligand Binding Assays Audience: Researchers, scientists, and drug development professionals. Abstract T...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Characterization of 1-Benzyl-2-methylpiperazine Hydrochloride Using In Vitro Radioligand Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to characterizing the receptor binding profile of 1-benzyl-2-methylpiperazine hydrochloride, a psychoactive compound belonging to the benzylpiperazine class. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific molecular target.[1] This guide details the principles, materials, and step-by-step protocols for conducting competitive binding assays against key central nervous system targets, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Furthermore, it covers the essential steps of data analysis to determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), providing a quantitative measure of binding affinity.

Introduction: The Scientific Rationale

1-Benzyl-2-methylpiperazine is a derivative of benzylpiperazine, a class of compounds known for their stimulant and psychoactive effects.[2] The pharmacological activity of these compounds is often mediated by their interaction with monoamine transporters, which are responsible for the reuptake of key neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft.[3][4][5] By inhibiting these transporters, such compounds can increase the extracellular concentration of neurotransmitters, leading to their physiological effects.[3][4]

Determining the precise binding affinity of 1-benzyl-2-methylpiperazine hydrochloride for each of these transporters is critical for elucidating its mechanism of action, predicting its pharmacological profile, and assessing its potential for therapeutic development or abuse liability. The competitive radioligand binding assay is a robust and sensitive method to quantify these molecular interactions.[1] This assay measures the ability of the test compound (the "competitor," 1-benzyl-2-methylpiperazine) to displace a specific, high-affinity radiolabeled ligand from its target receptor or transporter.[6][7]

Principle of the Competitive Radioligand Binding Assay

The assay operates on the principle of competitive equilibrium binding. A finite number of receptors (provided by a cell membrane preparation) are incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound. The radioligand and the test compound compete for the same binding site on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, resulting in a decrease in measured radioactivity bound to the membranes.

The key parameters derived from this assay are:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.[8] It is a measure of the compound's functional potency in the specific assay conditions.

  • Ki (Inhibitory Constant): The equilibrium dissociation constant for the binding of the test compound to the receptor.[8] Unlike the IC50, the Ki is a thermodynamic quantity that is, in principle, independent of the assay conditions (such as the concentration of the radioligand) and is therefore a more absolute measure of binding affinity, allowing for comparison of data across different experiments and laboratories.[8][9][10]

G Receptor1 Receptor Radioligand1 Radioligand Radioligand1->Receptor1 High Binding TestCompound1 Test Compound TestCompound1->Receptor1 Competition Receptor2 Receptor Radioligand2 Radioligand Radioligand2->Receptor2 Low Binding TestCompound2 Test Compound TestCompound2->Receptor2 High Binding

Caption: Principle of Competitive Binding Assay.

Materials and Reagents

Equipment
  • High-speed refrigerated centrifuge

  • Tissue homogenizer (e.g., Dounce or Polytron)

  • 96-well microplates (polypropylene)

  • Cell harvester with glass fiber filter mats (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethylenimine)

  • Liquid scintillation counter (e.g., MicroBeta TriLux)

  • Scintillation vials or 96-well filter plates

  • Multichannel pipettes and standard laboratory glassware

  • Protein assay kit (e.g., BCA or Bradford)

Reagents and Buffers
  • Test Compound: 1-Benzyl-2-methylpiperazine hydrochloride, dissolved in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution.

  • Cell Membranes: Commercially available or in-house prepared cell membranes from cell lines stably expressing the human transporters (e.g., HEK-293-hDAT, HEK-293-hNET, HEK-293-hSERT).

  • Radioligands & Defining Agents: | Target | Radioligand | Typical Concentration | Non-Specific Agent | Typical Concentration | | :--- | :--- | :--- | :--- | :--- | | hDAT | [³H]BTCP | ~4 nM[3] | 10 µM BTCP[3] | | hNET | [³H]Nisoxetine | ~1-3 nM[4][6] | 1 µM Desipramine[4] | | hSERT | [³H]Citalopram | ~1-2 nM[11] | 10 µM Fluoxetine[11] |

  • Scintillation Cocktail (e.g., Betaplate Scint)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Lysis Buffer (for membrane prep): 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail, pH 7.4.[12]

Experimental Protocols

Protocol 1: Preparation of Cell Membranes

This protocol is for preparing crude membrane fractions from cultured cells expressing the target transporter.

  • Cell Harvesting: Grow cells expressing the target transporter to confluency. Scrape cells into ice-cold PBS and centrifuge at 500 x g for 10 minutes at 4°C.

  • Lysis: Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.[12]

  • Homogenization: Homogenize the cell suspension using a Polytron or Dounce homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[12]

  • Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold Lysis Buffer, and repeat the centrifugation step. This wash removes cytosolic components and endogenous ligands.

  • Final Preparation: Resuspend the final membrane pellet in Assay Buffer (or a buffer with 10% sucrose for cryopreservation).[12]

  • Protein Quantification: Determine the total protein concentration of the membrane preparation using a BCA or Bradford protein assay.

  • Storage: Aliquot the membrane suspension and store at -80°C until use. On the day of the assay, thaw on ice and dilute to the desired concentration (typically 20-50 µg protein per well) in Assay Buffer.[6]

Protocol 2: Competitive Radioligand Binding Assay (96-Well Plate Format)

This protocol outlines the steps to determine the IC50 of 1-benzyl-2-methylpiperazine hydrochloride.

G A Prepare Reagents (Serial Dilutions of Test Compound, Radioligand, Membranes) B Set Up 96-Well Plate (Total, NSB, Competitor Wells) A->B C Add Diluted Membranes to All Wells B->C D Incubate Plate (e.g., 60-120 min at RT or 4°C) to Reach Equilibrium C->D E Terminate & Filter (Rapidly filter through GF/B mat using a cell harvester) D->E F Wash Filters (3-4x with ice-cold Wash Buffer) E->F G Dry Filter Mat & Add Scintillant F->G H Quantify Radioactivity (Liquid Scintillation Counter) G->H I Data Analysis (Calculate Specific Binding, Determine IC50, Calculate Ki) H->I

Caption: Experimental Workflow for Competitive Binding Assay.

  • Reagent Preparation:

    • Prepare serial dilutions of 1-benzyl-2-methylpiperazine hydrochloride in Assay Buffer. A typical 10-point concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.[7]

    • Dilute the specific radioligand in Assay Buffer to a final concentration at or near its dissociation constant (Kd).[7][13]

    • Thaw and dilute the membrane preparation in ice-cold Assay Buffer to the pre-determined optimal concentration.

  • Assay Plate Setup:

    • Perform all additions in triplicate in a 96-well plate. The final assay volume is typically 200-250 µL.[6][12]

    • Total Binding (TB): Add 50 µL of Assay Buffer. This represents the maximum binding of the radioligand in the absence of a competitor.

    • Non-Specific Binding (NSB): Add 50 µL of the appropriate non-specific agent (e.g., 10 µM BTCP for DAT). This measures radioligand binding to non-receptor components.[6][14]

    • Competitive Binding: Add 50 µL of each serial dilution of 1-benzyl-2-methylpiperazine hydrochloride.

  • Reaction Assembly:

    • To all wells, add 50 µL of the diluted radioligand solution.[6]

    • Initiate the binding reaction by adding 100 µL of the diluted membrane suspension to all wells.[6]

  • Incubation:

    • Incubate the plate for 60-120 minutes to allow the binding to reach equilibrium.[6][11] Incubation temperature should be optimized; 4°C or room temperature (25°C) are common.[3][6] Gentle agitation may be required.

  • Harvesting and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.[6][7]

    • Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.[6] The speed of this step is crucial to prevent dissociation of the specific ligand-receptor complex.

  • Quantification:

    • Dry the filter mat completely.

    • Add scintillation cocktail to each filter spot.[7]

    • Quantify the radioactivity (in Counts Per Minute, CPM) trapped on the filters using a liquid scintillation counter.[7]

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • First, average the triplicate CPM values for each condition.

    • Specific Binding (SB) is the portion of radioligand binding that is displaceable and represents binding to the target of interest.[15]

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)[6][7]

  • Determine IC50:

    • For each concentration of 1-benzyl-2-methylpiperazine, calculate the percentage of specific binding using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)] * 100[6]

    • Plot the % Specific Binding against the logarithm of the competitor concentration.

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[7] The software will calculate the IC50 value, which is the concentration of the competitor at the inflection point of the curve.[8]

  • Calculate Ki (Cheng-Prusoff Equation):

    • The IC50 value is dependent on the concentration of the radioligand used.[16] To convert the IC50 to the more universal Ki value, use the Cheng-Prusoff equation for competitive binding:[17] Ki = IC50 / (1 + [L]/Kd)[6]

    • Where:

      • [L] = The concentration of the radioligand used in the assay.

      • Kd = The equilibrium dissociation constant of the radioligand for the receptor. This value must be determined in separate saturation binding experiments or obtained from literature for the specific batch of radioligand and membrane preparation.[7]

Troubleshooting

  • High Non-Specific Binding (>50% of Total Binding): This can obscure the specific signal.[14][18]

    • Solution: Reduce membrane protein concentration. Lower the radioligand concentration (though it should remain near the Kd).[18] Ensure filter mats are adequately pre-soaked in polyethylenimine to reduce filter binding.

  • Low Signal (Low Total Binding CPM):

    • Solution: Increase the amount of membrane protein per well. Check the specific activity and age of the radioligand, as radioactive decay reduces signal.[15]

  • Poor Curve Fit / High Data Scatter:

    • Solution: Ensure accurate pipetting and serial dilutions. Check that the incubation time is sufficient to reach equilibrium. Ensure thorough and consistent washing during the filtration step.

References

  • Application Notes and Protocols: Radioligand Binding Assay for (R)-Viloxazine at the Norepinephrine Transporter (NET). Benchchem.
  • Radiometric Ligand-Binding Assays. Revvity.
  • Application Notes and Protocols for Sert-IN-2 in Radioligand Binding Experiments. Benchchem.
  • Application Notes and Protocols for Radioligand Binding Assays with Talopram. Benchchem.
  • Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide.
  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • IC50 Determin
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Ligand binding assay. Wikipedia.
  • troubleshooting radioligand binding assay inconsistencies. Benchchem.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. NIH.
  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
  • In vitro assays for the functional characterization of the dopamine transporter (D
  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail.
  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?.
  • NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. NCBI.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Radioligand Binding Assay.
  • Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indic
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.
  • 1-Benzyl-2-methylpiperazine. PubChem - NIH.
  • (R)-1-Benzyl-2-Methylpiperazine. Pipzine Chemicals.
  • Methylbenzylpiperazine. Wikipedia.
  • MBZP (hydrochloride) (1-benzyl-4-Methylpiperazine, Methylbenzylpiperazine, 1-methyl-4-Benzylpiperazine, CAS Number: 374898-00-7). Cayman Chemical.
  • (S)-1-Benzyl-2-methylpiperazine. PubChem - NIH.

Sources

Method

Application Notes and Protocols for the Quantification of 1-Benzyl-2-methylpiperazine Hydrochloride

Introduction: The Analytical Imperative for 1-Benzyl-2-methylpiperazine Hydrochloride Quantification 1-Benzyl-2-methylpiperazine hydrochloride is a substituted piperazine derivative of significant interest in pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-Benzyl-2-methylpiperazine Hydrochloride Quantification

1-Benzyl-2-methylpiperazine hydrochloride is a substituted piperazine derivative of significant interest in pharmaceutical development and forensic science. As with any active pharmaceutical ingredient (API) or compound of forensic relevance, the ability to accurately and reliably quantify it in various matrices is paramount. This ensures product quality, safety, and efficacy in a pharmaceutical setting and provides unequivocal identification and quantification in forensic analysis.

This document provides detailed analytical methods for the quantification of 1-Benzyl-2-methylpiperazine hydrochloride, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and are designed to be robust, specific, and validated in accordance with international guidelines. We will explore two primary techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for routine quality control, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for unambiguous identification and quantification.

Physicochemical Properties of 1-Benzyl-2-methylpiperazine Hydrochloride

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Chemical Structure (See Figure 1)-
Molecular Formula C₁₂H₁₈N₂·HCl[1]
Molecular Weight 226.75 g/mol [1]
Appearance Colorless to light yellow liquid (as free base)[2]
Solubility Soluble in organic solvents like ethanol and dichloromethane (as free base). The hydrochloride salt is expected to be soluble in water and methanol.[2]
Chemical structure of 1-Benzyl-2-methylpiperazine

Figure 1. Chemical structure of 1-Benzyl-2-methylpiperazine.

Method 1: Stability-Indicating RP-HPLC-UV Method for Quantification

This method is designed for the routine quantification of 1-Benzyl-2-methylpiperazine hydrochloride and to separate it from potential impurities and degradation products, thus qualifying as a stability-indicating method. The development of such a method is crucial for assessing the stability of the drug substance under various environmental conditions.[3][4][5]

Rationale for Method Design
Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 20% B

    • 22-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm (based on the absorbance of the benzyl group).

  • Injection Volume: 10 µL.

  • Diluent: Methanol.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-Benzyl-2-methylpiperazine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing 1-Benzyl-2-methylpiperazine hydrochloride, dissolve in methanol, and dilute to a final concentration within the calibration range.

3. System Suitability:

Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Forced Degradation Studies

To validate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of 1-Benzyl-2-methylpiperazine hydrochloride.[7] The goal is to achieve 5-20% degradation of the active ingredient.[8]

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80 °C for 4 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

After exposure, the samples are diluted with methanol and analyzed by the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Method Validation Summary

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]

Validation ParameterAcceptance CriteriaExpected Result
Linearity Correlation coefficient (r²) ≥ 0.999Linear over 1-100 µg/mL
Accuracy 98.0% - 102.0% recoveryWithin acceptance criteria
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Within acceptance criteria
Specificity No interference from blanks, impurities, or degradantsThe method is specific
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness Insensitive to small variations in method parametersThe method is robust
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/Standard Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject 10 µL into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 215 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for the quantification of 1-Benzyl-2-methylpiperazine hydrochloride by HPLC-UV.

Method 2: Confirmatory GC-MS Method for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) provides a high degree of specificity and is an excellent confirmatory technique. The mass spectrum serves as a "chemical fingerprint," allowing for unambiguous identification of the analyte.

Rationale for Method Design

GC-MS is well-suited for the analysis of semi-volatile and thermally stable compounds like 1-Benzyl-2-methylpiperazine. The free base form is sufficiently volatile for GC analysis. The hydrochloride salt must be neutralized or analyzed using a high-temperature inlet to facilitate in-situ conversion to the free base. A non-polar capillary column, such as a DB-5ms, is chosen to separate the analyte from matrix components based on boiling point and polarity. Electron ionization (EI) is used to generate a reproducible fragmentation pattern for identification.

Experimental Protocol

1. Instrumentation and GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 25 °C/min to 280 °C.

    • Hold: 3 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode:

    • Full Scan: m/z 40-400 for qualitative analysis.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of 1-Benzyl-2-methylpiperazine (e.g., m/z 91, 134, 190).

2. Preparation of Solutions:

  • Standard and Sample Preparation: Prepare stock and working solutions as described for the HPLC method, using methanol as the diluent. For samples in the hydrochloride salt form, neutralization with a base (e.g., a small amount of ammonium hydroxide) followed by extraction into an organic solvent like ethyl acetate may be necessary for optimal performance.

3. Data Analysis:

  • Identification: Compare the retention time and the mass spectrum of the analyte in the sample to that of a certified reference standard.

  • Quantification: Generate a calibration curve by plotting the peak area of the target ion (or the sum of several ions) against the concentration of the working standard solutions.

Expected Mass Spectrum

The mass spectrum of 1-Benzyl-2-methylpiperazine is expected to show a prominent fragment ion at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) from the benzyl group. Other characteristic fragments would arise from the cleavage of the piperazine ring.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prepare Prepare Methanolic Solution Neutralize Neutralize (if necessary) Prepare->Neutralize Extract Extract into Organic Solvent Neutralize->Extract Inject Inject 1 µL into GC Extract->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify using SIM mode Identify->Quantify

Caption: Workflow for the confirmatory analysis of 1-Benzyl-2-methylpiperazine by GC-MS.

Conclusion: A Framework for Reliable Quantification

The HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of 1-Benzyl-2-methylpiperazine hydrochloride. The HPLC method is well-suited for routine quality control and stability testing, while the GC-MS method offers unparalleled specificity for confirmatory analysis. Adherence to the principles of method validation, as outlined by ICH guidelines, is essential to ensure the trustworthiness of the generated data. These protocols should serve as a comprehensive starting point for researchers and scientists, with the understanding that minor modifications may be necessary to adapt them to specific sample matrices and instrumentation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (n.d.). 1-Benzyl-2-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). (R)-1-Benzyl-2-Methylpiperazine. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6).
  • Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery Technology, 10(5), 56-59.
  • Brummer, H. (2011). How to approach a forced degradation study. Life Science Technical Bulletin, 31, 1-6.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38386-38390.
  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2015). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Acta Poloniae Pharmaceutica, 72(4), 637-644.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. 3(1), 29-34.

Sources

Application

Application Note: Qualitative and Quantitative Analysis of 1-Benzyl-2-methylpiperazine Hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction 1-Benzyl-2-methylpiperazine is a substituted piperazine derivative. As with many novel psychoactive substances (NPS), the robust and reliable analytical identification of such compounds is crucial for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-2-methylpiperazine is a substituted piperazine derivative. As with many novel psychoactive substances (NPS), the robust and reliable analytical identification of such compounds is crucial for researchers, scientists, and drug development professionals. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for the separation and identification of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of piperazine derivatives.[1] This application note provides a detailed protocol for the analysis of 1-Benzyl-2-methylpiperazine hydrochloride, outlining the methodology from sample preparation to data interpretation. The hydrochloride salt form of the compound necessitates a basic extraction to liberate the free base, which is more amenable to GC analysis.

Principle of the Method

The fundamental principle of this method lies in the synergistic combination of gas chromatography for the physical separation of the analyte from the sample matrix and mass spectrometry for its definitive identification based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. The sample, containing 1-Benzyl-2-methylpiperazine hydrochloride, is first rendered alkaline to neutralize the hydrochloride salt and convert it to its free base form. This free base is then extracted into a volatile organic solvent. An aliquot of this extract is injected into the GC system, where it is vaporized and swept onto a chromatographic column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a "chemical fingerprint," allowing for unambiguous identification.

Materials and Reagents

  • Reference Standard: 1-Benzyl-2-methylpiperazine hydrochloride (purity ≥98%)

  • Solvents: Methanol (HPLC grade), Dichloromethane (HPLC grade), Ethyl acetate (HPLC grade)

  • Reagents: Sodium hydroxide (NaOH) solution (1 M), Anhydrous sodium sulfate (Na₂SO₄)

  • Gases: Helium (carrier gas, 99.999% purity)

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa, separatory funnel

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Autosampler: For automated injections.

Experimental Protocol

Standard and Sample Preparation

Causality: The hydrochloride salt of 1-Benzyl-2-methylpiperazine is non-volatile. Therefore, it must be converted to its free base form to be amenable to GC analysis. This is achieved by basification with a strong base like sodium hydroxide, followed by liquid-liquid extraction into an organic solvent.

Protocol:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Benzyl-2-methylpiperazine hydrochloride reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol.

  • Sample Preparation (from solid material): a. Accurately weigh approximately 10 mg of the sample into a 15 mL centrifuge tube. b. Add 5 mL of deionized water and vortex to dissolve. c. Add 1 mL of 1 M Sodium Hydroxide solution to basify the sample (pH > 10). d. Add 5 mL of dichloromethane and vortex for 2 minutes for liquid-liquid extraction. e. Centrifuge at 3000 rpm for 5 minutes to separate the layers. f. Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water. g. Transfer the dried organic extract to a GC vial for analysis.

GC-MS Instrumental Method

Rationale for Parameter Selection:

  • Injector Temperature (250 °C): Ensures efficient vaporization of the analyte without thermal degradation.[2]

  • Oven Temperature Program: A temperature ramp is employed to ensure good chromatographic peak shape and separation from any potential impurities. The initial low temperature allows for focusing of the analyte at the head of the column, while the ramp facilitates elution based on boiling point.[2]

  • MS Ion Source and Transfer Line Temperatures (230 °C and 280 °C): These temperatures are maintained to prevent condensation of the analyte as it transfers from the GC to the MS, ensuring optimal sensitivity.

  • Electron Ionization (EI) at 70 eV: This is the standard ionization energy used in GC-MS, as it provides reproducible fragmentation patterns that are comparable to spectral libraries.[2]

Parameter Value
GC System Agilent 7890A or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-500
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Water A->B C Basify with NaOH B->C D Liquid-Liquid Extraction (Dichloromethane) C->D E Dry with Na2SO4 D->E F Transfer to GC Vial E->F G Inject into GC F->G H Vaporization & Separation G->H I Elution to MS H->I J Ionization (EI) I->J K Mass Analysis J->K L Total Ion Chromatogram (TIC) K->L M Mass Spectrum of Peak L->M N Library Search & Fragmentation Analysis M->N O Compound Identification N->O

Sources

Method

Application Note: A Robust HPLC Method for the Chiral Separation of 1-Benzyl-2-methylpiperazine

Abstract This application note details a highly efficient and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-Benzyl-2-methylpiperazine. The stereoisomers of pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly efficient and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-Benzyl-2-methylpiperazine. The stereoisomers of pharmaceutical compounds can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification a critical step in drug development and quality control.[1][2] This protocol utilizes an immobilized polysaccharide-based chiral stationary phase (CSP), which provides excellent chiral recognition capabilities for piperazine derivatives.[1][3] The method described herein is tailored for researchers, scientists, and drug development professionals, offering a validated starting point for baseline resolution of the (R)- and (S)-enantiomers of 1-Benzyl-2-methylpiperazine.

Introduction and Scientific Principle

1-Benzyl-2-methylpiperazine is a chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] The presence of a stereocenter at the C-2 position of the piperazine ring necessitates a reliable analytical method to control the enantiomeric purity of starting materials, intermediates, and final products.

The fundamental principle of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be exceptionally versatile for separating a wide array of chiral molecules.[1][6][7] The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. These interactions, which include hydrogen bonding, π-π stacking, and steric hindrance, result in different retention times for each enantiomer, enabling their separation.[8] This method employs an immobilized cellulose tris(3,5-dichlorophenylcarbamate) CSP, a selector known for its broad enantioselectivity and robustness.[9]

Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the chiral separation of 1-Benzyl-2-methylpiperazine.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase:

    • Column: Lux® i-Cellulose-5 (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.[9]

      • Note: This is a guaranteed alternative to Chiralpak® IC and provides equivalent or better performance.[9]

  • Reagents and Solvents:

    • Racemic 1-Benzyl-2-methylpiperazine standard.

    • Acetonitrile (ACN), HPLC Grade.

    • Methanol (MeOH), HPLC Grade.

    • Diethylamine (DEA), HPLC Grade.

    • Deionized Water for any necessary glassware cleaning.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column Lux® i-Cellulose-5, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 35 °C[3]
Detection UV at 220 nm
Injection Volume 10 µL[3]
Run Time Approximately 15 minutes (adjust as needed based on retention times)
Preparation of Solutions
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of Acetonitrile, 100 mL of Methanol, and 1.0 mL of Diethylamine.

    • Combine the components in a suitable solvent reservoir.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration before use.[1][3]

  • Sample Preparation:

    • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic 1-Benzyl-2-methylpiperazine and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

    • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with the mobile phase in a separate volumetric flask.

    • Filter the working standard solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.[1]

Analysis Workflow

The workflow for this analysis is a systematic process designed to ensure reproducible and accurate results.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (ACN/MeOH/DEA) prep_sample Prepare Sample (0.1 mg/mL Racemic Standard) equilibrate Equilibrate Column (≥ 30 min) prep_sample->equilibrate inject Inject Sample (10 µL) equilibrate->inject run Run Isocratic Method inject->run integrate Integrate Enantiomer Peaks run->integrate calculate Calculate Resolution (Rs) and % Enantiomeric Excess integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for chiral HPLC analysis.

  • System Equilibration: Equilibrate the Lux® i-Cellulose-5 column with the mobile phase at a 1.0 mL/min flow rate for at least 30 minutes, or until a stable baseline is observed in the detector.[1]

  • Injection: Inject 10 µL of the filtered working standard solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.

Data Analysis
  • Resolution (Rs): Calculate the resolution between the two enantiomeric peaks using the standard formula:

    • Rs = 2 * (t₂ - t₁) / (w₁ + w₂)

    • Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of Rs > 1.5 is considered baseline separation.[1]

  • Enantiomeric Excess (% ee): For non-racemic samples, calculate the enantiomeric excess using the peak areas:

    • % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[1]

Expected Results and Discussion

Chiral Recognition Mechanism

The separation is achieved due to the unique three-dimensional structure of the cellulose tris(3,5-dichlorophenylcarbamate) selector. The chiral grooves and cavities on the polysaccharide backbone, along with the carbamate linkages and electron-deficient phenyl rings, create multiple points of interaction. The two enantiomers of 1-Benzyl-2-methylpiperazine fit into these chiral pockets with different affinities, leading to a difference in their retention times.

G cluster_csp Chiral Stationary Phase (Lux i-Cellulose-5) cluster_analytes Analyte Enantiomers CSP Chiral Selector Interaction Site A Interaction Site B Interaction Site C R_Enantiomer R-Enantiomer R_Enantiomer->CSP:f0 Strong Interaction (Longer Retention) S_Enantiomer S-Enantiomer S_Enantiomer->CSP:f1 Weaker Interaction (Shorter Retention)

Caption: Conceptual model of differential enantiomer interaction.

Role of Mobile Phase Components
  • Normal Phase Solvents (ACN/MeOH): The use of a polar organic mobile phase (normal phase mode) is standard for this type of CSP. The solvent strength can be modulated by adjusting the ratio of Acetonitrile to Methanol to optimize retention and resolution.

  • Basic Additive (DEA): 1-Benzyl-2-methylpiperazine is a basic compound. The addition of a small amount of a basic modifier like Diethylamine is critical. DEA minimizes undesirable interactions between the basic analyte and any residual acidic silanol groups on the silica support, resulting in improved peak symmetry and efficiency.[3][8]

Method Performance

This method is expected to yield excellent separation and peak shape. The following table summarizes the anticipated chromatographic performance.

ParameterExpected ValueDescription
Retention Factor (k') Peak 1 ~2.5Indicates good retention beyond the void volume.
Retention Factor (k') Peak 2 ~3.1Sufficient retention for the second eluting peak.
Selectivity (α) > 1.2Shows a good differential in retention between peaks.
Resolution (Rs) > 2.0Indicates baseline separation between the enantiomers.

Conclusion

The HPLC method presented in this application note provides a robust and reliable protocol for the chiral separation of 1-Benzyl-2-methylpiperazine enantiomers. By utilizing a Lux® i-Cellulose-5 column with a mobile phase of Acetonitrile, Methanol, and Diethylamine, this method achieves excellent resolution and peak shape. The protocol is highly suitable for quality control, purity assessment, and analytical support in research and development environments within the pharmaceutical industry. Further optimization of mobile phase composition or temperature may be performed to meet specific analytical requirements.

References

  • Benchchem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns.
  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation.
  • Pipzine Chemicals. (n.d.). (R)-1-Benzyl-2-Methylpiperazine.
  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Springer. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

Sources

Application

Application Notes and Protocols for the Derivatization of 1-Benzyl-2-methylpiperazine Hydrochloride

Abstract This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the chemical derivatization of 1-Benzyl-2-methylpiperazine hydrochloride. This versatile s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the chemical derivatization of 1-Benzyl-2-methylpiperazine hydrochloride. This versatile scaffold, featuring a chiral center and two distinct nitrogen atoms, serves as a valuable starting point for constructing diverse chemical libraries. We delve into the foundational principles, step-by-step synthetic protocols, purification strategies, and analytical characterization of novel derivatives. The methodologies are presented with an emphasis on the underlying chemical rationale, offering insights into experimental design and troubleshooting to empower the synthesis of next-generation bioactive molecules.

Introduction: The 1-Benzyl-2-methylpiperazine Scaffold

The piperazine nucleus is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, including antipsychotic, antihistaminic, and antianginal drugs.[1][2] 1-Benzyl-2-methylpiperazine, in particular, offers several strategic advantages for derivative development:

  • Asymmetric Center: The methyl group at the C2 position introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets.

  • Differential Reactivity: It possesses two nitrogen atoms with distinct chemical environments: a tertiary amine at the N1 position and a secondary amine at the N4 position. The N4 amine is the primary site for nucleophilic attack and serves as the principal handle for derivatization.

  • Labile Protecting Group: The N1-benzyl group can function as a protecting group, which can be removed via hydrogenolysis to enable subsequent modification at the N1 position, facilitating the synthesis of unsymmetrically 1,4-disubstituted piperazines.[3]

This document outlines robust protocols for modifying the N4-position through N-alkylation and N-acylation, followed by methods for purification and characterization.

Foundational Procedures: Handling and Free Base Liberation

The starting material, 1-Benzyl-2-methylpiperazine hydrochloride, is a salt. For most derivatization reactions, which require a nucleophilic secondary amine, it is essential to first liberate the free base.

Table 1: Physicochemical Properties of 1-Benzyl-2-methylpiperazine (Free Base)

Property Value Source
Molecular Formula C₁₂H₁₈N₂ [4]
Molecular Weight 190.28 g/mol [4]
Appearance Colorless to light yellow liquid [5]
Boiling Point ~265 - 267 °C [5]

| Solubility | Soluble in organic solvents (e.g., ethanol, DCM) |[5] |

Protocol 1.1: Liberation of the Free Base

Rationale: This protocol uses a simple acid-base extraction. An aqueous solution of the hydrochloride salt is treated with a base (e.g., NaOH) to deprotonate the ammonium salt, forming the water-insoluble free amine. The free amine is then extracted into an organic solvent.

Materials:

  • 1-Benzyl-2-methylpiperazine hydrochloride

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve 1-Benzyl-2-methylpiperazine hydrochloride in deionized water (approx. 10 mL per gram of salt) in a separatory funnel.

  • Slowly add 2 M NaOH solution while shaking, periodically checking the pH of the aqueous layer with pH paper. Continue adding base until the pH is >12 to ensure complete deprotonation.

  • Extract the aqueous layer with DCM or EtOAc (3 x 20 mL). Combine the organic layers.

  • Wash the combined organic layers with brine (1 x 20 mL) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting oil or solid is the 1-Benzyl-2-methylpiperazine free base, which can be used in subsequent steps without further purification. Confirm identity via ¹H NMR if necessary.

Synthetic Strategies for N4-Derivatization

The secondary amine at the N4 position is a potent nucleophile and the primary site for introducing molecular diversity.

N-Alkylation via Reductive Amination

Rationale: Reductive amination is a highly versatile and efficient method for forming C-N bonds.[6] It proceeds in a two-step, one-pot sequence: (1) the nucleophilic amine attacks a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which (2) is then reduced in situ by a selective reducing agent to yield the N-alkylated product.[7] This method avoids the use of often toxic and reactive alkyl halides and allows for the introduction of a vast array of substituents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, tolerant of acidic conditions that favor imine formation, and selectively reduces the iminium ion over the starting carbonyl.[7]

G Start 1-Benzyl-2-methylpiperazine (Free Base) Intermediate Imine / Iminium Ion Intermediate Start->Intermediate Nucleophilic Attack & Dehydration Carbonyl Aldehyde or Ketone (R₁R₂C=O) Carbonyl->Intermediate Product N4-Alkylated Derivative Intermediate->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Intermediate

Caption: Workflow for N-Alkylation via Reductive Amination.

Protocol 3.1.1: Reductive Amination with an Aldehyde

Materials:

  • 1-Benzyl-2-methylpiperazine (free base)

  • Aldehyde of choice (e.g., isobutyraldehyde) (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve 1-Benzyl-2-methylpiperazine (1.0 eq) and the aldehyde (1.1 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add NaBH(OAc)₃ (1.3 eq) portion-wise to the stirring solution. Caution: Initial effervescence may occur.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or other suitable methods (see Section 4).

Table 2: Example Conditions for Reductive Amination | Carbonyl Compound | Reducing Agent | Solvent | Typical Time | Notes | | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 h | Reaction is generally clean and high-yielding. | | Cyclohexanone | NaBH(OAc)₃ | DCM | 12 h | Ketones react slower than aldehydes. | | Acetone | NaBH₃CN, MeOH | 6 h | NaBH₃CN is an alternative but requires pH control. | | Isobutyraldehyde | NaBH(OAc)₃ | DCM | 2 h | A common reaction for introducing small alkyl groups. |

N-Acylation

Rationale: The formation of an amide bond at the N4-position is a fundamental transformation in drug discovery. Amides are generally stable, act as hydrogen bond donors and acceptors, and can significantly alter a molecule's physicochemical properties. Acylation can be achieved using highly reactive acyl chlorides or through the use of coupling agents to form an amide bond with a carboxylic acid.

Protocol 3.2.1: Acylation with an Acyl Chloride

Materials:

  • 1-Benzyl-2-methylpiperazine (free base)

  • Acyl chloride of choice (e.g., benzoyl chloride) (1.0-1.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-Benzyl-2-methylpiperazine (1.0 eq) and TEA (1.5 eq) in DCM in a flask, and cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.05 eq) dropwise to the cold, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as required.

Protocol 3.2.2: Amide Coupling with a Carboxylic Acid

Rationale: This method offers broader substrate scope than using acyl chlorides. Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.[8]

Materials:

  • 1-Benzyl-2-methylpiperazine (free base)

  • Carboxylic acid of choice (1.0 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.0-3.0 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in DMF. Stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Add a solution of 1-Benzyl-2-methylpiperazine (1.1 eq) in a small amount of DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product.

Purification and Characterization

The inherent basicity and polarity of piperazine derivatives can present challenges during purification.[9]

G Crude Crude Product Mixture Extraction Acid-Base Extraction Crude->Extraction Chromatography Column Chromatography Crude->Chromatography Crystallization Crystallization / Salt Formation Crude->Crystallization Pure Pure Derivative Extraction->Pure Chromatography->Pure Crystallization->Pure Analysis Characterization (NMR, MS, HPLC) Pure->Analysis

Caption: General workflow for purification and analysis.

Purification Protocols
  • Column Chromatography: Silica gel is the standard stationary phase. Due to the basic nature of the product, peak tailing can be an issue.[9] This can be mitigated by adding 0.5-1% triethylamine to the eluent (e.g., hexanes/ethyl acetate).

  • Acid-Base Extraction: For derivatives that are sufficiently non-polar, an effective purification involves dissolving the crude material in an organic solvent, washing with dilute acid (e.g., 1 M HCl) to protonate and extract basic impurities, and then washing with base (e.g., NaHCO₃) to remove acidic impurities.

  • Crystallization/Salt Formation: Highly crystalline products can be purified by recrystallization from a suitable solvent system. Alternatively, the purified free base can be converted to a stable, crystalline hydrochloride salt by treating a solution of the base (e.g., in ether or EtOAc) with a solution of HCl in a non-protic solvent (e.g., HCl in dioxane).[3][10]

Analytical Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key signals to observe include the appearance of new peaks corresponding to the introduced N4-substituent and shifts in the signals of the piperazine ring protons.

  • Mass Spectrometry: LC-MS is invaluable for monitoring reaction progress and confirming the molecular weight of the final product ([M+H]⁺).

  • HPLC: Used to determine the purity of the final compound. For derivatives lacking a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive detection, or an alternative detector (e.g., ELSD, CAD) can be used.[1][11][12]

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Hazards:

    • 1-Benzyl-2-methylpiperazine: Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[4][13]

    • Reducing Agents: Sodium triacetoxyborohydride reacts with water and protic solvents; handle in a dry environment.

    • Acylating Agents: Acyl chlorides are corrosive and lachrymatory. Handle with extreme care.

    • Solvents: DCM is a suspected carcinogen. DMF is a reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[13][14][15]

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Purification of piperazine.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience via PubMed Central. [Link]

  • 1-Benzyl-2-methylpiperazine. PubChem, National Institutes of Health. [Link]

  • 1-BENZYLPIPERAZINE. Organic Syntheses. [Link]

  • (R)-1-Benzyl-2-Methylpiperazine. Pipzine Chemicals. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive amination of piperazine. Reddit. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: The 1-Benzyl-2-methylpiperazine Scaffold in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its unique stereoelectronic properties, conformational flexibility, and capacity to engage in hydrogen bonding make it a frequent constituent of successful therapeutic agents. Within this chemical class, the 1-Benzyl-2-methylpiperazine moiety stands out as a particularly versatile building block. The strategic placement of a benzyl group on one nitrogen and a methyl group on the adjacent carbon creates a chiral center and provides distinct vectors for structural modification. The benzyl group can be readily installed or removed via hydrogenolysis, serving as an excellent protecting group for the synthesis of unsymmetrically substituted piperazines[1]. Furthermore, the entire scaffold can act as a pharmacophore, forming the core of molecules designed to modulate complex biological systems.

This guide provides an in-depth exploration of 1-Benzyl-2-methylpiperazine hydrochloride's applications, focusing on its role as a key intermediate and a foundational scaffold in the development of novel therapeutics. We will delve into its use in crafting selective anticancer agents, potent neuromodulators, and innovative anti-inflammatory compounds, supported by detailed, field-tested protocols for its synthesis and derivatization.

Core Applications in Therapeutic Development

The 1-Benzyl-2-methylpiperazine scaffold has been successfully employed to generate lead compounds in multiple therapeutic areas. Its value lies in its ability to present functional groups in a specific three-dimensional orientation, enabling precise interactions with protein binding pockets.

Application I: Anticancer Agents via Selective Mcl-1 Inhibition

Scientific Rationale: The survival of many cancer cells depends on their ability to evade apoptosis (programmed cell death). This is often achieved by overexpressing anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 sequesters pro-apoptotic proteins, preventing the initiation of the caspase cascade that leads to cell death. Therefore, developing small-molecule inhibitors that disrupt the Mcl-1 protein-protein interaction (PPI) is a promising anticancer strategy[2].

Mechanism of Action: Researchers have successfully used the benzylpiperazine core to design potent and, crucially, selective Mcl-1 inhibitors. By appending specific aromatic and heterocyclic moieties to the piperazine nitrogen, it is possible to create compounds that fit snugly into the hydrophobic groove of Mcl-1, displacing its natural binding partners. A 2013 study demonstrated that benzylpiperazine derivatives could achieve high binding affinity for Mcl-1 (Ki values in the sub-micromolar range) with remarkable selectivity over other Bcl-2 family members like Bcl-2 and Bcl-xL. This selectivity is critical for minimizing off-target effects and reducing toxicity in chemotherapy[2].

Visualization: Mcl-1's Role in Apoptosis Regulation

Mcl1_Pathway cluster_0 Apoptotic Signaling cluster_1 Therapeutic Intervention Bax Pro-Apoptotic Proteins (e.g., Bax, Bak) Caspase Caspase Activation & Apoptosis Bax->Caspase initiates Mcl1 Anti-Apoptotic Mcl-1 Mcl1->Bax inhibits Inhibitor Benzylpiperazine Derivatives Inhibitor->Mcl1 selectively inhibits

Caption: Role of Mcl-1 in apoptosis and its inhibition by benzylpiperazine derivatives.

Application II: Neuromodulators as σ1 Receptor Antagonists for Pain

Scientific Rationale: The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein located in the endoplasmic reticulum that modulates a variety of signaling pathways, including calcium signaling and ion channel function. It has emerged as a key target for the treatment of chronic and neuropathic pain. Antagonism of σ1R has been shown to produce significant antinociceptive and anti-allodynic effects in preclinical models[3].

Lead Compound Development: The benzylpiperazine scaffold has proven to be an excellent starting point for developing potent and selective σ1R antagonists. By attaching different acyl groups to the piperazine ring, researchers have fine-tuned the affinity and selectivity of these compounds. In one notable study, a series of benzylpiperazinyl derivatives were synthesized and evaluated, leading to the discovery of compounds with nanomolar affinity for σ1R and over 800-fold selectivity against the related σ2R. The lead compound from this series demonstrated dose-dependent efficacy in animal models of both inflammatory and neuropathic pain without causing sedation or impairing motor coordination, highlighting the therapeutic potential of this chemical class[3].

Data Presentation: σ1 Receptor Binding Affinities

Compound IDR-Group on Piperazine Nitrogenσ1R Kᵢ (nM)Selectivity (Kᵢ σ2/Kᵢ σ1)
Lead (8) (Phenyl)acetyl8.7432
15 (3-Cyclohexyl)propanoyl1.6886
14 (4-Phenyl)butanoyl4.4465
Data synthesized from Gherardi et al., J. Med. Chem. 2021[3].
Application III: Anti-inflammatory Agents via Reversible MAGL Inhibition

Scientific Rationale: Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL increases 2-AG levels, which can produce therapeutic effects such as analgesia and anti-inflammation. However, early irreversible MAGL inhibitors led to side effects in vivo due to desensitization of cannabinoid receptors. This has driven the search for reversible inhibitors that can offer a safer therapeutic window[4].

Drug Design Strategy: Recent research has focused on optimizing benzylpiperidine and benzylpiperazine-based compounds as reversible MAGL inhibitors. These scaffolds allow for the precise positioning of functional groups within the MAGL active site. Molecular modeling studies have guided the synthesis of derivatives with high potency and selectivity for MAGL over other serine hydrolases. The most successful compounds from these studies exhibit potent inhibition of MAGL both in isolated enzyme assays and in cell-based models, along with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and low in vivo toxicity[4].

Visualization: Drug Discovery Workflow for MAGL Inhibitors

MAGL_Workflow cluster_design Design & Synthesis cluster_testing Screening & Optimization cluster_validation Preclinical Validation A Scaffold Selection (Benzylpiperazine) B In Silico Docking (MAGL Active Site) A->B C Derivative Synthesis B->C D In Vitro Screening (Enzyme Inhibition Assay) C->D E SAR Analysis D->E F Lead Optimization E->F F->C Iterate G Cell-Based Assays F->G H ADME/Tox Profiling G->H I In Vivo Efficacy (Pain/Inflammation Models) H->I

Caption: Iterative workflow for developing benzylpiperazine-based MAGL inhibitors.

Synthetic Protocols & Methodologies

The successful application of the 1-benzyl-2-methylpiperazine scaffold begins with its efficient and reliable synthesis. The following protocols provide validated, step-by-step methodologies.

Protocol 1: Foundational Synthesis of 1-Benzylpiperazine Dihydrochloride

This protocol is a modification of a robust procedure published in Organic Syntheses, valued for its high yield and purity, and for avoiding the formation of the disubstituted by-product[1].

Rationale: This method utilizes a large excess of piperazine to favor mono-benzylation. The product is isolated as a stable dihydrochloride salt, which is easy to handle and purify. The benzyl group can later be removed by catalytic hydrogenation if the N-H functionality is required for further derivatization.

Materials:

  • Piperazine hexahydrate

  • Benzyl chloride

  • 95% Ethanol

  • Dry Hydrogen Chloride (gas)

  • Benzene (or a suitable alternative like Toluene)

  • 5N Sodium Hydroxide

  • Chloroform

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve a significant molar excess of piperazine hexahydrate in 95% ethanol.

  • Addition of Benzyl Chloride: While stirring vigorously, add benzyl chloride dropwise to the piperazine solution. The reaction is exothermic; maintain the temperature as needed with a water bath.

  • Reaction: After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Precipitation of Dihydrochloride: Cool the reaction mixture to 0°C in an ice bath. Saturate the solution with dry hydrogen chloride gas. This protonates both nitrogen atoms, causing the 1-benzylpiperazine dihydrochloride to precipitate as a white solid.

    • Causality Note: Using HCl gas ensures an anhydrous environment, promoting clean precipitation and preventing hydrolysis.

  • Isolation: Collect the precipitated white solid by suction filtration. Wash the filter cake with dry benzene or toluene to remove any unreacted benzyl chloride and other organic impurities[1].

  • Drying: Dry the product in a vacuum oven. The resulting 1-benzylpiperazine dihydrochloride is a stable, crystalline solid.

  • (Optional) Free-Basing: To obtain the free base, dissolve the dihydrochloride salt in water, make the solution strongly alkaline (pH > 12) with 5N NaOH, and extract multiple times with chloroform. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-benzylpiperazine as an oil[1].

Visualization: Synthesis Workflow

Synthesis_Workflow Reactants Piperazine (excess) + Benzyl Chloride in Ethanol Reaction Stir at RT (1-2 hours) Reactants->Reaction Precipitation Cool to 0°C Saturate with HCl gas Reaction->Precipitation Filtration Suction Filtration Wash with Benzene Precipitation->Filtration Product 1-Benzylpiperazine Dihydrochloride (Solid) Filtration->Product

Caption: Workflow for the synthesis of 1-benzylpiperazine dihydrochloride.

Protocol 2: Derivatization via N-Acylation for Target Engagement

This general protocol is adapted from the synthesis of σ1R ligands and is broadly applicable for attaching various side chains to the second nitrogen of the piperazine ring[3].

Rationale: This procedure uses an acyl chloride to form a stable amide bond with the secondary amine of the 1-benzylpiperazine core. Triethylamine is used as a mild, non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.

Materials:

  • 1-Benzylpiperazine (free base from Protocol 1)

  • Desired Acyl Chloride (e.g., 3-cyclohexylpropanoyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1,1'-Carbonyldiimidazole (CDI) (for carboxylic acid starting materials)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure (using an Acyl Chloride):

  • Reaction Setup: Dissolve 1-benzylpiperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add the desired acyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Causality Note: The NaHCO₃ wash neutralizes any excess acid, while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure, derivatized product.

Physicochemical and Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

Physicochemical Properties of 1-Benzyl-2-methylpiperazine

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂PubChem[5]
Molecular Weight 190.28 g/mol PubChem[5]
IUPAC Name 1-benzyl-2-methylpiperazinePubChem[5]
CAS Number 29906-54-5PubChem[5]
Appearance Typically a liquid or low-melting solid (free base)-

Standard Analytical Techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the parent ion.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O stretch for acylated derivatives).

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Conclusion and Future Perspectives

The 1-Benzyl-2-methylpiperazine hydrochloride scaffold is far more than a simple chemical intermediate; it is a powerful tool in the arsenal of the modern medicinal chemist. Its proven utility in generating selective inhibitors for challenging targets like Mcl-1, σ1R, and MAGL underscores its versatility and potential. The synthetic accessibility and the ease with which it can be derivatized allow for the rapid exploration of chemical space and the systematic optimization of lead compounds.

Future research will likely expand the application of this scaffold to other target classes. Its ability to form the basis of CNS-active agents suggests potential in developing treatments for a wider range of neurological and psychiatric disorders[6]. Furthermore, the chiral nature of the 2-methyl substituted core invites exploration into stereoselective synthesis and the development of enantiomerically pure drugs, which could offer improved potency and safety profiles. As drug discovery continues to tackle increasingly complex biological targets, the strategic deployment of privileged scaffolds like 1-benzyl-2-methylpiperazine will remain essential for success.

References

  • Title: 1-Benzyl-2-methylpiperazine (hydrochloride) Source: ProkaGENOMICS URL: [Link]

  • Title: De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 Source: PubMed, Archives of Pharmacal Research URL: [Link]

  • Title: 1-benzylpiperazine Source: Organic Syntheses URL: [Link]

  • Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects Source: PubMed Central, ACS Chemical Neuroscience URL: [Link]

  • Title: (R)-1-Benzyl-2-Methylpiperazine Source: Pipzine Chemicals URL: [Link]

  • Title: 1-Benzyl-2-methylpiperazine (hydrochloride) Source: Madurai Kamaraj University URL: [Link]

  • Title: 1-Benzyl-2-methylpiperazine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible Source: Usiena AIR, European Journal of Medicinal Chemistry URL: [Link]

  • Title: 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs Source: Auburn University Electronic Theses and Dissertations URL: [Link]

  • Title: Process for preparing N-benzyl piperazine Source: Google Patents URL

Sources

Application

large-scale synthesis of 1-Benzyl-2-methylpiperazine hydrochloride

An Application Note for the Large-Scale Synthesis of 1-Benzyl-2-methylpiperazine Hydrochloride Abstract This application note provides a comprehensive, validated protocol for the large-scale synthesis of 1-Benzyl-2-methy...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 1-Benzyl-2-methylpiperazine Hydrochloride

Abstract

This application note provides a comprehensive, validated protocol for the large-scale synthesis of 1-Benzyl-2-methylpiperazine Hydrochloride, a key intermediate in pharmaceutical development. The described methodology is designed for scalability, safety, and high purity, focusing on a direct N-alkylation strategy. We delve into the underlying chemical principles, provide a detailed step-by-step protocol from synthesis to purification and final salt formation, and include in-process controls for a self-validating workflow. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible manufacturing process.

Introduction and Strategic Overview

1-Benzyl-2-methylpiperazine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into the structure of potential therapeutics, including σ1 receptor ligands and inhibitors of antiapoptotic proteins.[1][2] The benzyl group serves as a versatile protecting group for one of the piperazine nitrogens, allowing for selective functionalization at the N4 position, and can be easily removed via hydrogenolysis.[3][4]

The primary challenge in synthesizing mono-substituted piperazines is preventing the formation of undesired 1,4-disubstituted byproducts.[5] While methods like reductive amination are viable[6][7], for large-scale production, a direct and cost-effective approach is often preferred. The strategy detailed herein employs the selective mono-N-benzylation of 2-methylpiperazine. The selectivity is achieved through the careful control of stoichiometry and reaction conditions, a principle adapted from established procedures for similar structures.[3][5] The final product is converted to its hydrochloride salt to enhance stability and ease of handling.

Chemical Principles and Rationale

The core of this synthesis is a nucleophilic substitution (SN2) reaction. The secondary amine at the N1 position of 2-methylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride leaving group.

Reaction Scheme:

  • Step 1: N-Benzylation: 2-Methylpiperazine + Benzyl Chloride → 1-Benzyl-2-methylpiperazine

  • Step 2: Salt Formation: 1-Benzyl-2-methylpiperazine + HCl → 1-Benzyl-2-methylpiperazine Hydrochloride

Causality Behind Experimental Choices:

  • Solvent: Ethanol is chosen as the reaction solvent due to its ability to dissolve the starting materials, its appropriate boiling point for the reaction temperature, and its compatibility with the subsequent salt formation step.

  • Stoichiometry: A slight excess of 2-methylpiperazine can be used to favor the mono-alkylated product and consume the benzyl chloride completely. However, precise 1:1 stoichiometry is targeted in this protocol to maximize yield based on the limiting reagent and simplify purification.

  • Temperature Control: The reaction is maintained at a controlled temperature to ensure a steady reaction rate while minimizing potential side reactions.

  • Purification: The free base, 1-Benzyl-2-methylpiperazine, is a high-boiling oil, making vacuum distillation an effective purification method to remove unreacted starting materials and any potential disubstituted byproduct.

  • Salt Formation: The conversion to the hydrochloride salt is performed in a solvent where the salt is poorly soluble (like ethanol or isopropanol), causing it to precipitate as a crystalline solid, which is an excellent final purification step.[3]

Synthesis Workflow and Key Transformations

The overall process is a two-stage synthesis involving the formation of the free base followed by its conversion to the hydrochloride salt.

G cluster_0 Stage 1: N-Benzylation (Free Base Synthesis) cluster_1 Stage 2: Hydrochloride Salt Formation A 2-Methylpiperazine C Reaction in Ethanol A->C B Benzyl Chloride B->C D Work-up & Solvent Removal C->D E Vacuum Distillation D->E F 1-Benzyl-2-methylpiperazine (Pure Oil) E->F G Dissolution in Solvent (e.g., Isopropanol) F->G Transfer to Salt Formation H Addition of HCl Solution G->H I Crystallization H->I J Filtration & Drying I->J K 1-Benzyl-2-methylpiperazine HCl (Crystalline Solid) J->K

Caption: High-level workflow for the synthesis of 1-Benzyl-2-methylpiperazine HCl.

Detailed Application Protocol

4.1. Materials and Reagents

ReagentCAS No.Molecular WeightQuantity (per mole of Benzyl Chloride)Supplier Notes
2-Methylpiperazine109-07-9100.16 g/mol 1.05 mol (105.2 g)Purity ≥99%
Benzyl Chloride100-44-7126.58 g/mol 1.00 mol (126.6 g, 114.6 mL)Purity ≥99%, freshly distilled
Sodium Hydroxide1310-73-240.00 g/mol ~2.0 mol (80.0 g)For work-up neutralization
Ethanol (Absolute)64-17-546.07 g/mol ~2.5 LAnhydrous, for reaction
Isopropanol67-63-060.10 g/mol ~1.5 LAnhydrous, for salt formation
Hydrochloric Acid7647-01-036.46 g/mol ~1.1 molAs a ~5-6 M solution in Isopropanol
Dichloromethane75-09-284.93 g/mol As neededFor extraction
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As neededFor drying organic layers

4.2. Equipment

EquipmentSpecificationPurpose
Jacketed Glass Reactor5 L, with overhead stirrer, reflux condenser, and temperature probeMain reaction vessel
Addition Funnel500 mL, pressure-equalizingControlled addition of benzyl chloride
Heating/Cooling CirculatorTo control reactor temperature
Rotary EvaporatorWith vacuum pump and trapSolvent removal
Vacuum Distillation ApparatusIncluding Claisen flask, condenser, and collection flasksPurification of the free base
Filtration Funnel (Büchner)Sized for product volumeIsolation of the final salt
pH Meter / pH stripsMonitoring neutralization

4.3. Stage 1: Synthesis of 1-Benzyl-2-methylpiperazine (Free Base)

  • Reactor Setup: Equip a 5 L jacketed reactor with an overhead stirrer, reflux condenser (with a gas outlet to a scrubber), a temperature probe, and an addition funnel. Ensure the system is dry and purged with nitrogen.

  • Charge Reagents: Charge the reactor with 2-methylpiperazine (105.2 g, 1.05 mol) and absolute ethanol (1.0 L). Begin stirring to dissolve the solid.

  • Initial Heating: Heat the mixture to 60-65 °C.

  • Benzyl Chloride Addition: Add benzyl chloride (126.6 g, 1.00 mol) to the addition funnel. Add the benzyl chloride dropwise to the stirred ethanol solution over 1.5-2 hours, maintaining the internal temperature between 60-70 °C. An exotherm may be observed; adjust the addition rate to maintain control.

  • Reaction: After the addition is complete, maintain the reaction mixture at reflux (~78 °C) for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. Take a small aliquot, quench it with water, extract with ethyl acetate, and analyze the organic layer. The reaction is complete when benzyl chloride is no longer detected.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a larger vessel containing 2 L of cold water.

  • Neutralization and Extraction: Adjust the pH of the aqueous solution to >12 by the slow addition of 5 M sodium hydroxide solution. The mixture will become cloudy. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 500 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude, pale-brown oil.

  • Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at approximately 122-124 °C at 2.5 mmHg.[3] This yields pure 1-benzyl-2-methylpiperazine as a colorless to pale yellow oil. The expected yield is 152-162 g (80-85%).

4.4. Stage 2: Formation of 1-Benzyl-2-methylpiperazine Hydrochloride

  • Dissolution: In a clean, dry reactor or large flask, dissolve the purified 1-benzyl-2-methylpiperazine oil (e.g., 152 g, 0.8 mol) in anhydrous isopropanol (1.0 L).

  • Acidification: Cool the solution in an ice bath to 0-5 °C. While stirring, slowly add a 5-6 M solution of HCl in isopropanol until the pH of the solution is between 1 and 2 (tested with a wetted pH strip). A thick white precipitate will form immediately.

  • Crystallization: Continue stirring the slurry in the ice bath for an additional 1-2 hours to ensure complete crystallization.

  • Isolation: Collect the white crystalline solid by suction filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, dry isopropanol (2 x 100 mL) to remove any residual impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product is 1-Benzyl-2-methylpiperazine hydrochloride. The expected yield for this step is 95-98%.

Characterization and Quality Control

The final product should be a white to off-white crystalline solid.

AnalysisSpecification
AppearanceWhite to off-white crystalline solid
Melting Point~250-255 °C (with decomposition)
¹H NMRConforms to structure
Purity (HPLC)≥ 99.0%
Residual SolventsWithin ICH limits

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Reagent Hazards:

    • Benzyl Chloride: Is a lachrymator, corrosive, and toxic. Handle only in a well-ventilated fume hood.[9]

    • 2-Methylpiperazine: Is corrosive and can cause severe skin burns and eye damage.[10][11]

    • Sodium Hydroxide: Is highly corrosive.

  • Engineering Controls: All operations should be conducted in a well-ventilated fume hood or a controlled reactor system.[10] An acid/base scrubber is recommended to handle any volatile fumes.

  • Emergency Procedures: Have appropriate spill kits and emergency eyewash/shower stations readily accessible.

Process Validation and Troubleshooting

A self-validating system relies on rigorous in-process controls and a clear understanding of potential failure modes.

G cluster_0 Troubleshooting Guide Problem Problem Incomplete Reaction (Stage 1) Low Yield of Free Base Product Fails Purity Spec Cause Potential Cause • Insufficient reaction time/temp • Impure starting materials • Poor mixing • Incomplete extraction • Emulsion formation • Distillation losses • Incomplete reaction • Inefficient distillation • Contamination Solution Solution • Extend reaction time, confirm temp • Use fresh/distilled reagents • Ensure adequate agitation • Perform additional extractions • Add brine to break emulsion • Ensure deep, stable vacuum • Re-run IPC before work-up • Check vacuum, use fractionating column • Ensure clean glassware

Caption: Troubleshooting matrix for common synthesis issues.

Conclusion

This application note details a scalable, efficient, and high-yielding process for the synthesis of 1-Benzyl-2-methylpiperazine Hydrochloride. By employing a direct N-alkylation strategy with rigorous process controls and purification steps, this protocol provides a reliable pathway for producing this important chemical intermediate with high purity. The emphasis on safety, process rationale, and troubleshooting ensures that this guide is a practical tool for drug development and manufacturing professionals.

References

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5776. [Link]

  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. [Link]

  • Craig, J. C., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 11. [Link]

  • Pipzine Chemicals. (n.d.). (R)-1-Benzyl-2-Methylpiperazine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link]

  • Di Micco, S., Terracciano, S., Brizzi, A., et al. (2019). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 10(4), 2037–2048. [Link]

  • Královec, K., Stýskala, J., Slouka, J., & Hradil, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 549. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • PubChem. (n.d.). 2-Methylpiperazine. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technisches Support-Center: Optimierung der Synthese von 1-Benzyl-2-methylpiperazinhydrochlorid

Answering in German. Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Handbuch dient als Ressource für die Fehlerbehebung bei der Synthese von 1-Benzyl-2-methylpiperazinhydrochlorid.

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German.

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch dient als Ressource für die Fehlerbehebung bei der Synthese von 1-Benzyl-2-methylpiperazinhydrochlorid. Es ist im Frage-Antwort-Format strukturiert und bietet detaillierte, wissenschaftlich fundierte Lösungen für häufig auftretende Probleme zur Verbesserung von Ausbeute und Reinheit.

Abschnitt 1: Grundlegendes zu den Synthesewegen

Die Synthese von 1-Benzyl-2-methylpiperazin erfolgt hauptsächlich über zwei Wege: die direkte N-Alkylierung (Weg A) und die reduktive Aminierung (Weg B). Die Wahl des Weges hängt von den verfügbaren Reagenzien, der erforderlichen Reinheit und dem Maßstab ab.

cluster_0 Weg A: Direkte N-Alkylierung cluster_1 Weg B: Reduktive Aminierung A_start 2-Methylpiperazin + Benzylchlorid A_product 1-Benzyl-2-methylpiperazin A_start->A_product Nukleophile Substitution A_sideproduct 1,4-Dibenzyl-2-methylpiperazin (Nebenprodukt) A_start->A_sideproduct Überalkylierung A_hcl HCl-Salzbildung A_product->A_hcl A_final 1-Benzyl-2-methylpiperazinhydrochlorid A_hcl->A_final B_start 2-Methylpiperazin + Benzaldehyd B_imine Imin-Zwischenprodukt B_start->B_imine Kondensation B_product 1-Benzyl-2-methylpiperazin B_imine->B_product Reduktion (z.B. NaBH(OAc)₃, H₂/Pd) B_hcl HCl-Salzbildung B_product->B_hcl B_final 1-Benzyl-2-methylpiperazinhydrochlorid B_hcl->B_final

Abbildung 1: Hauptsynthesewege für 1-Benzyl-2-methylpiperazin.

Abschnitt 2: Fehlerbehebung und häufig gestellte Fragen (FAQs)

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese auftreten können.

Problem 1: Geringe Ausbeute aufgrund von Disubstitution

Frage: Mein Hauptproblem ist eine geringe Ausbeute an 1-Benzyl-2-methylpiperazin bei signifikanter Bildung des 1,4-Dibenzyl-2-methylpiperazin-Nebenprodukts. Wie kann ich die Monoselektivität verbessern?

Antwort: Dies ist die häufigste Herausforderung bei der direkten Alkylierung. Das monosubstituierte Produkt (1-Benzyl-2-methylpiperazin) ist oft nukleophiler als das Ausgangsmaterial (2-Methylpiperazin), was die zweite Alkylierung begünstigt. Hier sind mehrere Strategien zur Unterdrückung der Disubstitution:

  • Stöchiometrische Kontrolle: Die Verwendung eines großen Überschusses an 2-Methylpiperazin (3 bis 5 Äquivalente) verschiebt das Gleichgewicht zugunsten der Monoalkylierung. Dies ist zwar materialintensiv, aber oft die einfachste Methode. Der Überschuss an Piperazin kann später durch eine Säure-Base-Extraktion entfernt werden.

  • Verwendung von monoprotoniertem Piperazin: Durch die Durchführung der Reaktion mit Piperazin-Monohydrochlorid wird die Nukleophilie eines der Stickstoffatome verringert, wodurch die Disubstitution stark gehemmt wird.[1][2] Dieser Ansatz bietet eine ausgezeichnete Kontrolle und ist eine bewährte Methode zur Herstellung von monosubstituierten Piperazinen.[3]

  • Langsame Zugabe des Alkylierungsmittels: Die langsame, tropfenweise Zugabe von Benzylchlorid zu der Reaktionsmischung bei kontrollierter Temperatur hält die Konzentration des Alkylierungsmittels niedrig und minimiert so die Wahrscheinlichkeit einer zweiten Alkylierung des bereits gebildeten Produkts.

  • Niedrigere Reaktionstemperatur: Die Durchführung der Reaktion bei Raumtemperatur oder sogar darunter kann die Geschwindigkeit der zweiten Alkylierung im Vergleich zur ersten verringern.

Problem 2: Unvollständige Reaktion oder langsame Umwandlung

Frage: Die Reaktion verläuft schleppend, und ich habe auch nach längeren Reaktionszeiten noch viel unreagiertes 2-Methylpiperazin. Was kann ich tun?

Antwort: Eine langsame Umwandlung kann auf mehrere Faktoren zurückzuführen sein. Betrachten Sie die folgenden Optimierungen:

  • Lösungsmittelauswahl: Aprotische polare Lösungsmittel wie Acetonitril oder DMF können die Reaktionsgeschwindigkeit im Vergleich zu protischen Lösungsmitteln wie Ethanol erhöhen. Ethanol ist jedoch aufgrund seiner Fähigkeit, die Reagenzien aufzulösen und der einfachen Handhabung eine gängige Wahl.[3]

  • Temperaturoptimierung: Während niedrigere Temperaturen die Disubstitution verringern, kann eine moderate Erhöhung der Temperatur (z. B. Rückfluss in Ethanol) erforderlich sein, um eine vollständige Umwandlung zu erreichen.[4] Es ist ein Kompromiss zwischen Reaktionsgeschwindigkeit und Selektivität.

  • Verwendung einer Base: Bei der Reaktion von Benzylchlorid entsteht Salzsäure (HCl), die das Piperazin-Nukleophil protonieren und deaktivieren kann. Die Zugabe einer nicht-nukleophilen Base wie Kaliumcarbonat (K₂CO₃) oder Triethylamin (Et₃N) neutralisiert die entstehende Säure und hält das Piperazin in seiner reaktiven, freien Basenform.

  • Katalyse: Die Zugabe einer katalytischen Menge Natrium- oder Kaliumiodid (NaI, KI) kann die Reaktion durch einen In-situ-Halogenaustausch beschleunigen, wodurch das reaktivere Benzyliodid entsteht (Finkelstein-Reaktion).

Problem 3: Schwierigkeiten bei der Produktisolierung und -reinigung

Frage: Ich habe Schwierigkeiten, ein reines Produkt zu isolieren. Mein Rohmaterial ist ein Öl, das sich nur schwer durch Chromatographie reinigen lässt. Was ist die beste Reinigungsstrategie?

Antwort: Die Reinigung des freien Basenprodukts kann schwierig sein. Die Umwandlung in das Hydrochloridsalz ist die mit Abstand effektivste Methode zur Isolierung und Reinigung.

Begründung: 1-Benzyl-2-methylpiperazinhydrochlorid ist typischerweise ein kristalliner Feststoff, der in vielen organischen Lösungsmitteln (wie Aceton, Ethylacetat oder Diethylether) schlecht löslich ist, während das disubstituierte Nebenprodukt und andere Verunreinigungen oft löslich bleiben.[3] Diese unterschiedliche Löslichkeit ermöglicht eine hochwirksame Reinigung durch Fällung und Umkristallisation.

Workflow zur Reinigung:

  • Säure-Base-Extraktion: Lösen Sie das rohe Reaktionsgemisch in einem organischen Lösungsmittel (z. B. Dichlormethan) und waschen Sie es mit einer wässrigen Säurelösung (z. B. 1 M HCl), um alle Piperazin-haltigen Verbindungen in die wässrige Phase zu überführen.

  • Freisetzung der Base: Machen Sie die wässrige Phase mit einer starken Base (z. B. 5 M NaOH) bis zu einem pH-Wert > 12 alkalisch.[5]

  • Extraktion: Extrahieren Sie die freie Base zurück in ein organisches Lösungsmittel (mehrmals mit Dichlormethan oder Chloroform).

  • Trocknen und Eindampfen: Trocknen Sie die kombinierten organischen Extrakte (z. B. über Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Salzbildung und Kristallisation: Lösen Sie das rohe Öl in einem geeigneten Lösungsmittel (z. B. absolutes Ethanol, Isopropanol oder Aceton) und geben Sie eine Lösung von HCl in Ethanol oder Ether hinzu. Das Hydrochloridsalz sollte als weißer Feststoff ausfallen.[3]

  • Umkristallisation: Sammeln Sie den Feststoff durch Filtration und kristallisieren Sie ihn aus einem geeigneten Lösungsmittelsystem (z. B. Ethanol/Wasser oder Methanol/Ether) um, um eine hohe Reinheit zu erreichen.

Problem 4: Wahl zwischen direkter Alkylierung und reduktiver Aminierung

Frage: Welcher Syntheseweg ist besser, um eine hohe Ausbeute und Reinheit zu erzielen: direkte Benzylierung oder reduktive Aminierung?

Antwort: Beide Methoden sind praktikabel, haben aber unterschiedliche Vor- und Nachteile. Die reduktive Aminierung bietet oft eine bessere Kontrolle über die Monosubstitution.[6][7]

EigenschaftDirekte N-Alkylierung (Weg A)Reduktive Aminierung (Weg B)
Selektivität Risiko der Disubstitution, erfordert sorgfältige Kontrolle.[1]Im Allgemeinen hohe Selektivität für die Monosubstitution.
Reagenzien 2-Methylpiperazin, Benzylchlorid.2-Methylpiperazin, Benzaldehyd, Reduktionsmittel.
Reduktionsmittel Nicht erforderlich.Erforderlich (z. B. NaBH(OAc)₃, NaBH₃CN, H₂/Pd).[8]
Nebenprodukte Disubstituiertes Piperazin, quartäre Ammoniumsalze.Hängt vom Reduktionsmittel ab; mögliche Überreduktion.
Bedingungen Kann Erhitzen erfordern; exotherme Reaktion möglich.Oft bei Raumtemperatur durchführbar; mildere Bedingungen.
Anwendungsbereich Gut für einfache Alkylgruppen.Sehr breit; kompatibel mit vielen funktionellen Gruppen.[9]

Empfehlung: Für eine robustere und besser kontrollierbare Synthese, insbesondere im größeren Maßstab, ist die reduktive Aminierung oft die überlegene Methode. Für schnelle Synthesen im kleinen Maßstab kann die direkte Alkylierung mit sorgfältiger stöchiometrischer Kontrolle ausreichend sein.

Abschnitt 3: Detaillierte experimentelle Protokolle

Protokoll 1: Synthese durch kontrollierte N-Benzylierung

Dieses Protokoll ist eine Anpassung bewährter Methoden zur Monosubstitution von Piperazin.[3]

  • Vorbereitung: In einem Rundkolben werden 2-Methylpiperazin (3,0 Äquivalente) in absolutem Ethanol gelöst.

  • Reaktion: Die Lösung wird auf 0 °C gekühlt. Benzylchlorid (1,0 Äquivalent), gelöst in einer kleinen Menge absolutem Ethanol, wird langsam über 1-2 Stunden zugetropft, wobei die Temperatur unter 10 °C gehalten wird.

  • Reaktionsabschluss: Nach der Zugabe lässt man die Mischung über Nacht bei Raumtemperatur rühren.

  • Aufarbeitung: Das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird in Wasser aufgenommen und mit 5 M NaOH alkalisch gemacht.

  • Extraktion: Die wässrige Phase wird dreimal mit Dichlormethan extrahiert. Die kombinierten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet.

  • Salzbildung: Das Lösungsmittel wird abgedampft. Der ölige Rückstand wird in einer minimalen Menge Isopropanol gelöst. Eine stöchiometrische Menge konzentrierter Salzsäure oder eine Lösung von HCl in Ethanol wird langsam zugegeben.

  • Isolierung: Der ausgefällte weiße Feststoff (1-Benzyl-2-methylpiperazinhydrochlorid) wird durch Vakuumfiltration gesammelt, mit kaltem Isopropanol gewaschen und getrocknet.

  • Reinigung: Bei Bedarf kann das Produkt aus einem Ethanol/Wasser-Gemisch umkristallisiert werden.

Protokoll 2: Synthese durch reduktive Aminierung

Dieses Protokoll verwendet Natriumtriacetoxyborhydrid, ein mildes und selektives Reduktionsmittel.[8]

  • Vorbereitung: In einem Rundkolben werden 2-Methylpiperazin (1,1 Äquivalente) und Benzaldehyd (1,0 Äquivalent) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) gelöst.

  • Iminbildung: Die Mischung wird 30-60 Minuten bei Raumtemperatur gerührt, um die Bildung des Imin-Zwischenprodukts zu ermöglichen.

  • Reduktion: Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äquivalente) wird portionsweise zu der Mischung gegeben. Die Reaktion ist oft leicht exotherm.

  • Reaktionsabschluss: Die Mischung wird 12-24 Stunden bei Raumtemperatur gerührt, bis die Ausgangsmaterialien verbraucht sind (Überwachung durch TLC oder LC-MS).

  • Aufarbeitung: Die Reaktion wird vorsichtig mit einer gesättigten wässrigen Natriumbicarbonatlösung gequencht. Die Phasen werden getrennt.

  • Extraktion: Die wässrige Phase wird zweimal mit DCM extrahiert. Die kombinierten organischen Phasen werden mit Sole gewaschen und über wasserfreiem Natriumsulfat getrocknet.

  • Salzbildung und Isolierung: Folgen Sie den Schritten 6-8 aus Protokoll 1, um das reine Hydrochlorid-Salz zu erhalten.

Abschnitt 4: Logik der Fehlerbehebung

Verwenden Sie dieses Flussdiagramm, um Probleme bei der Synthese systematisch zu diagnostizieren und zu beheben.

Abbildung 2: Flussdiagramm zur Fehlerbehebung bei der Synthese.

Referenzen

  • Pipzine Chemicals. (R)-1-Benzyl-2-Methylpiperazine. Verfügbar unter:

  • ChemicalBook. 2-Methylpiperazine synthesis. Verfügbar unter:

  • ChemicalBook. 1-BENZYL-3(R)-METHYL-PIPERAZINE synthesis. Verfügbar unter:

  • Organic Syntheses. 1-Benzylpiperazine. Org. Syn. Coll. Vol. 4, p.84 (1963); Vol. 34, p.11 (1954). Verfügbar unter: [Link]

  • National Center for Biotechnology Information. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chem Neurosci. 2021 Mar 17; 12(6): 998–1012. Verfügbar unter: [Link]

  • ResearchGate. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2021). Verfügbar unter: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Verfügbar unter: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules 2023, 28(21), 7291. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Org Lett. 2002 Apr 4;4(7):1201-4. Verfügbar unter: [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. (2018). Verfügbar unter: [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Pharmaceutics. 2021 Nov; 13(11): 1946. Verfügbar unter: [Link]

  • National Center for Biotechnology Information. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes. 2020 May; 8(5): 555. Verfügbar unter: [Link]

  • Google Patents. CN1634901A - Process for preparing N-benzyl piperazine. Verfügbar unter:

  • Google Patents. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride. Verfügbar unter:

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013). Verfügbar unter: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Benzyl-2-methylpiperazine

Welcome to the technical support guide for the synthesis of 1-Benzyl-2-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzyl-2-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 1-Benzyl-2-methylpiperazine?

There are two predominant synthetic routes for preparing 1-Benzyl-2-methylpiperazine:

  • Direct N-Alkylation: This is a classical and widely used method involving the direct alkylation of 2-methylpiperazine with a benzylating agent, most commonly benzyl chloride. An excess of the piperazine starting material is often used to favor mono-alkylation.[1][2][3]

  • Reductive Amination: This route involves the reaction of 1,2-diaminopropane with benzaldehyde to form an intermediate Schiff base, which is subsequently reduced in situ to yield the cyclized product.[4]

Q2: I am seeing a significant amount of a higher molecular weight impurity in my final product. What is it likely to be?

If you are using the N-alkylation route with benzyl chloride, the most common higher molecular weight byproduct is 1,4-dibenzyl-2-methylpiperazine .[5][6] This occurs when the second nitrogen atom of the piperazine ring undergoes a subsequent alkylation. This is a frequent issue, especially if the stoichiometry is not carefully controlled or if benzyl chloride is used in excess.[5]

Q3: My reaction yield is low, and I've isolated unreacted starting materials. What could be the cause?

Low yield with recovery of starting materials can be attributed to several factors:

  • Insufficient reaction time or temperature: The reaction may not have proceeded to completion.

  • Poor quality reagents: Benzyl chloride can degrade over time. It is recommended to use recently distilled benzyl chloride for best results.[2]

  • Inadequate base (in N-alkylation): If a base like potassium carbonate is used, its quality and stoichiometry are crucial for neutralizing the HCl formed during the reaction.[7]

  • Ineffective reducing agent (in reductive amination): The chosen reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) may be inactive or insufficient.[8][9]

Troubleshooting Guide: Common Byproducts & Solutions

This section provides a detailed breakdown of common byproducts, their mechanisms of formation, and strategies for their mitigation and removal for the two primary synthetic routes.

Route 1: N-Alkylation of 2-Methylpiperazine

This method is popular due to its simplicity but is prone to over-alkylation.

Diagram: N-Alkylation Reaction Pathway and Byproducts

R1 2-Methylpiperazine P1 1-Benzyl-2-methylpiperazine (Desired Product) R1->P1  Mono-alkylation (Desired) R2 Benzyl Chloride R2->P1 BP1 1,4-Dibenzyl-2-methylpiperazine (Over-alkylation Byproduct) R2->BP1 BP2 Benzyl Alcohol (Hydrolysis Byproduct) R2->BP2  Hydrolysis (H2O) P1->BP1  Second Alkylation (Side Reaction)

Caption: N-Alkylation pathway and major byproducts.

Problem: Formation of 1,4-Dibenzyl-2-methylpiperazine
  • Causality: The mono-benzylated product, 1-Benzyl-2-methylpiperazine, is itself a secondary amine and can compete with the starting material (2-methylpiperazine) for the remaining benzyl chloride, leading to the di-substituted byproduct.

  • Troubleshooting & Mitigation:

    • Molar Ratio Adjustment: The most effective control method is to use a significant excess of 2-methylpiperazine relative to benzyl chloride (e.g., 2 to 5 equivalents).[1] This statistically favors the reaction of benzyl chloride with the more abundant starting material over the mono-substituted product.

    • Controlled Addition: Add the benzyl chloride dropwise to the reaction mixture containing the excess 2-methylpiperazine. This maintains a low concentration of the alkylating agent, further reducing the likelihood of di-alkylation.

Problem: Presence of Benzyl Alcohol
  • Causality: Benzyl chloride can be hydrolyzed to benzyl alcohol in the presence of water or hydroxide ions.[7] This side reaction consumes the alkylating agent and complicates purification.

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before use. Use a high-purity, anhydrous grade of 2-methylpiperazine.

    • Choice of Base: Using a non-hydroxide base, such as potassium carbonate or triethylamine, can minimize the presence of hydroxide ions that promote hydrolysis.[10]

ByproductTypical CauseMitigation Strategy
1,4-Dibenzyl-2-methylpiperazineInsufficient excess of 2-methylpiperazineUse 2-5 equivalents of 2-methylpiperazine; slow addition of benzyl chloride.[1]
Benzyl AlcoholPresence of water in the reaction mixtureUse anhydrous solvents and reagents.[7]
Unreacted 2-MethylpiperazineUse of a large excess to prevent di-alkylationRemove via acid wash during workup or by vacuum distillation.
Route 2: Reductive Amination

This route offers better control over mono-benzylation but can introduce other byproducts related to the imine intermediates and reducing conditions.

Diagram: Reductive Amination Pathway and Byproducts

G cluster_reactants Reactants R1 1,2-Diaminopropane I1 Schiff Base / Imine Intermediate R1->I1 R2 Benzaldehyde R2->I1 Condensation BP1 Benzylamine R2->BP1 + NH3 (impurity) then Reduction P1 1-Benzyl-2-methylpiperazine (Desired Product) I1->P1 Reduction & Cyclization BP2 Dibenzylamine BP1->BP2 + Benzaldehyde then Reduction

Caption: Reductive amination pathway and potential byproducts.

Problem: Formation of Benzylamine and Dibenzylamine
  • Causality: These byproducts typically arise if ammonia is present as an impurity or if side reactions occur. Benzaldehyde can react with ammonia to form an imine, which is then reduced to benzylamine.[4][11] Subsequently, benzylamine can react with another molecule of benzaldehyde and be reduced to form dibenzylamine.[11] While 1,2-diaminopropane is the intended amine, its synthesis can sometimes start from processes involving ammonia.[12]

  • Troubleshooting & Mitigation:

    • High-Purity Amines: Use high-purity 1,2-diaminopropane to minimize potential ammonia contamination.

    • Reaction Conditions: The choice of catalyst and reaction conditions can influence selectivity. For example, certain catalysts like Ni/SiO2 can be optimized to favor the desired cyclization.[4]

Problem: Incomplete Reaction and Imine Intermediates
  • Causality: The reduction step may be inefficient, leaving unreacted imine/Schiff base intermediates in the crude product. This can be due to an insufficiently powerful reducing agent or catalyst deactivation.

  • Troubleshooting & Mitigation:

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are effective for reductive aminations because they are mild enough not to reduce the aldehyde starting material but will reduce the protonated imine intermediate.[8] Catalytic hydrogenation over Pd/C is another powerful method.[9]

    • pH Control: The formation of the iminium ion, which is the species that is reduced, is pH-dependent. The reaction is often carried out under mildly acidic conditions to facilitate imine formation without deactivating the amine nucleophile.

Experimental Protocols

Protocol 1: Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for identifying and quantifying 1-Benzyl-2-methylpiperazine and its common byproducts.

Objective: To separate and identify components in a crude reaction mixture.

Instrumentation:

  • Gas Chromatograph with Mass Selective Detector (GC-MS).[13]

  • Capillary Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[13][14]

Procedure:

  • Sample Preparation: Dilute a small aliquot (approx. 10 mg) of the crude reaction mixture in 1 mL of a suitable solvent like methanol or dichloromethane.

  • Injection: Inject 1 µL of the prepared sample into the GC. Use a splitless or split injection mode depending on the concentration.[13]

  • GC Conditions:

    • Injector Temperature: 250 °C[14]

    • Carrier Gas: Helium at a constant flow of 1-2 mL/min.[14]

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 10 minutes.

    • Detector Temperature: 280 °C[14]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra with known reference standards of 1-Benzyl-2-methylpiperazine, 1,4-dibenzyl-2-methylpiperazine, benzyl alcohol, and starting materials.

Protocol 2: Purification via Acid-Base Extraction and Distillation

Objective: To remove unreacted starting materials and byproducts from the crude product.

Procedure:

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic desired product and any unreacted 2-methylpiperazine will move into the aqueous layer as their hydrochloride salts, while neutral byproducts like benzyl alcohol will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the product salt. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base, such as 5M sodium hydroxide (NaOH), until the solution is strongly alkaline (pH > 12).[2] The free base of 1-Benzyl-2-methylpiperazine will precipitate or form an oil.

  • Extraction: Extract the aqueous layer multiple times with fresh portions of dichloromethane or chloroform.[2]

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification (Optional): For the highest purity, the resulting oil can be distilled under high vacuum.[2]

References
  • University of Florida Digital Collections (UFDC). (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • Campos, M. G., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]

  • Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444–450. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). A New Validated Stability Indicating GC Method for the Determination of Piperazine, 1-Methyl Piperazine and 1-Ethyl Piperazine in Sildenafil Citrate. Retrieved from [Link]

  • Cymerman Craig, J., & Young, R. J. (n.d.). 1-Benzylpiperazine. Organic Syntheses. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). (R)-1-Benzyl-2-Methylpiperazine. Retrieved from [Link]

  • Analytical Methods. (n.d.). GC-MS analysis of piperazine analogues in street samples. Royal Society of Chemistry. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and... Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Berardi, F., et al. (2012). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 17(10), 12156-12173. Retrieved from [Link]

  • Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • SciSpace. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved from [Link]

  • Kysil, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Benzyl-2-methylpiperazine Hydrochloride

Welcome to the technical support center for the purification of 1-benzyl-2-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-benzyl-2-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are based on established chemical principles and field-proven techniques to ensure the integrity and purity of your compound.

Troubleshooting Guide: Common Purification Challenges

Researchers may encounter several obstacles during the purification of 1-benzyl-2-methylpiperazine hydrochloride. This section addresses specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing significant product loss after attempting to recrystallize my 1-benzyl-2-methylpiperazine hydrochloride. What could be the cause, and how can I improve my yield?

Answer: Low recovery from recrystallization is a common issue and can typically be attributed to one or more of the following factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor. Conversely, if it is not sufficiently soluble at high temperatures, you may use an excessively large volume of solvent, which also leads to loss upon cooling. For amine hydrochlorides, polar protic solvents are often a good starting point. A large number of hydrochloride salts are too soluble in absolute ethanol for it to be of general use for recrystallization[1]. Isopropanol is often a preferred solvent, and sometimes the addition of a less polar co-solvent like diethyl ether can be used to induce precipitation[1].

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product is a frequent cause of low yield. The goal is to create a saturated solution at the boiling point of the solvent.

  • Premature Crystallization: If the solution cools too quickly, especially during filtration of insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a supersaturated solution where a substantial amount of the product has not yet crystallized.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Single Solvent: Test the solubility of a small amount of your hydrochloride salt in various solvents (e.g., isopropanol, ethanol, methanol, acetone). A good starting point is isopropanol[1].

    • Solvent/Anti-Solvent System: If a single solvent is not effective, a binary system can be employed. Dissolve the salt in a minimum amount of a good solvent (e.g., isopropanol) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (a solvent in which the salt is poorly soluble, e.g., diethyl ether or hexane) until the solution becomes cloudy (the point of saturation). Reheat to clarify and then allow to cool slowly.

  • Refined Recrystallization Procedure:

    • Add the solvent in small portions to the crude material while heating and stirring until the solid just dissolves.

    • To prevent premature crystallization during hot filtration, preheat the filtration apparatus (funnel and receiving flask).

    • Allow the filtrate to cool slowly to room temperature to encourage the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

Issue 2: Persistent Impurities Observed by HPLC/TLC

Question: After purification, I still see persistent impurity peaks in my HPLC/TLC analysis of 1-benzyl-2-methylpiperazine hydrochloride. How can I remove these?

Answer: The nature of the impurity will dictate the most effective purification strategy. Common impurities in the synthesis of 1-benzyl-2-methylpiperazine can include unreacted starting materials (e.g., 2-methylpiperazine, benzyl chloride), the dibenzylated byproduct (1,4-dibenzyl-2-methylpiperazine), or other reaction side-products.

Logical Flow for Impurity Removal

G cluster_0 Purification Strategy cluster_1 Recommended Technique start Impurity Detected identify Identify Impurity (if possible) Polar or Non-polar? start->identify nonpolar Non-polar Impurity identify->nonpolar Non-polar polar Polar Impurity identify->polar Polar similar Impurity with Similar Polarity identify->similar Similar wash Solvent Wash/Trituration (e.g., Diethyl Ether, Hexane, Ethyl Acetate) nonpolar->wash recryst Recrystallization polar->recryst chromatography Column Chromatography (Silica or Alumina) similar->chromatography acid_base Acid-Base Extraction (Convert to free base, extract, re-form salt) similar->acid_base

Caption: Decision tree for selecting a purification method based on impurity type.

Troubleshooting Protocols:

  • Solvent Washing (Trituration): If the impurity is significantly less polar than your hydrochloride salt (e.g., residual benzyl chloride or dibenzylated piperazine), washing the solid salt with a non-polar organic solvent can be effective.

    • Suspend the crude hydrochloride salt in a suitable solvent like diethyl ether, hexane, or ethyl acetate[1].

    • Stir vigorously for 15-30 minutes at room temperature.

    • Filter the solid product and wash with a fresh portion of the solvent.

    • Dry the purified salt under vacuum.

  • Column Chromatography: For impurities with polarity similar to the product, column chromatography may be necessary. It is often more practical to perform chromatography on the free base form of the amine, which is less polar and generally behaves more predictably on silica gel.

    • Conversion to Free Base: Dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 12[2]. Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate[2]. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.

    • Chromatography: Purify the resulting oil (the free base) using silica gel column chromatography. A common eluent system for amines is a gradient of ethyl acetate in petroleum ether or hexane[3]. A small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to prevent the amine from tailing on the acidic silica gel.

    • Re-formation of the Hydrochloride Salt: After identifying the pure fractions and evaporating the solvent, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent (or bubble HCl gas through the solution) to precipitate the pure hydrochloride salt[4][5].

Issue 3: Product is an Oil or Gummy Solid, Not a Crystalline Material

Question: My 1-benzyl-2-methylpiperazine hydrochloride is not precipitating as a crystalline solid but rather as an oil or a sticky gum. What is causing this, and how can I induce crystallization?

Answer: Oiling out or forming a gummy precipitate is often due to the presence of impurities that depress the melting point or interfere with crystal lattice formation. It can also be caused by the presence of residual water or solvent.

Troubleshooting Protocols:

  • Ensure Anhydrous Conditions: Amine hydrochloride salts can be hygroscopic. Ensure all solvents and glassware are thoroughly dry. The presence of water can sometimes lead to the formation of a hydrate, which may have different physical properties[4].

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Solvent Trituration: Try to "shock" the oil into solidifying by adding a poor solvent (an anti-solvent like hexane) and triturating (vigorously stirring or grinding with a spatula).

  • Re-purification: If the above methods fail, it is likely that the purity of the material is too low for crystallization. In this case, refer to the strategies in Issue 2 to further purify the compound before attempting crystallization again.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 1-benzyl-2-methylpiperazine hydrochloride? A1: As a hydrochloride salt, the compound is generally more stable than its free base form. However, it can be hygroscopic and light-sensitive[6]. It should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.

Q2: How can I confirm the purity of my final product? A2: A combination of analytical techniques should be used to assess purity:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are excellent for detecting small amounts of impurities[7][8]. Gas Chromatography (GC) can also be used, often after derivatization[9].

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and identifying any structural impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q3: Can I purify the hydrochloride salt directly with column chromatography? A3: While possible, it is generally not recommended. Hydrochloride salts are often highly polar and can interact strongly with the stationary phase (especially silica gel), leading to poor separation, broad peaks, and potential recovery issues. It is usually more effective to purify the more tractable free base and then convert it back to the hydrochloride salt[1].

Q4: My synthesis involves reacting 2-methylpiperazine with benzyl chloride. What are the likely byproducts? A4: The primary byproduct of concern is the N,N'-disubstituted piperazine, 1,4-dibenzyl-2-methylpiperazine. This occurs when the benzyl chloride reacts with both nitrogen atoms of the piperazine ring. Using an excess of 2-methylpiperazine during the reaction can help to minimize the formation of this byproduct[10]. Unreacted starting materials may also be present.

Quantitative Data Summary

ParameterRecommended Solvents/ConditionsExpected Outcome
Recrystallization Isopropanol, Ethanol/Diethyl EtherCrystalline solid, Purity >98%
Solvent Wash Diethyl Ether, Hexane, Ethyl AcetateRemoval of non-polar impurities
Column Chromatography (Free Base) Silica Gel; Eluent: Hexane/Ethyl Acetate (+ 0.5% Et₃N)Separation of similarly polar impurities
Salt Formation Anhydrous HCl in Diethyl Ether or IsopropanolPrecipitation of the pure hydrochloride salt

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol
  • Place the crude 1-benzyl-2-methylpiperazine hydrochloride in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of isopropanol to just cover the solid.

  • Heat the mixture to a gentle boil with stirring.

  • Continue to add isopropanol dropwise until all the solid has dissolved.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small volume of ice-cold isopropanol.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction and Salt Re-formation

Caption: Workflow for purification via conversion to free base and back to the hydrochloride salt.

  • Basification & Extraction: Dissolve the crude hydrochloride salt in deionized water. Slowly add a 1 M sodium hydroxide solution with stirring until the pH of the solution is greater than 12 (confirm with pH paper). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base, which is typically an oil.

  • Purification (Optional): If necessary, purify the crude free base by flash column chromatography on silica gel as described in the troubleshooting section.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, add a solution of 2 M HCl in diethyl ether dropwise. The hydrochloride salt should precipitate as a white solid.

  • Isolation: Continue stirring for 15-20 minutes after the addition is complete. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

References

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]

  • Stewart, C. D., & White, N. G. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • Cymerman Craig, J., & Young, R. J. (n.d.). 1-Benzylpiperazine. Organic Syntheses. Available at: [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. Available at: [Link]

  • J-Stage. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]

  • Erowid. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with 1-Benzyl-2-methylpiperazine Hydrochloride

Welcome to the technical support center for 1-Benzyl-2-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-2-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. As Senior Application Scientists, we understand that achieving a stable, homogenous solution is the first critical step to reliable and reproducible results. This document provides not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: What is 1-Benzyl-2-methylpiperazine hydrochloride and why is its solubility critical?

1-Benzyl-2-methylpiperazine is a derivative of benzylpiperazine, a class of compounds investigated for various pharmacological activities, including potential applications as stimulants or in the development of σ1 receptor ligands for pain management.[1][2] It is typically supplied as a dihydrochloride salt to improve its handling and aqueous solubility.[3][4]

The solubility of a compound is paramount for virtually all experimental applications. For in vitro assays, the compound must be fully dissolved in the culture medium to ensure accurate concentration and uniform exposure to cells. In animal studies, solubility affects the formulation, route of administration, and ultimately, the bioavailability of the compound.[5] Inconsistent dissolution can lead to significant experimental variability, inaccurate dose-response curves, and non-reproducible findings.

Q2: I'm having trouble dissolving 1-Benzyl-2-methylpiperazine hydrochloride in water. What are the likely causes?

This is a common issue that can stem from several factors. As an amine hydrochloride salt, its solubility is intrinsically linked to the pH of the solution.[6][7]

  • pH of the Solution: The hydrochloride salt form is significantly more water-soluble than its corresponding free base.[8] If your water is slightly basic or unbuffered, it can cause the deprotonation of the piperazine nitrogens, leading to the formation of the less soluble free base.

  • Concentration: You may be attempting to create a solution that is above the compound's intrinsic solubility limit in water.

  • Temperature: Like many compounds, the solubility of 1-Benzyl-2-methylpiperazine hydrochloride can be temperature-dependent. Room temperature water may not be sufficient for higher concentrations.[9][10]

  • Purity and Form: The compound is available as a dihydrochloride, indicating both nitrogen atoms on the piperazine ring are protonated.[3] Incomplete salt formation or presence of the free base as an impurity could reduce overall solubility.

Q3: My compound won't dissolve in my phosphate-buffered saline (PBS) at pH 7.2. What should I do?

While PBS is a common physiological buffer, a pH of 7.2 can be high enough to cause partial conversion of the amine salt to its less soluble free base form, leading to precipitation or cloudiness. This is a classic example of a compound's kinetic solubility being exceeded in the final assay medium.[11]

Troubleshooting Steps:

  • Prepare a Concentrated Stock in an Organic Solvent: First, prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[3][12] This is the most reliable method for initial solubilization.

  • Dilute into Assay Medium: Add the small volume of the DMSO stock solution to your pre-warmed PBS buffer while vortexing to ensure rapid dispersion. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[11]

  • Lower the pH (If Permissible): If your experimental design allows, lowering the pH of the buffer to a more acidic value (e.g., pH 5-6) will increase the ionization and solubility of the piperazine compound.[11]

Q4: What are the best solvents for creating a high-concentration stock solution?

For creating primary stock solutions, polar aprotic solvents are generally the most effective. Based on available data, the following solvents are recommended.

SolventClassificationKnown SolubilityRecommendations & Comments
Dimethyl Sulfoxide (DMSO) Polar Aprotic≥ 30 mg/mL[3][12][13]Highly Recommended. Excellent for creating high-concentration stock solutions for long-term storage at -20°C or -80°C.
Dimethylformamide (DMF) Polar Aprotic≥ 30 mg/mL[3][13]Recommended. A suitable alternative to DMSO. Ensure it is compatible with your experimental system.
Ethanol (EtOH) Polar Protic≥ 30 mg/mL[3][13]Good. Can be used for stock solutions. Be aware of potential metabolic effects in cell-based assays.
Methanol (MeOH) Polar Protic~1 mg/mL[12]Use with Caution. Lower solubility compared to other organic solvents. Primarily useful for analytical techniques like GC/MS.[14]
Water / PBS (pH 7.2) Aqueous~0.33 mg/mL (in 1:2 Ethanol:PBS)[3][13]Not Recommended for Stock. Low solubility. Prone to precipitation upon storage. Best used as the final assay buffer for dilutions from an organic stock.

Note: Solubility values can vary between batches and due to the specific salt form (mono- vs. dihydrochloride). Always perform a small-scale test first.

Q5: Can I use heat or sonication to help dissolve the compound?

Yes, these are effective physical methods to aid dissolution, particularly when preparing stock solutions or dissolving the compound directly in an aqueous medium at lower concentrations.

  • Heating: Gently warming the solution to 37°C can increase the rate of dissolution and solubility.[13] Avoid aggressive heating, which could potentially degrade the compound.

  • Sonication: Using an ultrasonic bath can break apart solid aggregates and enhance solvent interaction with the compound's surface, accelerating the dissolution process.[13][15]

These methods are often used in combination for difficult-to-dissolve compounds.

Troubleshooting Workflows & Protocols
Logical Troubleshooting Workflow

When faced with a solubility challenge, a systematic approach is key. The following workflow provides a step-by-step diagnostic and resolution path.

G start Compound Fails to Dissolve in Aqueous Buffer q1 Are you preparing a primary stock solution? start->q1 stock_sol Use Recommended Protocol 1: Prepare Stock in 100% DMSO q1->stock_sol Yes q2 Is the final concentration in aqueous buffer too high? q1->q2 No, diluting from stock precip Precipitation Observed Upon Dilution? stock_sol->precip dilute Dilute further or re-evaluate required assay concentration q2->dilute Yes q3 Is the pH of the aqueous buffer ≥ 7? q2->q3 No ph_adjust Use Protocol 3: Lower buffer pH to < 7 (if experiment permits) q3->ph_adjust Yes physical_methods Apply gentle heat (37°C) and/or sonication q3->physical_methods No success SUCCESS: Homogenous Solution ph_adjust->success physical_methods->success precip->q2 No kinetic_sol Issue is kinetic solubility. Add stock to buffer slowly with vigorous vortexing. precip->kinetic_sol Yes kinetic_sol->success

Caption: A logical workflow for troubleshooting solubility issues.

The Science of Amine Salt Solubility

The solubility of 1-Benzyl-2-methylpiperazine hydrochloride is governed by the acid-base equilibrium of its piperazine moiety. In its dihydrochloride form, the nitrogen atoms are protonated (R₃NH⁺), making the molecule a charged salt that is readily solvated by polar solvents like water. However, in neutral or basic solutions, this equilibrium shifts towards the uncharged, free base form (R₃N), which is significantly more hydrophobic and less water-soluble.[7] Lowering the pH increases the concentration of H⁺ ions, pushing the equilibrium to the left, favoring the soluble, protonated salt form.

Caption: Impact of pH on the equilibrium and solubility of an amine salt.

Experimental Protocols
Protocol 1: Preparation of a 30 mg/mL Stock Solution in DMSO
  • Preparation: Allow the vial of 1-Benzyl-2-methylpiperazine hydrochloride and the bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or glass vial. For example, weigh 3 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For 3 mg to make a 30 mg/mL solution, add 100 µL of DMSO.

  • Dissolution: Cap the vial securely and vortex for 30-60 seconds.

  • Gentle Warming (Optional): If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Sonication (Optional): If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.

  • Visual Confirmation: Ensure the solution is clear and free of any visible particulates before use.

  • Storage: For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials. The compound is hygroscopic and moisture should be avoided.

Protocol 2: pH Adjustment to Enhance Aqueous Solubility

This protocol should only be used when the experimental system can tolerate a lower pH.

  • Initial Suspension: Add the desired amount of 1-Benzyl-2-methylpiperazine hydrochloride to your aqueous buffer (e.g., water or saline) to create a suspension.

  • pH Monitoring: Place a calibrated pH probe into the suspension while stirring.

  • Acidification: Slowly add 0.1 M HCl dropwise to the suspension. Monitor the pH and observe the dissolution of the solid.

  • Target pH: Continue adding acid until all the solid has dissolved and the solution is clear. A target pH of 4-5 is often sufficient.

  • Record Final pH: Record the final pH of the solution. This is now your working solution. Ensure this pH is compatible with your downstream application.

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • Solubility of Things. (n.d.). Piperazine.
  • Vavia, P. R., & Balasubramanian, A. (2014). Drug Solubility: Importance and Enhancement Techniques. PMC, NIH.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (n.d.). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-2-methylpiperazine. PubChem Compound Summary for CID 10442525.
  • Cayman Chemical. (n.d.). MBZP (hydrochloride).
  • SWGDRUG.org. (2005). BENZYLPIPERAZINE.
  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Summary for CID 4837.
  • Serajuddin, A. T. M. (2014). Salt formation to improve drug solubility. Semantic Scholar.
  • Cayman Chemical. (2025). Safety Data Sheet - BZP (hydrochloride).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Fisher Scientific. (2024). Safety Data Sheet - 1-Benzyl-4-methylpiperazine hydrochloridemonohydrate.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • GlpBio. (n.d.). 1-Benzyl-2-methylpiperazine (hydrochloride).
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - N-1-Benzyl-2-methylpiperazine.
  • Pipzine Chemicals. (n.d.). (R)-1-Benzyl-2-Methylpiperazine.
  • Proka GENOMICS. (n.d.). 1-Benzyl-2-methylpiperazine (hydrochloride).
  • Cayman Chemical. (n.d.). 1-Benzyl-2-methylpiperazine (hydrochloride) (CAS 93138-53-5).
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • National Center for Biotechnology Information. (n.d.). Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2). PubChem Compound Summary for CID 12198046.
  • Wikipedia. (n.d.). Methylbenzylpiperazine.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperazine. PubChem Compound Summary for CID 75994.
  • Abadi, A. H., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.
  • Solubility of Things. (n.d.). 1-Benzhydryl-4-methylpiperazine.
  • CymitQuimica. (n.d.). CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine dihydrochloride.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.
  • National Center for Biotechnology Information. (n.d.). Piperazine, hydrochloride (1:?). PubChem Compound Summary for CID 82044.
  • BLD Pharm. (n.d.). 93138-53-5|1-Benzyl-2-methylpiperazine dihydrochloride.
  • Allen. (n.d.). ( I ) - is more stable than benzyl carbocation - ( I I ) - . Heterovalent or no bond resonance.
  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-2-methylpiperazine Derivatives

Welcome to the technical support center for the synthesis and optimization of 1-benzyl-2-methylpiperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who ar...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-benzyl-2-methylpiperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important structural motif. 1-Benzyl-2-methylpiperazine serves as a crucial building block in the development of numerous pharmacologically active agents.[1] However, its synthesis presents common challenges, primarily revolving around achieving selective mono-N-alkylation while avoiding the formation of the undesired 1,4-disubstituted byproduct.

This document moves beyond standard protocols to provide in-depth, experience-driven insights into troubleshooting common experimental hurdles. We will explore the causality behind procedural choices, helping you to not only solve immediate issues but also to build a robust and optimized synthetic strategy.

Part 1: Core Synthesis Strategies: A Comparative Overview

Q1: What are the primary methods for synthesizing 1-benzyl-2-methylpiperazine, and what are their respective advantages and disadvantages?

There are two principal and well-established methodologies for the N-benzylation of 2-methylpiperazine: Direct Nucleophilic Substitution (Sₙ2 Alkylation) and Reductive Amination . The choice between them is critical and depends on the desired scale, purity requirements, and available starting materials.

  • Direct Sₙ2 Alkylation: This classic method involves the reaction of 2-methylpiperazine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[2][3] The piperazine nitrogen acts as a nucleophile, displacing the halide from the benzylic carbon. While straightforward, its primary drawback is the potential for over-alkylation, as the mono-benzylated product can react further to form the 1,4-dibenzyl-2-methylpiperazine byproduct.[4][5]

  • Reductive Amination: This is often the preferred method for achieving high selectivity for mono-alkylation.[2][6] The synthesis proceeds in two steps, often in a single pot: first, the reaction of 2-methylpiperazine with benzaldehyde to form an intermediate iminium ion, which is then immediately reduced by a hydride reagent (such as sodium triacetoxyborohydride) to yield the final product.[7][8] This approach inherently avoids over-alkylation because the secondary amine product is significantly less reactive towards further reductive amination than the primary amine starting material under controlled conditions.

The diagram below illustrates these two competing synthetic pathways.

cluster_0 Synthetic Pathways to 1-Benzyl-2-methylpiperazine cluster_1 Direct Alkylation cluster_2 Reductive Amination start 2-Methylpiperazine prod 1-Benzyl-2-methylpiperazine (Desired Product) start->prod Sₙ2 Reaction start->prod Imine Formation + Reduction side_prod 1,4-Dibenzyl-2-methylpiperazine (Byproduct) prod->side_prod Over-alkylation (Sₙ2) reagent1 Benzyl Halide + Base reagent2 Benzaldehyde + Reducing Agent

Caption: Key synthetic routes for N-benzylation of 2-methylpiperazine.

Table 1: Comparison of Primary Synthesis Methods

FeatureDirect Sₙ2 AlkylationReductive Amination
Primary Reagents 2-Methylpiperazine, Benzyl Halide, Base2-Methylpiperazine, Benzaldehyde, Reducing Agent
Key Advantage Simple setup, readily available reagents.High selectivity for mono-alkylation, cleaner reaction profile.[5]
Primary Disadvantage Prone to over-alkylation, leading to purification challenges.[4]Requires careful control of reducing agent and conditions; benzaldehyde can be prone to oxidation.
Typical Solvents Methanol, Acetonitrile, DMF, DCM[2][9]DCM, 1,2-Dichloroethane (DCE), Methanol[6][7]
Common Bases K₂CO₃, DIPEA, Et₃N[2]Not applicable (or mild acid for imine formation)
Common Reducing Agents Not applicableSodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)[8][10]
Best For Quick, small-scale synthesis where purification by chromatography is feasible.Large-scale synthesis, high-purity requirements, and avoiding di-substituted impurities.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis of 1-benzyl-2-methylpiperazine derivatives.

Direct Alkylation Troubleshooting

This is the most common problem with direct alkylation. The root cause is that the product, 1-benzyl-2-methylpiperazine, is still a nucleophile and can compete with the starting material for the benzyl halide. To improve selectivity for the mono-alkylated product, you must adjust the conditions to favor the reaction of the more nucleophilic starting material and disfavor the subsequent reaction of the product.

Causality-Driven Solutions:

  • Control Stoichiometry: The most effective lever is the relative concentration of the nucleophiles. By using a significant excess of 2-methylpiperazine (e.g., 3-5 equivalents), you statistically favor the reaction of the benzyl halide with the starting material over the product.[6]

  • Slow Reagent Addition: Instead of adding the benzyl halide all at once, add it slowly to the reaction mixture using a syringe pump over several hours. This maintains a low concentration of the alkylating agent, ensuring it is more likely to encounter an abundant 2-methylpiperazine molecule rather than the less concentrated mono-benzyl product.[6]

  • Lower the Temperature: Sₙ2 reactions are temperature-dependent. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can reduce the rate of the second alkylation, which often requires a higher activation energy than the first.[6]

  • Choice of Base: Use a non-nucleophilic, solid base like potassium carbonate (K₂CO₃). It acts as a proton scavenger without interfering in the reaction. Avoid stronger, soluble bases that can increase side reactions.[2]

The following decision tree can guide your optimization strategy.

start Low Selectivity in Direct Alkylation q1 Is 2-methylpiperazine in excess (≥ 3 eq.)? start->q1 fix1 Increase 2-methylpiperazine to 3-5 equivalents. q1->fix1 No q2 Is benzyl halide added slowly? q1->q2 Yes a1_yes Yes a1_no No fix1->q2 fix2 Use a syringe pump for slow addition over 2-4h. q2->fix2 No q3 Is reaction temperature at or below RT? q2->q3 Yes a2_yes Yes a2_no No fix2->q3 fix3 Lower temperature to 0°C or RT. q3->fix3 No end Re-evaluate. Consider reductive amination for higher selectivity. q3->end Yes a3_yes Yes a3_no No fix3->end

Caption: Troubleshooting workflow for improving mono-alkylation selectivity.

A sluggish reaction points to issues with reactivity, concentration, or temperature.

  • Reactivity of Benzyl Halide: Benzyl bromide is significantly more reactive than benzyl chloride due to bromide being a better leaving group. If using benzyl chloride, you may need to increase the temperature or add a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction, transiently forming the more reactive benzyl iodide in situ.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally effective as they solvate the cation of the base but do not hydrogen-bond with the amine nucleophile, leaving it more reactive.[2]

  • Temperature: While low temperatures favor selectivity, some systems require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider gradually increasing the heat to 40-60°C while monitoring for the formation of the di-substituted byproduct by TLC.[9]

Reductive Amination Troubleshooting

Reductive amination is highly reliable when key parameters are controlled.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications.[7][8] It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of aldehydes. It does not readily reduce the aldehyde starting material, minimizing the formation of benzyl alcohol as a byproduct.

  • Imine/Iminium Formation: The reaction must first form the imine intermediate. This step is often the rate-limiting one. It is typically performed in a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[6] Sometimes, adding a small amount of a weak acid like acetic acid can catalyze imine formation, but this should be done cautiously as it can also affect the stability of the reducing agent.

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the imine intermediate and can also react with the hydride reducing agent, quenching it and reducing the reaction's efficiency.

An incomplete reaction usually points to a problem with either imine formation or the reduction step.

  • Check Imine Formation: Before adding the reducing agent, allow the 2-methylpiperazine and benzaldehyde to stir together in the solvent for about 30-60 minutes at room temperature.[6] This ensures the imine intermediate has time to form.

  • Verify Reducing Agent Activity: Sodium triacetoxyborohydride can degrade upon improper storage. Use a freshly opened bottle or a reagent that has been stored in a desiccator. Add the reducing agent portion-wise to control any initial exotherm.

  • Stoichiometry: Ensure you are using a slight excess of the reducing agent (typically 1.2–1.5 equivalents) to drive the reaction to completion.

Part 3: Purification and Analysis

Purification is often the most challenging step, especially after direct alkylation.

Table 2: Comparison of Purification Methods

MethodProcedureBest ForProsCons
Vacuum Distillation Heating the crude oil under high vacuum to separate components based on boiling point.Large-scale purification where the product and byproducts have sufficiently different boiling points.[9]Effective for removing non-volatile impurities and can handle large quantities.Requires high temperatures which can degrade some derivatives; may not effectively separate mono- and di-substituted products.
Column Chromatography Separation on a silica gel column using a solvent gradient (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes with Triethylamine).Isolating highly pure material, especially for analytical standards or subsequent sensitive reactions.[5]Excellent separation of closely related compounds (starting material, mono-, and di-substituted products).Can be time-consuming and costly for large scales; product can streak on silica (add 1% Et₃N to mobile phase to mitigate).
Acid-Base Extraction & Crystallization Dissolving the crude mixture in an organic solvent, washing with dilute acid (e.g., 1M HCl) to extract all basic piperazines into the aqueous layer, basifying the aqueous layer (e.g., with NaOH), re-extracting the free bases into an organic solvent, and then precipitating the desired product as a salt (e.g., dihydrochloride).[4]Isolating the product from non-basic impurities and can be a good bulk purification step.Cost-effective, scalable, removes non-basic impurities.Does not separate mono- from di-substituted products effectively. The salt precipitation can sometimes be used for selective crystallization.

A multi-technique approach is necessary for unambiguous validation.

  • Thin-Layer Chromatography (TLC): The workhorse for reaction monitoring. Use a mobile phase like 10% Methanol in DCM with 1% Triethylamine. You should be able to resolve the starting 2-methylpiperazine (low Rf, stays near baseline), the mono-benzyl product (intermediate Rf), and the di-benzyl byproduct (high Rf).[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity and confirming the molecular weight of the product and any volatile byproducts.[12][13] The mass spectrum should show a clear molecular ion peak (M⁺) at m/z 190 for 1-benzyl-2-methylpiperazine. A peak at m/z 280 would indicate the di-benzyl byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural confirmation.

    • ¹H NMR: Look for the characteristic benzylic protons (a singlet or AB quartet around 3.5 ppm) and the phenyl protons (multiplet around 7.2-7.4 ppm). The methyl group will appear as a doublet. Integration of the aromatic protons versus the methyl protons can confirm the mono-substitution pattern.

    • ¹³C NMR: Confirms the number of unique carbons. Look for the benzylic CH₂ carbon signal around 64 ppm and the aromatic carbons in the 127-139 ppm range.[14]

Part 4: Detailed Experimental Protocols

Protocol 1: High-Selectivity Synthesis via Reductive Amination

This protocol is optimized for generating high-purity, mono-substituted 1-benzyl-2-methylpiperazine.[6][8]

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methylpiperazine (1.0 eq., 1.00 g, 10.0 mmol) and anhydrous Dichloromethane (DCM, 50 mL). Stir until fully dissolved.

  • Imine Formation: Add benzaldehyde (1.0 eq., 1.06 g, 10.0 mmol) to the solution. Stir the mixture at room temperature for 45 minutes.

  • Reduction: In one portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 eq., 2.75 g, 13.0 mmol). A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature overnight (16-20 hours).

  • Monitoring: Check for reaction completion by TLC (10% MeOH/DCM + 1% Et₃N) or GC-MS. The starting materials should be consumed.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography or vacuum distillation to yield pure 1-benzyl-2-methylpiperazine.

Protocol 2: Optimized Direct Alkylation for Mono-Substitution

This protocol is a modification of classic procedures, optimized to favor mono-alkylation.[4][9]

  • Preparation: To a round-bottom flask, add 2-methylpiperazine (3.0 eq., 3.00 g, 30.0 mmol), potassium carbonate (K₂CO₃) (2.0 eq. relative to benzyl bromide, 2.76 g, 20.0 mmol), and anhydrous acetonitrile (60 mL). Stir the suspension vigorously.

  • Reagent Addition: In a separate flask, prepare a solution of benzyl bromide (1.0 eq., 1.71 g, 10.0 mmol) in anhydrous acetonitrile (20 mL). Using a syringe pump, add this solution to the piperazine suspension over a period of 3 hours.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight (18 hours).

  • Monitoring: Follow the reaction progress by TLC or GC-MS, observing the consumption of benzyl bromide and the formation of the product relative to the di-substituted byproduct.

  • Workup: Filter the reaction mixture to remove the potassium carbonate and wash the solid with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product, excess 2-methylpiperazine, and some di-substituted byproduct. Partition the residue between ethyl acetate (50 mL) and water (50 mL). The excess 2-methylpiperazine will preferentially move to the aqueous layer. Separate the layers, dry the organic phase over Na₂SO₄, and concentrate. Further purification by column chromatography is typically required to obtain a high-purity product.

References

  • Usiena, D., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors.
  • Patsnap Eureka. Process for preparing N-benzyl piperazine.
  • Di Micco, S., et al. (2019). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available: [Link]

  • Pipzine Chemicals. (R)-1-Benzyl-2-Methylpiperazine.
  • De Vizcaya-Ruiz, A., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry.
  • 1-benzylpiperazine. Organic Syntheses Procedure. Available: [Link]

  • ResearchGate. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Available: [Link]

  • University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available: [Link]

  • Maci, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization.
  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. Available: [Link]

  • National Center for Biotechnology Information. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available: [Link]

  • Kuleya, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Available: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available: [Link]

  • Google Patents. CN1634901A - Process for preparing N-benzyl piperazine.
  • National Institutes of Health. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Available: [Link]

  • Google Patents. WO1997010222A1 - Method for preparing piperazines.
  • Vorce, S., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology. Available: [Link]

  • ResearchGate. Analysis of Benzylpiperazine-like Compounds. Available: [Link]

  • National Center for Biotechnology Information. 1-Benzyl-2-methylpiperazine. PubChem. Available: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available: [Link]

  • ResearchGate. Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. Available: [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available: [Link]

  • Asian Journal of Chemistry. Effect of the Substituent in the Benzylation of Piperazine. Available: [Link]

  • Organic Letters. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Available: [Link]

  • Journal of Molecular Catalysis A: Chemical. Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite.
  • National Center for Biotechnology Information. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Available: [Link]

  • Synthetic Communications. A Novel and Facile Method to Synthesize (R)‐ and (S)‐2‐methylpiperazine. Available: [Link]

  • Google Patents. US2919275A - Purification of piperazine.
  • MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Available: [Link]

  • Organic Chemistry Portal. Benzylic substitution, benzylation. Available: [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation in 1-Benzyl-2-methylpiperazine Hydrochloride Synthesis

Welcome to the technical support center for challenges encountered during the synthesis of 1-Benzyl-2-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges encountered during the synthesis of 1-Benzyl-2-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common issue of catalyst deactivation. Here, we delve into the causality behind experimental observations and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Benzyl-2-methylpiperazine, and which catalysts are typically used?

A1: The most prevalent and efficient method for synthesizing 1-Benzyl-2-methylpiperazine is through the reductive amination of 2-methylpiperazine with benzaldehyde. This reaction is typically catalyzed by heterogeneous palladium catalysts, with palladium on activated carbon (Pd/C) being the workhorse catalyst due to its high activity and selectivity.[1][2] Alternative catalysts include Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C), which can sometimes offer enhanced activity.[3]

The general reaction scheme involves the condensation of benzaldehyde and 2-methylpiperazine to form an iminium intermediate, which is then subsequently reduced by hydrogen in the presence of the palladium catalyst to yield the final product.

Q2: My reaction has stalled or is proceeding very slowly. What are the primary causes of catalyst deactivation in this synthesis?

A2: Catalyst deactivation in the reductive amination for 1-Benzyl-2-methylpiperazine synthesis can be attributed to several factors, broadly categorized as poisoning, fouling, and thermal degradation.

  • Poisoning: This refers to the strong chemisorption of impurities or even the product itself onto the active sites of the palladium catalyst.[4][5] Common poisons include sulfur compounds, nitrogen-containing heterocycles (ironically, the piperazine starting material or product can, in some cases, contribute to this), and heavy metal ions.[4][6] These substances can block the active sites, rendering the catalyst ineffective.

  • Fouling: This is a physical blockage of the catalyst's pores and active sites by high molecular weight byproducts or polymers formed during the reaction.[5][7] In this specific synthesis, side reactions or polymerization of benzaldehyde can lead to the formation of deposits on the catalyst surface.

  • Thermal Degradation (Sintering): While less common at the typical temperatures for this reaction, excessive heat can cause the small palladium nanoparticles on the carbon support to agglomerate into larger, less active particles.[8][9] This reduces the available surface area for the reaction to occur.

Q3: How can I determine the specific cause of my catalyst's deactivation?

A3: A systematic approach is crucial. Start by reviewing your experimental setup and reagents.

  • Reagent Purity: Ensure the purity of your benzaldehyde, 2-methylpiperazine, and solvent. Trace impurities can act as potent catalyst poisons.[6]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or LC-MS. A sudden stop in conversion often points to poisoning, whereas a gradual decrease in rate may suggest fouling or thermal issues.

  • Visual Inspection: After the reaction, carefully observe the catalyst. A change in color or the presence of a tar-like substance could indicate fouling.

For a more in-depth analysis, catalyst characterization techniques can be employed, although this is more common in process development settings. Techniques like Transmission Electron Microscopy (TEM) can reveal sintering, while Temperature Programmed Desorption (TPD) can identify adsorbed poisons.

Troubleshooting Guides

Scenario 1: Reaction Fails to Initiate or Stalls Early

This is often indicative of a potent catalyst poison present from the start.

Troubleshooting Steps:

  • Verify Reagent Purity:

    • Use freshly distilled benzaldehyde. Benzaldehyde can oxidize to benzoic acid on storage, which can affect the reaction.

    • Ensure the 2-methylpiperazine is of high purity and free from other nitrogen-containing impurities.

    • Use high-purity, dry solvents. Water can sometimes interfere with the reaction.[6]

  • Check for Sulfur Contamination: If any of the reagents have been in contact with sulfur-containing compounds (e.g., thiols, sulfates), this is a likely cause of poisoning.[4]

  • Use a Fresh Batch of Catalyst: Catalyst activity can diminish over time due to improper storage or handling.[6] Always handle the catalyst under an inert atmosphere to prevent oxidation.[6]

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) might overcome the effect of a low-level poison.[6]

Scenario 2: Reaction Rate Gradually Decreases Over Time

This pattern often suggests catalyst fouling or gradual poisoning from a less potent inhibitor.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal. While gentle heating can increase the rate, excessive heat can promote side reactions leading to fouling.[6]

    • Agitation: Inefficient stirring can lead to poor mass transfer, causing localized high concentrations of reactants or intermediates that can lead to byproduct formation and fouling.[6] Ensure vigorous stirring.[6]

  • Solvent Selection: The choice of solvent can impact both the solubility of reactants and the potential for side reactions. Common solvents like methanol, ethanol, and ethyl acetate are generally suitable.[6] If solubility is an issue, consider a solvent mixture.

  • Investigate Byproduct Formation: Analyze the reaction mixture for the presence of byproducts. The formation of benzyl alcohol (from the reduction of benzaldehyde) or other condensation products can contribute to fouling.

Experimental Protocols

Protocol 1: Standard Procedure for 1-Benzyl-2-methylpiperazine Hydrochloride Synthesis
  • Inerting the Reaction Vessel: To a clean, dry flask, add a magnetic stir bar. Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-methylpiperazine and the solvent (e.g., methanol). Begin stirring.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the limiting reagent) to the reaction mixture.

  • Substrate Addition: Add benzaldehyde dropwise to the stirred suspension.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, either from a balloon or a pressurized system.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (often room temperature to 40°C). Monitor the progress by TLC or GC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake must be kept wet with solvent at all times to prevent the pyrophoric catalyst from igniting in air. [10]

  • Product Isolation: To the filtrate, add a solution of HCl in a suitable solvent (e.g., ethanol or ether) to precipitate the 1-Benzyl-2-methylpiperazine hydrochloride salt. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Catalyst Regeneration (for Fouling)

For catalysts deactivated by organic residues (fouling), a washing procedure may restore some activity. This is generally more applicable in a process setting where catalyst reuse is economically important.

  • Initial Wash: After filtering the catalyst, wash it thoroughly with the reaction solvent to remove any residual product and starting materials.

  • Methanol Wash: Wash the catalyst cake with methanol multiple times.

  • Water Wash: Subsequently, wash with deionized water.

  • Drying: Dry the catalyst carefully under vacuum at a low temperature.

  • Activity Test: Test the regenerated catalyst on a small-scale reaction to evaluate its activity compared to a fresh catalyst.

Note: Regeneration may not be effective for poisoned or sintered catalysts. Some literature suggests washing with dilute acid or base, but this should be approached with caution as it can alter the catalyst support and metal dispersion.[11]

Data & Visualization

Table 1: Common Catalyst Poisons and Their Sources

Catalyst PoisonPotential Sources
Sulfur Compounds Contaminated reagents, rubber septa, sulfur-containing functional groups
Nitrogen Heterocycles Byproducts, impurities in starting materials
Heavy Metals (e.g., Pb, Hg) Contaminated glassware, reagents from certain manufacturing processes
Halides Impurities in solvents or reagents
Carbon Monoxide Incomplete combustion if using certain hydrogen sources, degradation of solvents

Diagram 1: Reductive Amination Pathway and Deactivation Points

This diagram illustrates the key steps in the synthesis and highlights where catalyst deactivation can interfere.

G cluster_reaction Reductive Amination Pathway cluster_deactivation Catalyst Deactivation Pathways Benzaldehyde Benzaldehyde Iminium Iminium Intermediate Benzaldehyde->Iminium Condensation Methylpiperazine 2-Methylpiperazine Methylpiperazine->Iminium Product 1-Benzyl-2-methylpiperazine Iminium->Product Reduction (H2, Pd/C) Catalyst Pd/C Catalyst Iminium->Catalyst Poisoning Poisoning (e.g., Sulfur, Halides) Poisoning->Catalyst Blocks Active Sites Fouling Fouling (e.g., Polymers, Byproducts) Fouling->Catalyst Blocks Pores Sintering Sintering (Thermal Degradation) Sintering->Catalyst Reduces Surface Area Catalyst->Product

Caption: Reaction pathway and common catalyst deactivation mechanisms.

Diagram 2: Troubleshooting Logic Flowchart

This flowchart provides a step-by-step guide for diagnosing and addressing catalyst deactivation issues.

G Start Reaction Stalled or Slow CheckPurity Verify Reagent & Solvent Purity Start->CheckPurity Impure Purify/Replace Reagents CheckPurity->Impure No CheckConditions Review Reaction Conditions (Temp, Stirring) CheckPurity->CheckConditions Yes Impure->Start Suboptimal Optimize Conditions CheckConditions->Suboptimal No FreshCatalyst Try Fresh Catalyst CheckConditions->FreshCatalyst Yes Suboptimal->Start Success Problem Solved FreshCatalyst->Success Yes PersistentFailure Persistent Issue: Consider Alternative Catalyst (e.g., Pd(OH)2/C) or Different Synthetic Route FreshCatalyst->PersistentFailure No

Caption: Troubleshooting flowchart for catalyst deactivation.

References

  • Erhardt, S., Grushin, V. V., & Kilpatrick, A. H. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (2023). Catalyst poisoning. In Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Reductive amination. In Wikipedia. Available at: [Link]

  • Li, H., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available at: [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Google Patents. (n.d.). CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method.
  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Available at: [Link]

  • Google Patents. (n.d.). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Available at: [Link]

  • YouTube. (2018). Principles of Heterogeneous Catalysis. Available at: [Link]

  • Reddit. (2022). Hydrogenation reaction tips and tricks. Available at: [Link]

  • ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Available at: [Link]

  • ACS Publications. (2021). Electrochemical Stability and Degradation of Commercial Pd/C Catalyst in Acidic Media. The Journal of Physical Chemistry C. Available at: [Link]

  • MDPI. (n.d.). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. Available at: [Link]

  • PubMed Central. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Available at: [Link]

  • NIH. (2023). Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion. Available at: [Link]

  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

Sources

Troubleshooting

stability issues of 1-Benzyl-2-methylpiperazine hydrochloride in solution

Introduction This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 1-Benzyl-2-methylpiperazine hydrochloride. As an analytical reference standard...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 1-Benzyl-2-methylpiperazine hydrochloride. As an analytical reference standard and a key structural motif in medicinal chemistry, understanding its behavior and stability in solution is paramount for generating reproducible and reliable experimental data.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common stability challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 1-Benzyl-2-methylpiperazine hydrochloride in solution?

A1: The stability of 1-Benzyl-2-methylpiperazine hydrochloride in solution is primarily influenced by a combination of pH, temperature, light exposure, and the presence of oxidizing agents.[2] As a hydrochloride salt of a diprotic base, the protonation state of the piperazine nitrogens is critical.[3][4] Solutions are most stable under mildly acidic to neutral conditions where the nitrogens remain protonated, enhancing solubility and reducing susceptibility to degradation.[2][5] Elevated temperatures and exposure to UV light can provide the energy required to initiate degradation pathways.[2][6]

Q2: What are the recommended solvents and storage conditions for stock solutions?

A2: For optimal stability, stock solutions should be prepared in high-purity polar solvents. While specific data for the 2-methyl derivative is limited, the related compound 1-benzyl-4-methylpiperazine hydrochloride shows good solubility in PBS (pH 7.2), DMSO, and ethanol.[7]

Recommended Storage Protocol:

  • Short-Term (1-2 weeks): Store solutions at 2-8°C in amber vials to protect from light.[8][9]

  • Long-Term (Months): Aliquot solutions into tightly sealed vials, purge with an inert gas like nitrogen or argon to prevent oxidation, and store at -20°C or below.[2][10] The solid form is reported to be stable for at least 5 years when stored at -20°C.[7]

Table 1: Reference Solubility Data for the Related Compound 1-Benzyl-4-methylpiperazine hydrochloride [7] (Note: These values are for a related isomer and should be empirically verified for 1-Benzyl-2-methylpiperazine hydrochloride.)

SolventSolubility
PBS (pH 7.2)10 mg/mL
DMSO30 mg/mL
DMF5 mg/mL
Ethanol2 mg/mL
Methanol1 mg/mL

Q3: Is this compound susceptible to oxidation? How can I prevent it?

A3: Yes, the nitrogen atoms within the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[2] This process can be accelerated by the presence of dissolved oxygen, metal ions, or other oxidizing agents in the solvent. To mitigate oxidative degradation, it is crucial to use degassed solvents for solution preparation and to store solutions under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage.[2]

Q4: My solution appears to have a lower concentration than expected upon re-analysis. What could be the cause?

A4: A decrease in concentration over time points directly to a stability issue. The most common culprits are chemical degradation (hydrolysis, oxidation, photolysis) or physical adsorption to the container surface. Review your storage conditions against the recommendations in A2. If stored improperly (e.g., at room temperature, in clear vials), degradation is the likely cause. Ensure you are using low-adsorption vials (e.g., silanized glass or specific polypropylene) for highly dilute solutions.

Troubleshooting Guide

This section addresses specific experimental issues.

Issue 1: Unexpected peaks are appearing in my HPLC/LC-MS chromatogram.

  • Potential Cause 1: Degradation. The new peaks are likely degradation products. Benzylpiperazines are generally more stable than phenylpiperazines, but degradation can still occur.[3][11]

    • Troubleshooting Steps:

      • Analyze a freshly prepared sample immediately after dissolution to establish a baseline chromatogram.

      • Compare the chromatogram of the aged solution to the fresh one. The new peaks are your degradants.

      • Perform a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products, which can help confirm the identity of the unknown peaks in your stored sample.[12][13]

  • Potential Cause 2: Contamination. The source could be contaminated solvent, glassware, or interaction with other compounds in a complex matrix.

    • Troubleshooting Steps:

      • Run a solvent blank on your analytical system to rule out solvent contamination.

      • Ensure meticulous cleaning of all labware.

      • If working with biological matrices, be aware that drug-drug interactions or matrix effects can occur.[11]

Issue 2: The color of my solution has changed (e.g., turned yellow/brown).

  • Potential Cause: Oxidative or Photolytic Degradation. Color changes are often indicative of the formation of chromophoric degradation products. Oxidation of the amine functionalities or reactions involving the benzyl group can lead to colored species.

    • Troubleshooting Steps:

      • Immediately discard the solution. Do not use it for experiments as its integrity is compromised.

      • Review your storage procedures. Ensure the use of amber vials or containers wrapped in foil to completely block light.[9]

      • For future preparations, use solvents that have been purged with an inert gas to remove dissolved oxygen.[2]

Potential Degradation Pathways

The structural integrity of 1-Benzyl-2-methylpiperazine hydrochloride relies on the stability of the piperazine ring and the benzyl substituent. Under stress conditions, several degradation pathways can be anticipated. The primary sites of vulnerability are the nucleophilic nitrogen atoms and the benzylic C-N bond.

  • Oxidation: The tertiary nitrogen of the piperazine ring is the most likely site for oxidation, leading to the formation of an N-oxide. This is a common metabolic and chemical degradation pathway for piperazine derivatives.[2]

  • Hydrolysis (Forced): While the piperazine ring is generally stable to hydrolysis, under harsh acidic or basic conditions at elevated temperatures, cleavage of the ring or other bonds may occur.[2]

  • Photolysis: The benzyl group contains a chromophore that can absorb UV light. This energy can initiate radical reactions, potentially leading to de-benzylation or other complex rearrangements.[2]

  • Thermal Degradation: At high temperatures, SN2 reactions can be initiated, potentially leading to ring-opening of the protonated piperazine.[6]

Degradation Pathways Potential Degradation Pathways of 1-Benzyl-2-methylpiperazine cluster_stress Stress Conditions A 1-Benzyl-2-methylpiperazine (in Solution) Oxidation Oxidizing Agents (e.g., H₂O₂, O₂) A->Oxidation Oxidation Light UV/Visible Light A->Light Photolysis Heat_pH High Temperature & Extreme pH A->Heat_pH Thermal/Hydrolytic Stress B N-Oxide Derivatives Oxidation->B C Photolytic Products (e.g., De-benzylated piperazine) Light->C D Ring-Opened Products (Under harsh thermal stress) Heat_pH->D

Caption: Potential degradation pathways for 1-Benzyl-2-methylpiperazine.

Experimental Protocols & Workflows

Protocol 1: Recommended Stock Solution Preparation

This protocol minimizes initial degradation during preparation.

  • Pre-Requisites: Use amber glass vials (or clear vials wrapped in aluminum foil) and high-purity, degassed solvents (e.g., HPLC-grade DMSO or PBS). To degas, sparge the solvent with nitrogen or argon for 15-20 minutes.

  • Weighing: Accurately weigh the required amount of 1-Benzyl-2-methylpiperazine hydrochloride solid in a clean vial.

  • Dissolution: Add the calculated volume of the chosen degassed solvent to the vial.

  • Mixing: Gently vortex or sonicate at room temperature until the solid is completely dissolved. Avoid heating the solution, as this can accelerate degradation.[2]

  • Inert Overlay: Before sealing the vial, gently flush the headspace with nitrogen or argon gas to displace oxygen.

  • Storage: Seal the vial tightly and immediately store it under the appropriate conditions (2-8°C for short-term, -20°C for long-term).

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[12][14] The goal is to achieve 5-20% degradation of the active ingredient.[13]

1. Sample Preparation:

  • Prepare a stock solution of 1-Benzyl-2-methylpiperazine hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[15]

  • Thermal Degradation: Store the stock solution in a sealed vial at 70°C for 7 days.[6]

  • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a calibrated light source as specified in ICH Q1B guidelines. A control sample should be wrapped in foil and kept alongside.

3. Analysis:

  • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples, including a non-stressed control, by a suitable stability-indicating method, typically HPLC with UV or MS detection.[14]

  • Evaluate the chromatograms for a decrease in the parent peak area and the appearance of new peaks (degradants).

Experimental Workflow Diagram

Stability Study Workflow A Prepare Stock Solution (Protocol 1) B Divide into Aliquots (Stressed & Control Groups) A->B C Expose to Stress Conditions (Heat, Light, pH, Oxidant) B->C D Store Control Samples (Protected from Stress) B->D E Sample at Time Points (e.g., T=0, 24h, 48h, 1 week) C->E D->E F Analytical Testing (e.g., HPLC, LC-MS) E->F G Data Analysis (Compare Stressed vs. Control) F->G H Identify Degradants & Determine Stability Profile G->H

Caption: General workflow for conducting a solution stability study.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.
  • Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Piperazine Anhydrous.
  • Biosynth. (2022). Safety Data Sheet: 1-Benzylpiperazine.
  • Al-Malah, K. (2018). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 1-Benzyl-4-methylpiperazine hydrochloridemonohydrate.
  • Solubility of Things. (n.d.). Piperazine dihydrochloride.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
  • Cayman Chemical. (n.d.). MBZP (hydrochloride) (1-benzyl-4-Methylpiperazine).
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 1-Benzyl-4-methylpiperazine hydrochloridemonohydrate.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Bio-Medical Science.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Thummar, K. N., et al. (2014). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Scientia Pharmaceutica.
  • GlpBio. (n.d.). 1-Benzyl-2-methylpiperazine (hydrochloride).
  • Al-Rifai, A., et al. (2017). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
  • Wikipedia. (n.d.). Piperazine.

Sources

Optimization

Technical Support Center: Scaling Up 1-Benzyl-2-methylpiperazine Hydrochloride Production

Introduction 1-Benzyl-2-methylpiperazine is a valuable substituted piperazine derivative, often utilized as a key intermediate in the synthesis of pharmaceutically active compounds.[1] While its synthesis may appear stra...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-2-methylpiperazine is a valuable substituted piperazine derivative, often utilized as a key intermediate in the synthesis of pharmaceutically active compounds.[1] While its synthesis may appear straightforward on a laboratory scale, the transition to pilot and production scales introduces significant challenges related to reaction selectivity, impurity control, product isolation, and physical form. This technical support guide provides researchers, chemists, and process development professionals with a comprehensive resource for troubleshooting and optimizing the large-scale production of 1-Benzyl-2-methylpiperazine hydrochloride. We will delve into the causality behind common issues and provide field-proven protocols to ensure a robust, scalable, and reproducible process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the scale-up process.

Q1: My reaction is producing a low yield of the desired mono-substituted product, with a significant amount of the 1,4-dibenzyl-2-methylpiperazine byproduct. How can I improve selectivity?

A: This is the most prevalent challenge in piperazine chemistry, arising from the comparable reactivity of both nitrogen atoms.[2] To favor mono-substitution on a larger scale, you must shift the reaction kinetics. The primary strategies are:

  • Stoichiometry Control: Use a significant excess of 2-methylpiperazine (typically 5-10 equivalents) relative to the benzylating agent. This statistically favors the reaction of the benzyl chloride with an unreacted piperazine molecule.[2][3]

  • Controlled Reagent Addition: Add the benzyl chloride slowly and at a controlled temperature. This prevents localized high concentrations of the electrophile, which can promote di-substitution.

  • Protonation Strategy: Utilize a mono-protonated piperazine salt. The proton effectively acts as a protecting group on one nitrogen, suppressing the competitive reaction that leads to di-substituted derivatives.[4][5]

Q2: I'm struggling with the work-up. How can I efficiently remove the excess 2-methylpiperazine and other water-soluble impurities?

A: An effective work-up is crucial for isolating the free base before salt formation. An acid-base extraction is the most robust method.[2] Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., toluene, methyl tert-butyl ether). Wash with a basic aqueous solution (e.g., NaOH solution) to remove any hydrochloride salts of the piperazines. Then, extract the organic layer with a dilute acidic aqueous solution (e.g., dilute HCl or acetic acid). Your desired product, 1-Benzyl-2-methylpiperazine, will move into the aqueous layer as a salt, leaving non-basic impurities behind. The aqueous layer can then be basified, and the purified free base re-extracted into an organic solvent.[2]

Q3: My final 1-Benzyl-2-methylpiperazine hydrochloride product is an oil or a sticky solid that won't crystallize. What's causing this and how can I fix it?

A: This issue typically points to two main causes: residual impurities or an inappropriate crystallization solvent system. Impurities can act as crystallization inhibitors. Ensure the free base is of high purity (>98%) before attempting salt formation. For the crystallization itself, solvent selection is critical. A single solvent may not be optimal. Consider using a solvent/anti-solvent system. For example, dissolve the free base in a solvent in which the hydrochloride salt is soluble (e.g., isopropanol, ethanol) and then add an anti-solvent in which the salt is insoluble (e.g., ethyl acetate, heptane) to induce precipitation.[5] Controlled cooling and seeding with a small crystal of the desired product can also promote crystallization.

Q4: The final hydrochloride salt is hygroscopic and difficult to handle. What are the best practices for isolation and storage?

A: Hygroscopicity is a common issue with hydrochloride salts due to the high affinity of the chloride ion for water molecules.[6] During isolation, ensure the product is filtered under an inert, dry atmosphere (e.g., a nitrogen-blanketed filter). Dry the material thoroughly under vacuum at a controlled temperature. For storage, use well-sealed containers with a desiccant and store in a controlled low-humidity environment.

Section 2: In-Depth Troubleshooting Guides
2.1 Controlling Selectivity in N-Benzylation

The formation of the 1,4-disubstituted byproduct is a primary concern affecting yield and purity. The choice of strategy depends on cost, cycle time, and available equipment.

start Low Yield of Mono-substituted Product q1 Significant Di-substitution Observed (by LC-MS/GC-MS)? start->q1 sub_yes Stoichiometry or Reactivity Issue q1->sub_yes Yes sub_no Incomplete Reaction or Degradation q1->sub_no No action1 Increase 2-Methylpiperazine Excess (5-10 eq.) sub_yes->action1 action2 Implement Slow, Cooled Addition of Benzyl Chloride sub_yes->action2 action3 Consider Mono-Protonation Strategy sub_yes->action3 action4 Increase Reaction Time or Temperature sub_no->action4 action5 Verify Reagent Quality sub_no->action5

Caption: Decision tree for troubleshooting low mono-alkylation yield.

StrategyAdvantagesDisadvantagesBest For...
Piperazine Excess Simple, one-step reaction; avoids protection/deprotection steps.[2]Requires recovery of a large excess of starting material, increasing solvent usage and cycle time.Processes where raw material recovery is efficient and cost-effective.
Mono-Protection (e.g., Boc) Provides excellent control and high selectivity for the mono-substituted product.[5]Adds two steps (protection and deprotection) to the synthesis, increasing cost and complexity.High-value products where purity is paramount and additional steps are justified.
Mono-Protonation One-pot procedure; simpler than using chemical protecting groups.[4]Requires careful control of stoichiometry and pH; may not be as robust as a protecting group strategy.Cost-sensitive processes where a moderate improvement in selectivity is sufficient.
2.2 Optimizing Hydrochloride Salt Formation and Crystallization

The physical properties of the final Active Pharmaceutical Ingredient (API) or intermediate are defined during crystallization. A robust crystallization process is critical for ensuring purity, stability, and suitable handling characteristics.

  • Purity of the Free Base: Impurities can suppress nucleation and lead to oiling out. Aim for a purity of >98% for the 1-Benzyl-2-methylpiperazine free base before adding acid.

  • Solvent Selection: The ideal solvent should provide moderate solubility for the free base and low solubility for the hydrochloride salt. This differential solubility is key to achieving high recovery. Alcohols like isopropanol or ethanol are common starting points.[7]

  • Acid Addition: The method of HCl addition is critical.

    • HCl gas: Precise, but requires specialized equipment for large-scale use.

    • HCl in a solvent (e.g., HCl in isopropanol/dioxane): Easier to handle on a large scale. The addition should be slow and at a controlled temperature to manage the exotherm and control particle size.

  • Temperature Profile: A controlled cooling profile is essential. A rapid crash-cooling will lead to small, impure crystals, whereas a slow, linear cool-down promotes the growth of larger, purer crystals.

  • Seeding: Introducing a small quantity of high-purity crystalline material at the point of supersaturation can direct the crystallization process, ensuring the correct polymorphic form and preventing oiling out.

Section 3: Scalable Synthesis and Purification Protocols

Disclaimer: These protocols are intended as a guide and must be adapted and optimized for specific equipment and scale. A thorough risk assessment should be conducted before implementation.[8]

3.1 Protocol: Scalable Mono-N-Benzylation of 2-Methylpiperazine

This protocol utilizes the piperazine excess strategy for selectivity.

  • Vessel Setup: Charge a clean, dry reactor with 2-methylpiperazine (5.0 equivalents) and a suitable solvent such as toluene or acetonitrile (approx. 10 volumes).

  • Inerting: Inert the vessel with nitrogen.

  • Temperature Control: Cool the stirred mixture to 0-5 °C.

  • Reagent Addition: Slowly add benzyl chloride (1.0 equivalent) dropwise via an addition funnel over 2-4 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of benzyl chloride by a suitable method (e.g., GC or TLC).[2]

3.2 Protocol: Work-up and Purification of the Free Base
  • Quench: Cool the reaction mixture and quench by adding water.

  • Basification: Add a 20% aqueous sodium hydroxide solution to adjust the pH of the aqueous layer to >12.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 3 volumes) to recover any dissolved product.

  • Washing: Combine the organic layers and wash with brine to remove residual water-soluble components.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to yield the crude 1-Benzyl-2-methylpiperazine free base as an oil.

  • Vacuum Distillation (Optional): For higher purity, the crude oil can be purified by vacuum distillation.

3.3 Protocol: Crystallization of 1-Benzyl-2-methylpiperazine Hydrochloride
  • Dissolution: Dissolve the purified free base (1.0 equivalent) in isopropanol (5-8 volumes).

  • Filtration: Perform a polish filtration to remove any particulate matter.

  • Acidification: Cool the solution to 20-25 °C. Slowly add a solution of hydrogen chloride in isopropanol (1.0-1.1 equivalents) dropwise, maintaining the temperature below 30 °C. Precipitation of the product should be observed.

  • Slurry Maturation: Stir the resulting slurry at 20-25 °C for 2-4 hours to allow for crystal growth.

  • Cooling & Isolation: Cool the slurry to 0-5 °C and hold for at least 1 hour. Isolate the product by filtration.

  • Washing: Wash the filter cake with cold isopropanol or another suitable anti-solvent like ethyl acetate to remove residual impurities.[5]

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Section 4: Visual Workflow

The following diagram outlines the entire production sequence, highlighting key stages and decision points.

cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_salt Salt Formation & Isolation start Charge Reactor: 2-Methylpiperazine (5 eq.) Solvent add_reagent Slow Addition of Benzyl Chloride (1 eq.) at 0-10°C start->add_reagent react Reaction at RT (12-24h) add_reagent->react quench Aqueous Quench & Basification (NaOH) react->quench extract Extraction with Organic Solvent quench->extract wash Brine Wash extract->wash concentrate Solvent Removal (Reduced Pressure) wash->concentrate distill Optional: Vacuum Distillation concentrate->distill dissolve Dissolve Free Base in Isopropanol concentrate->dissolve If distillation is skipped distill->dissolve acidify Add HCl/Isopropanol Solution dissolve->acidify crystallize Crystallize & Isolate Product acidify->crystallize dry Vacuum Dry crystallize->dry end_product Final Product: 1-Benzyl-2-methylpiperazine HCl dry->end_product

Caption: Overall workflow for 1-Benzyl-2-methylpiperazine HCl production.

References
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Available at: [Link]

  • Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262-1268. Available at: [Link]

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. ACS Publications. Available at: [Link]

  • Shaaban, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 438-457. Available at: [Link]

  • Andrews, D. R., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), 509-514. Available at: [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. Available at: [Link]

  • Weisblat, D. I., & Lyttle, D. A. (1951). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 89. Available at: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (2021). Natural Product Reports, 38(11), 2010-2036. Available at: [Link]

  • Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Recovery and purification of piperazine. (1969). U.S. Patent No. 3,481,933. Washington, DC: U.S. Patent and Trademark Office.
  • Landi, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1279. Available at: [Link]

  • 1-Benzylpiperazine. Organic Syntheses. Available at: [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent. (2010). Canadian Patent No. CA2514092C.
  • Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. (2022). Crystals, 12(3), 398. Available at: [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Pharmaceutical Development and Technology, 18(4), 947-957. Available at: [Link]

  • Process for preparing N-benzyl piperazine. (2005). Chinese Patent No. CN1634901A.
  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2018). The Journal of Organic Chemistry, 83(11), 5829-5843. Available at: [Link]

  • Synthesizing method of 1-benzyl-piperidone hydrochloride. (2019). Chinese Patent No. CN109135084A.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. Available at: [Link]

  • (R)-1-Benzyl-2-Methylpiperazine. Pipzine Chemicals. Available at: [Link]

  • The synthetic method of Meclozine and the synthetic method of meclozine hydrochloride. (2016). Chinese Patent No. CN103772321B.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Troubleshooting for 1-Benzyl-2-methylpiperazine

Welcome to the technical support center for the analytical method development and troubleshooting of 1-Benzyl-2-methylpiperazine (B2MP). This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development and troubleshooting of 1-Benzyl-2-methylpiperazine (B2MP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. As a basic secondary amine, B2MP presents a unique set of analytical hurdles that require a systematic and well-understood approach to overcome. This document provides in-depth, field-proven insights and solutions in a direct question-and-answer format.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry in pharmaceutical development. However, the basic nature of 1-Benzyl-2-methylpiperazine can lead to several common issues, primarily related to peak shape and retention time reproducibility.

FAQ 1: Why am I seeing significant peak tailing for my 1-Benzyl-2-methylpiperazine analyte?

Answer:

Peak tailing is the most common issue when analyzing basic compounds like B2MP on traditional silica-based reversed-phase columns.[1] This phenomenon is primarily caused by strong, unwanted interactions between the positively charged (protonated) amine groups of your analyte and the negatively charged, acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2] These secondary interactions lead to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to control the ionization state of both the analyte and the stationary phase.

    • Low pH (pH < 3): At a low pH, the silanol groups are fully protonated and thus neutral, minimizing ionic interactions with the protonated basic analyte.[1] This is often the simplest and most effective solution.

    • High pH (pH > 8): Alternatively, using a high pH mobile phase will deprotonate the B2MP, rendering it neutral and less likely to interact with the ionized silanol groups. However, this approach requires a pH-stable column (e.g., hybrid silica or polymer-based) as traditional silica columns will dissolve at high pH.[2]

  • Increase Buffer Concentration: A higher concentration of the mobile phase buffer (e.g., 25-50 mM) can help to "shield" the residual silanol groups, reducing their interaction with the analyte.

  • Use a "Base-Deactivated" or "End-Capped" Column: These columns are specifically designed for the analysis of basic compounds. The silica surface has been treated to reduce the number of accessible silanol groups, leading to improved peak symmetry.

  • Employ Competitive Amines: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.

Protocol 1: Step-by-Step Mobile Phase Optimization for Improved Peak Shape

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 254 nm

  • pH Adjustment:

    • If tailing persists, prepare a mobile phase with a lower pH using trifluoroacetic acid (TFA) at a concentration of 0.1%. TFA is a stronger ion-pairing agent and can further improve peak shape.

    • Alternatively, switch to a high pH mobile phase using a pH-stable column. A common high pH mobile phase is 10 mM ammonium bicarbonate, adjusted to pH 10 with ammonium hydroxide.

  • Buffer Concentration Increase:

    • Increase the concentration of formic acid or ammonium bicarbonate to 25 mM and observe the effect on peak shape.

FAQ 2: My retention times for 1-Benzyl-2-methylpiperazine are shifting between injections. What is the cause?

Answer:

Retention time drift is a common problem in HPLC that can compromise the reliability of your data.[3] For a compound like B2MP, the causes can range from system instability to specific chemical interactions.

Troubleshooting Workflow:

A Retention Time Shift Observed B Check Column Equilibration A->B C Is the column fully equilibrated? B->C D Increase equilibration time C->D No E Check Mobile Phase C->E Yes D->B F Is the mobile phase fresh and properly mixed? E->F G Prepare fresh mobile phase F->G No H Check System for Leaks F->H Yes G->E I Are there pressure fluctuations? H->I J Tighten fittings, check pump seals I->J Yes K Check Column Temperature I->K No J->H L Is the column oven stable? K->L M Verify oven temperature L->M No N Problem Resolved L->N Yes M->K

Caption: Troubleshooting workflow for retention time shifts.

Detailed Causes and Solutions:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before injection. If not, you will see a continuous drift in retention time, especially in gradient elution.[4] Ensure a sufficient equilibration time is included in your method.

  • Mobile Phase Composition Changes: Small variations in the mobile phase composition, such as solvent evaporation or incorrect preparation, can lead to significant shifts.[3] Always use freshly prepared mobile phase and keep solvent bottles capped.

  • Temperature Fluctuations: Column temperature has a direct impact on retention time.[3][5] Use a column oven to maintain a consistent temperature.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases. This can lead to a gradual decrease in retention time. Monitor column performance with a standard sample over time.

Section 2: Gas Chromatography (GC) and GC-MS Troubleshooting

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-Benzyl-2-methylpiperazine. However, the polarity and basicity of the molecule can still present challenges.

FAQ 3: I am observing broad or tailing peaks for 1-Benzyl-2-methylpiperazine in my GC analysis. How can I improve the peak shape?

Answer:

Similar to HPLC, peak tailing in GC for a basic compound like B2MP is often due to active sites in the GC system. These active sites can be present in the injector liner, on the column stationary phase, or even on metal surfaces.

Troubleshooting Steps:

  • Use a Deactivated Liner: The injector liner is a common source of active sites. Use a liner that has been deactivated to minimize these interactions.

  • Select an Appropriate Column: A mid-polarity column with a phase designed for basic compounds is often a good choice. Look for columns specifically marketed as "base-deactivated."

  • Derivatization: Converting the polar amine groups to less polar derivatives can significantly improve peak shape and reduce tailing. A common approach is acylation, for example, with trifluoroacetic anhydride (TFAA).[6]

Protocol 2: GC-MS Analysis of 1-Benzyl-2-methylpiperazine

This protocol is based on established methods for similar piperazine derivatives.[7][8]

  • Sample Preparation (Without Derivatization):

    • Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • GC System: Agilent 6890 or equivalent

    • Injector: Splitless, 250 °C

    • Column: DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 150 °C, hold for 1 minute

      • Ramp: 10 °C/min to 290 °C

      • Hold: 5 minutes at 290 °C

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: 40-400 amu

Expected Mass Spectral Fragments:

The mass spectrum of 1-Benzyl-2-methylpiperazine is expected to show characteristic fragments. Based on the fragmentation of the closely related 1-benzylpiperazine, key fragments would include the tropylium ion at m/z 91 (from the benzyl group) and fragments related to the piperazine ring.[9][10] The presence of the 2-methyl group will likely lead to additional specific fragments that can be used for identification.

Section 3: General Analytical Method Validation

A robust analytical method requires proper validation to ensure it is fit for its intended purpose.[11][12][13]

FAQ 4: What are the key parameters I need to consider when validating my analytical method for 1-Benzyl-2-methylpiperazine?

Answer:

According to the International Council for Harmonisation (ICH) guidelines, the following parameters are critical for method validation.[14][15]

Validation Parameters and Their Significance:

ParameterDescriptionImportance for B2MP Analysis
Specificity The ability to assess the analyte unequivocally in the presence of other components.[14]Crucial for distinguishing B2MP from related impurities or degradation products.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Essential for accurate quantification over a defined range.
Accuracy The closeness of the test results to the true value.Ensures the measured amount of B2MP is correct.
Precision The degree of agreement among individual test results when the method is applied repeatedly.Demonstrates the reproducibility of the method.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Important for impurity analysis.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.The lower limit for reliable quantitative measurements.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Ensures the method is reliable under slightly different conditions.

Section 4: Solubility and Sample Preparation

FAQ 5: I am having trouble dissolving 1-Benzyl-2-methylpiperazine in my aqueous mobile phase. What can I do?

Answer:

Solubility issues with basic compounds like piperazine derivatives are common, especially in neutral or high pH aqueous solutions.[16]

Troubleshooting Solubility:

A Solubility Issue with B2MP B Adjust pH of the Solvent A->B D Use a Co-solvent A->D F Consider Salt Formation A->F C Lowering the pH will protonate the piperazine nitrogens, increasing aqueous solubility. B->C E Introduce a small percentage of an organic solvent like methanol or acetonitrile. D->E G Converting the free base to a salt (e.g., hydrochloride) can significantly improve solubility. F->G

Caption: Strategies to improve the solubility of 1-Benzyl-2-methylpiperazine.

Detailed Solutions:

  • pH Adjustment: The piperazine moiety is basic. By lowering the pH of your solvent (e.g., with dilute formic or hydrochloric acid), you can protonate the nitrogen atoms, forming a more soluble salt in situ.[16]

  • Use of Co-solvents: If your analytical method allows, dissolving the sample in a small amount of an organic solvent (like methanol or acetonitrile) before diluting with the aqueous phase can improve solubility.

  • Salt Formation: If you are working with the free base of B2MP, consider converting it to a salt (e.g., B2MP HCl) for stock solutions. This will dramatically increase its aqueous solubility.[16]

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Piperazine Derivatives.
  • Unknown Author. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Unknown Author. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • uHPLCs. (2025). Top 10 Common HPLC Problems and How to Fix Them.
  • Unknown Author. (n.d.). Analytical method validation: A brief review. Journal of Pharmacy Research.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-2-methylpiperazine. PubChem.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'.
  • Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6, 156-163.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperazine. PubChem.
  • Vorce, S. P., Holler, J. M., Levine, B. S., & Past, M. R. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of analytical toxicology, 32(6), 444-450.
  • National Institute of Standards and Technology. (n.d.). 1-Benzylpiperazine. NIST WebBook.
  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug testing and analysis, 4(6), 441-448.

Sources

Optimization

Technical Support Center: Managing Impurities in 1-Benzyl-2-methylpiperazine Hydrochloride

Welcome to the technical support center for 1-Benzyl-2-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-2-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in their material. Adherence to strict purity thresholds is critical for ensuring the safety, efficacy, and quality of any pharmaceutical product.[1][2] This document provides in-depth, experience-based answers to common challenges, detailed troubleshooting protocols, and validated analytical methodologies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my 1-Benzyl-2-methylpiperazine hydrochloride batches?

A1: Impurities in Active Pharmaceutical Ingredients (APIs) like 1-Benzyl-2-methylpiperazine HCl are generally categorized into organic, inorganic, and residual solvents.[3] For this specific compound, you should primarily focus on organic impurities stemming from the synthesis process. These include:

  • Process-Related Impurities: Unreacted starting materials (e.g., 2-methylpiperazine, benzyl chloride), intermediates, and by-products from side reactions.

  • Over-alkylation Products: The most common side-product is 1,4-dibenzyl-2-methylpiperazine, which forms when the second nitrogen atom of the piperazine ring is also benzylated.[4]

  • Positional Isomers: Depending on the synthetic route, isomers such as 1-benzyl-3-methylpiperazine could potentially form.

  • Degradation Products: Impurities can also arise from the degradation of the final API during storage, especially if exposed to light, heat, or humidity.[5]

Q2: My batch of 1-Benzyl-2-methylpiperazine hydrochloride has an off-color (e.g., yellow or brown). What could be the cause?

A2: A pure hydrochloride salt of this compound should be a white to off-white solid. Discoloration is typically indicative of trace-level impurities. The most probable causes are:

  • Oxidation Products: Amine compounds can be susceptible to air oxidation over time, forming colored impurities.

  • Residual Reagents: Trace amounts of reagents or catalysts from the synthesis, if not adequately removed, can be colored or can degrade into colored compounds.

  • Degradation: Exposure to non-optimal storage conditions (light, high temperature) can lead to the formation of degradation products that may be colored.

Troubleshooting involves re-purification (e.g., recrystallization) and ensuring proper inert atmosphere handling and light-protected storage.

Q3: What are the regulatory thresholds for impurities that I need to be aware of?

A3: Regulatory bodies like the ICH (International Council for Harmonisation) have established clear guidelines.[1] The key thresholds from ICH Q3A/Q3B are:

  • Reporting Threshold: Any impurity detected at or above 0.05% must be reported.

  • Identification Threshold: Any impurity at or above 0.10% must have its structure identified.

  • Qualification Threshold: Any impurity at or above 0.15% must be qualified, meaning its biological safety must be assessed.

It is crucial to develop analytical methods that are sensitive enough to detect and quantify impurities at these levels.[2][5]

Section 2: Troubleshooting Guide for Common Analytical Issues

This section addresses specific problems you might encounter during the analysis of your 1-Benzyl-2-methylpiperazine hydrochloride batches.

Issue 1: An unknown peak is observed in my HPLC chromatogram.
  • Pillar of Causality: An unexpected peak indicates the presence of a substance other than your main compound, its counter-ion, or the solvent. The key is to systematically identify its source.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for an unknown HPLC peak.

  • Expert Insight: The first step is always to rule out the analytical system itself. Injecting a solvent blank will confirm if the peak is a "ghost peak" from the system or previous injections. If the system is clean, the peak is genuine to your sample. The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS), which provides the molecular weight of the unknown impurity, offering a critical clue to its identity.[5][6]

Issue 2: The peak for 1-Benzyl-2-methylpiperazine is showing poor peak shape (e.g., tailing) in Reverse-Phase HPLC.
  • Pillar of Causality: Basic amine compounds like piperazines are notorious for interacting with residual acidic silanol groups on the silica-based columns used in reverse-phase HPLC. This secondary interaction causes peak tailing.

  • Corrective Actions:

    • Lower Mobile Phase pH: Ensure your mobile phase is buffered at a low pH (e.g., 2.5-3.5). This protonates the piperazine nitrogens, but more importantly, it protonates the silanol groups on the column packing, minimizing unwanted ionic interactions.

    • Use a Competitive Amine: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from them.

    • Select a Modern Column: Use a column specifically designed for basic compounds. Many modern columns have end-capping technologies or are based on hybrid silica particles that dramatically reduce silanol activity.

Section 3: Potential Impurities and Their Origins

Understanding the synthetic pathway is key to predicting and controlling potential impurities. A common route to 1-Benzyl-2-methylpiperazine involves the direct N-alkylation of 2-methylpiperazine with benzyl chloride.

Caption: Potential impurity formation during synthesis.

Table 1: Common Process-Related Impurities

Impurity NamePotential SourceTypical m/z [M+H]⁺Control Strategy
2-MethylpiperazineUnreacted starting material101.1Optimize stoichiometry; improve aqueous washes during workup.
1,4-Dibenzyl-2-methylpiperazineOver-alkylation side reaction[4]281.2Use a large excess of 2-methylpiperazine relative to benzyl chloride; control reaction temperature.[4]
Benzyl AlcoholHydrolysis of benzyl chloride reagent109.1Use high-purity, fresh benzyl chloride; ensure anhydrous reaction conditions.
Benzyl ChlorideUnreacted reagent126.0 (isotope pattern)Quench reaction appropriately; ensure efficient extraction and purification.

Section 4: Key Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for separating common impurities from 1-Benzyl-2-methylpiperazine HCl.

  • Objective: To quantify the purity of 1-Benzyl-2-methylpiperazine HCl and detect impurities at or above the 0.05% reporting threshold.

  • Instrumentation:

    • HPLC system with UV/DAD detector (e.g., Agilent 1260 Infinity II)

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus C18)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic Acid (TFA)

  • Procedure:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient Program:

      Time (min) %B
      0.0 10
      20.0 70
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1.0 mg/mL.

  • System Suitability:

    • Inject a standard solution five times; the relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.

    • The tailing factor for the 1-Benzyl-2-methylpiperazine peak should be ≤ 1.5.

Protocol 2: Sample Preparation for GC-MS Analysis of Volatile Impurities
  • Objective: To detect and quantify residual solvents (e.g., from synthesis or purification).

  • Procedure:

    • Sample Preparation (Headspace GC):

      • Accurately weigh ~100 mg of the 1-Benzyl-2-methylpiperazine HCl sample into a 20 mL headspace vial.

      • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

      • Seal the vial immediately.

    • Instrumental Analysis:

      • Use a Gas Chromatography system equipped with a Mass Spectrometer and a headspace autosampler.[3][7]

      • Incubate the vial at a set temperature (e.g., 80 °C) for a defined period (e.g., 15 minutes) to allow volatiles to partition into the headspace.

      • Inject an aliquot of the headspace gas onto the GC column for separation and analysis.

  • Trustworthiness Check: The method must be validated according to ICH Q2(R1) guidelines, establishing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for known potential residual solvents.

References

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs. [Link]

  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline. [Link]

  • The control of API impurities - A critical issue to the pharmaceutical industry. Journal of Pharmaceutical Sciences and Research. [Link]

  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. (2006). Organic Process Research & Development. [Link]

  • Piperazine-impurities. Pharmaffiliates. [Link]

  • Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. (2023). Technology Networks. [Link]

  • Process of Finding Impurities in Pharmaceutical Products. (2014). Pharmaguideline. [Link]

  • The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist. [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

  • The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. ResearchGate. [Link]

  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • 1-Benzyl-2-methylpiperazine. PubChem. [Link]

  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed. [Link]

  • 1-Benzylpiperazine. PubChem. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-Benzyl-2-methylpiperazine Hydrochloride

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical m...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of 1-Benzyl-2-methylpiperazine hydrochloride, a piperazine derivative of significant interest. By synthesizing technical accuracy with field-proven insights, this document will navigate the critical validation parameters and experimental choices essential for ensuring data integrity and regulatory compliance.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2] This guide will focus on the most pertinent techniques for the analysis of 1-Benzyl-2-methylpiperazine hydrochloride: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a discussion of Ultraviolet-Visible (UV-Vis) Spectrophotometry as a simpler, alternative method. The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which is recognized by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. The objective is to ensure that an analytical method is suitable for its intended use, consistently producing reliable and accurate results.[1][2] This is not merely a regulatory hurdle but a fundamental aspect of the pharmaceutical quality system.[1] Key validation parameters, as defined by ICH Q2(R2), include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[4][6][7]

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical procedure, from initial planning to final reporting.

Analytical Method Validation Workflow Figure 1: General Workflow for Analytical Method Validation cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting Define_Purpose Define Purpose (Assay, Impurity, etc.) Develop_Protocol Develop Validation Protocol Define_Purpose->Develop_Protocol Set_Acceptance_Criteria Set Acceptance Criteria Develop_Protocol->Set_Acceptance_Criteria Perform_Experiments Conduct Validation Experiments Set_Acceptance_Criteria->Perform_Experiments Specificity Specificity Perform_Experiments->Specificity Linearity Linearity & Range Perform_Experiments->Linearity Accuracy Accuracy Perform_Experiments->Accuracy Precision Precision (Repeatability, Intermediate) Perform_Experiments->Precision LOD_LOQ LOD & LOQ Perform_Experiments->LOD_LOQ Robustness Robustness Perform_Experiments->Robustness Analyze_Data Analyze Data vs. Acceptance Criteria Robustness->Analyze_Data Prepare_Report Prepare Validation Report Analyze_Data->Prepare_Report Deviations Document Deviations Prepare_Report->Deviations Conclusion Conclusion on Method Suitability Prepare_Report->Conclusion Validation Parameter Interrelationships Figure 2: Interconnectivity of Key Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Precision Accuracy->Range Precision->Accuracy Precision->Range LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of a 1-Benzyl-2-methylpiperazine Hydrochloride Reference Standard

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of analytical accuracy and regulatory compliance. A reference standard is not merely a bottle of chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of analytical accuracy and regulatory compliance. A reference standard is not merely a bottle of chemical; it is a benchmark against which all experimental measurements are judged. This guide provides an in-depth technical framework for the characterization of a 1-Benzyl-2-methylpiperazine hydrochloride reference standard, moving beyond a simple checklist of tests to explain the scientific rationale behind a multi-technique, self-validating approach.

The objective is to establish, with a high degree of confidence, the identity, purity, and content of the material. This guide will compare and contrast the roles of various analytical techniques, providing the experimental data necessary to build a comprehensive and trustworthy characterization profile.

The Foundation: What Constitutes a Reference Standard?

Before delving into experimental data, it's crucial to differentiate between a simple chemical reagent and a Certified Reference Material (CRM). A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more of its properties.[1][2] It is accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability.[1][2] When evaluating a 1-Benzyl-2-methylpiperazine hydrochloride standard, the ultimate goal is to generate data that meets these stringent CRM-level requirements, ensuring its fitness for purpose in assays, impurity profiling, and quality control.

Unambiguous Identity Confirmation: A Spectroscopic Triad

Establishing the unequivocal chemical structure of 1-Benzyl-2-methylpiperazine hydrochloride requires a synergistic approach. Relying on a single technique is insufficient; instead, we use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system for identity.

dot

Caption: Comprehensive characterization workflow for a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR): This technique identifies the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Benzyl-2-methylpiperazine hydrochloride, we expect to see distinct signals for the aromatic protons of the benzyl group, the methyl group protons, and the various non-equivalent methylene protons on the piperazine ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon NMR): This provides a count of the non-equivalent carbon atoms in the molecule, confirming the carbon skeleton.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Benzyl-2-methylpiperazine (Note: Shifts are approximate and can vary based on solvent and salt form. Data is synthesized based on known spectra of similar structures like 1-benzylpiperazine and 2-methylpiperazine[3][4])

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic (C₆H₅)~7.2 - 7.4 (m, 5H)~127 - 138
Benzyl CH₂~3.5 (s, 2H)~63
Piperazine Ring Protons~2.0 - 3.2 (m, 7H)~45 - 55
Methyl CH₃~1.0 (d, 3H)~15

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C spectra using standard parameters. For ¹³C, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign all peaks to the corresponding protons and carbons in the structure.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural information through fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is a suitable technique.

  • Rationale: ESI is a soft ionization technique ideal for polar, thermally labile molecules, preventing degradation and allowing for the observation of the intact molecular ion.

  • Expected Result: In positive ion mode, the expected mass-to-charge ratio (m/z) would be for the free base [M+H]⁺, corresponding to a molecular formula of C₁₂H₁₈N₂.[5] The high-resolution mass should be within 5 ppm of the theoretical calculated mass.

Table 2: High-Resolution Mass Spectrometry Data

Parameter Expected Value
Ionization ModeESI Positive
Molecular Formula (Free Base)C₁₂H₁₈N₂
Theoretical Mass [M+H]⁺191.1543 Da
Observed Mass [M+H]⁺Within 5 ppm of theoretical
Key Fragment Ionm/z 91 (Tropylium ion, C₇H₇⁺)

The observation of the benzyl fragment (m/z 91) is a key diagnostic marker for this class of compounds.[6]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Rationale: This technique quickly confirms the presence of key structural components. For the hydrochloride salt, we expect to see a broad N-H stretch from the protonated amine, C-H stretches for both aromatic and aliphatic groups, and C=C stretches for the aromatic ring.

  • Comparison to Alternative: Comparing the IR spectrum of the hydrochloride salt to the free base would show a distinct broad absorption in the 2400-2800 cm⁻¹ region, characteristic of a secondary amine salt.

Experimental Protocol: FTIR-ATR Analysis

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred as it requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid reference standard directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and compare them to known spectral libraries or theoretical values for the expected functional groups.[7][8]

dot

Caption: The triad of spectroscopic techniques for structural confirmation.

Quantitative Assessment: Purity and Assay

Once identity is confirmed, the next critical step is to determine the purity of the reference standard. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.

HPLC for Purity Determination

HPLC separates the main component from any potential impurities, including starting materials, byproducts, or degradation products. A UV or Photodiode Array (PDA) detector is commonly used.

  • Causality Behind Method Choices: Piperazine derivatives often lack a strong native chromophore.[9] However, the benzyl group in 1-benzyl-2-methylpiperazine provides sufficient UV absorbance for sensitive detection around 254 nm. A reversed-phase C18 column is a logical starting point for separating this moderately polar compound from potential non-polar or more polar impurities. The mobile phase composition (e.g., acetonitrile and water with a modifier like trifluoroacetic acid or an amine) is optimized to achieve good peak shape and resolution.

  • Validation: The analytical method must be validated according to guidelines such as ICH Q2(R1) to ensure it is fit for its intended purpose.[10][11][12] This includes assessing specificity, linearity, accuracy, precision, and limit of detection/quantification for any specified impurities.

Experimental Protocol: HPLC-UV Purity Analysis

  • Instrumentation: An HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water (containing 0.1% formic acid or similar modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Prepare a solution of the reference standard in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated by area percent normalization, assuming all impurities have a similar response factor to the main peak.

Table 3: Comparison of Purity Assessment in Reference Standards

Supplier Technique Used Reported Purity Comments
Ideal Standard (This Guide) HPLC-UV (Area %)>99.5%Method is validated; all impurities are reported and identified if above 0.1%.
Alternative ATitration99.2%A non-specific method that may not detect organic impurities.
Alternative BNMR only"Conforms to structure"Purity is not quantitatively determined; small impurities may be missed.

Comparing Alternatives: How to Scrutinize a Certificate of Analysis (CoA)

When sourcing a 1-Benzyl-2-methylpiperazine hydrochloride reference standard, the Certificate of Analysis (CoA) is the primary tool for comparison.[13] A comprehensive CoA from a reputable supplier should be viewed as a validation of the material's quality.[14]

Key Comparison Points:

  • Identity Confirmation: Does the CoA provide data from multiple spectroscopic techniques (NMR, MS, IR)? A simple "conforms to structure" is insufficient. Look for attached spectra or clear summaries of the data.

  • Purity Method: Is the purity determined by a high-resolution chromatographic technique like HPLC or GC?[6][15] Purity determined by less specific methods like titration should be scrutinized.

  • Impurity Profile: Are impurities reported? A high-quality standard will list any impurity found above a certain threshold (e.g., 0.05%).

  • Assay/Content: Is there a quantitative assay value (e.g., by qNMR or mass balance) with an associated uncertainty? This is a hallmark of a true Certified Reference Material.[1]

  • Volatiles/Water Content: Has the material been tested for residual solvents (by GC) and water (by Karl Fischer titration)? These components affect the true concentration of the analyte.

Conclusion

The characterization of a 1-Benzyl-2-methylpiperazine hydrochloride reference standard is a rigorous, multi-faceted process that underpins the reliability of subsequent research and development. An effective characterization is not a series of independent tests but an integrated, self-validating system. By combining the structural elucidation power of NMR, MS, and IR with the quantitative strength of chromatographic techniques, a comprehensive profile can be established. Researchers and drug development professionals should demand this level of detail when selecting a reference standard, as the quality of this single material reverberates through every future analysis.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ASTM International. What are Certified Reference Materials?. [Link]

  • ANAB Blog. Reference Material (RM) vs Certified Reference Material (CRM). [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs”. [Link]

  • ResearchGate. (PDF) Certified Reference Materials a few guidelines. [Link]

  • PubChem. 1-Benzyl-2-methylpiperazine. [Link]

  • A Review on Analytical Methods for Piperazine Determination. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PubChem. 1-Benzylpiperazine. [Link]

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Validation

A Comparative Analysis of 1-Benzyl-2-methylpiperazine and Other Piperazine Analogs: A Guide for Researchers

This guide provides a comprehensive comparative study of 1-Benzyl-2-methylpiperazine against other notable piperazine derivatives, primarily focusing on 1-Benzylpiperazine (BZP) and meta-Chlorophenylpiperazine (mCPP). De...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of 1-Benzyl-2-methylpiperazine against other notable piperazine derivatives, primarily focusing on 1-Benzylpiperazine (BZP) and meta-Chlorophenylpiperazine (mCPP). Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, pharmacological profiles, and structure-activity relationships of these compounds, supported by detailed experimental protocols.

Introduction: The Versatile Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide array of pharmacological activities, largely by modulating monoamine neurotransmitter systems.[3][4] Many approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and anxiolytics, incorporate the piperazine moiety.[1][3][4] This guide focuses on a specific subset of piperazines: the benzylpiperazines, which are recognized for their stimulant and psychoactive properties.[4][5] We will specifically explore the nuanced differences introduced by a methyl group at the 2-position of the piperazine ring in 1-Benzyl-2-methylpiperazine and compare its anticipated pharmacological profile with the well-characterized parent compound, BZP, and the serotonin receptor agonist, mCPP.

Chemical Structures and an Overview of the Compared Piperazines

The core structure of the compounds discussed herein is the piperazine ring. The key differentiators are the substituents at the N1 and N2 positions.

CompoundStructureKey Features
1-Benzyl-2-methylpiperazine The subject of this guide. A derivative of BZP with a methyl group on the piperazine ring. The presence of a chiral center at the 2-position introduces stereoisomerism ((R)- and (S)-enantiomers).
1-Benzylpiperazine (BZP) A well-known psychoactive compound with stimulant effects comparable to amphetamine, though less potent.[5][6] It primarily acts as a dopamine and norepinephrine releasing agent and reuptake inhibitor.[7]
meta-Chlorophenylpiperazine (mCPP) A non-selective serotonin receptor agonist with a notable affinity for 5-HT2C receptors.[8][9] It is also an active metabolite of some antidepressant drugs.[10] Unlike BZP, its subjective effects are often reported as unpleasant.[9][10]

Comparative Pharmacological Profiles

While direct and comprehensive pharmacological data for 1-Benzyl-2-methylpiperazine is limited in publicly accessible literature, we can infer its likely properties based on the structure-activity relationships (SAR) of related benzylpiperazines. The introduction of a methyl group at the 2-position of the piperazine ring is expected to modulate its steric and electronic properties, thereby influencing its interaction with monoamine transporters and receptors.

Monoamine Transporter Interactions

The primary mechanism of action for many psychoactive piperazines involves their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Based on SAR studies of similar compounds, the methyl group in 1-Benzyl-2-methylpiperazine is likely to influence its potency and selectivity for these transporters compared to BZP. For instance, the structurally similar 1-methyl-4-benzylpiperazine (MBZP) is reported to have weaker stimulant effects than BZP, suggesting a reduced interaction with DAT and NET.[11]

Hypothesized Transporter Affinity Profile:

CompoundDopamine Transporter (DAT) Affinity (Ki, nM)Serotonin Transporter (SERT) Affinity (Ki, nM)Norepinephrine Transporter (NET) Affinity (Ki, nM)
1-Benzyl-2-methylpiperazine Hypothesized: ModerateHypothesized: Low to ModerateHypothesized: Moderate
1-Benzylpiperazine (BZP) High (reported to be ~10x less potent than d-amphetamine)[12]ModerateHigh
meta-Chlorophenylpiperazine (mCPP) LowHigh (agonist at multiple 5-HT receptors)[9]Low

Note: The values for 1-Benzyl-2-methylpiperazine are hypothesized based on the known effects of alkyl substitutions on the piperazine ring in related compounds. Experimental verification is required.

The chirality of 1-Benzyl-2-methylpiperazine introduces another layer of complexity. It is plausible that the (R)- and (S)-enantiomers will exhibit different affinities and selectivities for the monoamine transporters.

Receptor Binding Profiles

Beyond transporters, piperazine derivatives can interact with a range of G-protein coupled receptors. mCPP, for example, is a potent agonist at multiple serotonin receptor subtypes, which contributes to its distinct pharmacological effects.[9] BZP also has some affinity for serotonin receptors, though this is less pronounced than its actions on monoamine transporters.[2]

It is anticipated that 1-Benzyl-2-methylpiperazine will also exhibit some affinity for serotonergic and adrenergic receptors, though likely with a profile more similar to BZP than mCPP.

In-Depth Experimental Protocols

To facilitate further research and validate the hypothesized pharmacological profile of 1-Benzyl-2-methylpiperazine, detailed experimental protocols for its synthesis and evaluation are provided below.

Synthesis of 1-Benzyl-2-methylpiperazine

The synthesis of chiral 1-Benzyl-2-methylpiperazine can be achieved through several routes, often starting from a chiral precursor like alanine. A representative synthetic scheme is outlined below.

Alanine Chiral Alanine Intermediate1 N-protected Alanine Alanine->Intermediate1 Protection Intermediate2 N-protected, Activated Alanine Intermediate1->Intermediate2 Activation Benzylpiperazine_precursor N-protected-N'-benzyl-2-methyl-piperazinone Intermediate2->Benzylpiperazine_precursor Reaction with N-benzylethylenediamine Target 1-Benzyl-2-methylpiperazine Benzylpiperazine_precursor->Target Reduction

A representative synthetic workflow for 1-Benzyl-2-methylpiperazine.

Step-by-Step Synthesis Protocol (Illustrative):

  • Protection of Alanine: (L)- or (D)-Alanine is protected at the amino group, typically with a Boc (tert-butyloxycarbonyl) group.

  • Activation of the Carboxylic Acid: The carboxylic acid of the protected alanine is activated, for example, by conversion to an acid chloride or by using a coupling agent like DCC (dicyclohexylcarbodiimide).

  • Reaction with N-Benzylethylenediamine: The activated, protected alanine is reacted with N-benzylethylenediamine to form the piperazinone ring.

  • Reduction of the Amide: The amide carbonyl in the piperazinone ring is reduced to a methylene group using a reducing agent such as lithium aluminum hydride (LiAlH4).

  • Deprotection (if necessary): If a protecting group was used, it is removed to yield the final product.

Pharmacological Evaluation: Radioligand Binding Assays

To determine the affinity of 1-Benzyl-2-methylpiperazine for monoamine transporters, competitive radioligand binding assays are employed.

cluster_0 Assay Preparation cluster_1 Binding and Measurement cluster_2 Data Analysis Membrane_Prep Membrane_Prep Incubation Incubation Membrane_Prep->Incubation Reagents Reagents Reagents->Incubation Filtration Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Counting Scintillation Counting Measure radioactivity of bound radioligand Filtration->Counting IC50_Calc IC50 Determination Plot % inhibition vs. log[concentration] Counting->IC50_Calc Ki_Calc Ki Calculation Use Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for a radioligand binding assay to determine transporter affinity.

Detailed Protocol for Dopamine Transporter (DAT) Binding Assay:

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT).

    • Radioligand: [³H]WIN 35,428.

    • Non-specific binding control: A high concentration of a known DAT ligand (e.g., cocaine).

    • Test compound: 1-Benzyl-2-methylpiperazine.

    • Assay buffer.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

    • For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of the control ligand is added.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Similar protocols can be used for SERT and NET, substituting the appropriate radioligand and cell line.

In Vivo Assessment: Locomotor Activity

The stimulant properties of piperazine derivatives can be quantified by measuring their effect on locomotor activity in rodents.

Habituation Habituation Phase Baseline Baseline Activity Measurement Habituation->Baseline Drug_Admin Drug Administration (Vehicle or Test Compound) Baseline->Drug_Admin Activity_Recording Locomotor Activity Recording Drug_Admin->Activity_Recording Data_Analysis Data Analysis Activity_Recording->Data_Analysis

A typical workflow for assessing locomotor activity in rodents.

Detailed Protocol for Locomotor Activity Assessment:

  • Apparatus: An open-field arena equipped with infrared beams to automatically track the animal's movement.

  • Animals: Male mice or rats.

  • Procedure:

    • Habituation: Acclimate the animals to the testing room and the open-field arena for several days prior to the experiment to reduce novelty-induced hyperactivity.

    • Baseline Measurement: On the test day, administer a vehicle injection (e.g., saline) and place the animal in the open-field arena to record its baseline locomotor activity for a set period (e.g., 60 minutes).

    • Drug Administration: On a subsequent day, administer the test compound (1-Benzyl-2-methylpiperazine, BZP, or mCPP) at various doses and immediately place the animal back in the arena.

    • Activity Recording: Record the locomotor activity (e.g., total distance traveled, number of beam breaks) for the same duration as the baseline measurement.

  • Data Analysis: Compare the locomotor activity following drug administration to the baseline activity and to the effects of the other piperazine derivatives. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between treatment groups.

Conclusion and Future Directions

1-Benzyl-2-methylpiperazine represents an interesting structural variation within the psychoactive benzylpiperazine class. Based on established structure-activity relationships, it is hypothesized to be a monoamine transporter ligand with a pharmacological profile likely similar to, but potentially weaker than, BZP. The introduction of a chiral center at the 2-position of the piperazine ring suggests that its enantiomers may exhibit distinct pharmacological properties.

The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive pharmacological characterization of 1-Benzyl-2-methylpiperazine. Further research is warranted to elucidate its precise affinities for monoamine transporters and receptors, and to determine its in vivo effects on locomotor activity and other behavioral paradigms. Such studies will be crucial in fully understanding the comparative pharmacology of this compound relative to other piperazines and in assessing its potential as a research tool or a lead compound for drug discovery.

References

  • Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810.
  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine derivatives as abused drugs. Drug and alcohol dependence, 122(3), 1-13.
  • Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2005). Toxic effects of BZP-based party pills. The New Zealand Medical Journal, 118(1227), U1784.
  • Grob, G. (2023). meta-Chlorophenylpiperazine. Grokipedia. Retrieved from [Link]

  • PsychonautWiki. (2023). MCPP. Retrieved from [Link]

  • U.S. Department of Justice. (n.d.). BZP Fast Facts. Retrieved from [Link]

  • Wikipedia. (2023). Benzylpiperazine. Retrieved from [Link]

  • Wikipedia. (2023). meta-Chlorophenylpiperazine. Retrieved from [Link]

  • Wikipedia. (2023). Methylbenzylpiperazine. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 1-Benzyl-2-methylpiperazine hydrochloride in Screening Assays

For researchers and drug development professionals navigating the complexities of compound screening, understanding the specificity of analytical methods is paramount. False-positive or false-negative results can lead to...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of compound screening, understanding the specificity of analytical methods is paramount. False-positive or false-negative results can lead to costly and time-consuming diversions in research and development pipelines. This guide provides an in-depth analysis of the potential cross-reactivity of 1-Benzyl-2-methylpiperazine hydrochloride (B2MPH), a piperazine derivative, in common screening assays. We will explore the structural basis for its potential cross-reactivity, compare its hypothetical performance against relevant alternatives, and provide a robust experimental framework for in-house validation.

The core challenge with compounds like B2MPH lies in their structural similarity to other molecules of interest, particularly amphetamine-type stimulants.[1][2] Immunoassays, the workhorse of high-throughput screening, rely on antibody recognition of specific three-dimensional shapes.[3] When a non-target compound can bind to the assay's antibody, it produces a cross-reactive signal, confounding data interpretation.[4][5][6][7] This guide will equip you with the foundational knowledge and practical protocols to proactively address these challenges.

The Structural Rationale for Cross-Reactivity

1-Benzyl-2-methylpiperazine belongs to the broader class of piperazine derivatives, which have been noted for their psychoactive properties and potential to be sold as alternatives to controlled substances like ecstasy or amphetamine.[8][9][10] The foundational structure consists of a piperazine ring, a benzyl group, and a methyl group. It is the phenethylamine skeleton embedded within the B2MPH structure that raises a primary concern for cross-reactivity in amphetamine and methamphetamine immunoassays. Many of these assays are designed to detect this core chemical motif.

Comparative Analysis: B2MPH vs. Key Analogs in Immunoassays

To contextualize the potential for cross-reactivity, we present a comparative analysis based on hypothetical, yet plausible, experimental data. This comparison includes B2MPH, its close structural analog 1-Benzylpiperazine (BZP), the common drug of abuse methamphetamine, and a structurally dissimilar compound, caffeine.

Table 1: Hypothetical Cross-Reactivity Data in a Competitive Amphetamine ELISA

CompoundStructureConcentration for 50% Inhibition (IC50)% Cross-Reactivity*
Methamphetamine (Positive Control)Methamphetamine structure50 ng/mL100%
1-Benzyl-2-methylpiperazine HCl 1-Benzyl-2-methylpiperazine structure500 ng/mL10%
1-Benzylpiperazine (BZP) 1-Benzylpiperazine structure450 ng/mL11.1%
Caffeine (Negative Control)Caffeine structure>10,000 ng/mL<0.5%

% Cross-Reactivity = (IC50 of Methamphetamine / IC50 of Test Compound) x 100

This hypothetical data illustrates that while B2MPH and BZP are significantly less reactive than methamphetamine, their cross-reactivity is not negligible and could trigger a false-positive result in sensitive immunoassays, especially at higher concentrations.[11][12]

Experimental Workflow for Assessing Cross-Reactivity

A robust and self-validating experimental design is crucial for determining the degree of cross-reactivity. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for this purpose. The workflow involves comparing the inhibition curve of the test compound with that of the target analyte.

Cross_Reactivity_Workflow cluster_assay Assay Execution cluster_analysis Data Analysis plate_prep Coat microplate wells with amphetamine-conjugate add_reagents Add anti-amphetamine antibody, and diluted compounds to wells reagent_prep Prepare serial dilutions of B2MPH, BZP, and controls reagent_prep->add_reagents incubation Incubate to allow competitive binding add_reagents->incubation wash Wash to remove unbound reagents incubation->wash add_substrate Add enzyme substrate (e.g., TMB) wash->add_substrate develop Incubate for color development add_substrate->develop stop_reaction Add stop solution develop->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate plot_curves Plot inhibition curves (% Inhibition vs. log[Concentration]) read_plate->plot_curves calc_ic50 Calculate IC50 values plot_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Sources

Validation

A Comparative Guide to the Stability Testing of 1-Benzyl-2-methylpiperazine Hydrochloride

This guide provides a comprehensive, scientifically-grounded protocol for assessing the stability of 1-Benzyl-2-methylpiperazine hydrochloride, an active pharmaceutical ingredient (API). Moving beyond a simple checklist,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, scientifically-grounded protocol for assessing the stability of 1-Benzyl-2-methylpiperazine hydrochloride, an active pharmaceutical ingredient (API). Moving beyond a simple checklist, this document elucidates the scientific rationale behind each procedural step, comparing outcomes across various stress conditions. It is designed for researchers, scientists, and drug development professionals to establish a robust stability program that ensures product quality, safety, and efficacy, in alignment with global regulatory standards.

Introduction: The Imperative for Stability Assessment

1-Benzyl-2-methylpiperazine hydrochloride, as a potential API, requires a thorough understanding of its intrinsic chemical stability. The purpose of stability testing is twofold: to establish a re-test period or shelf life and to recommend storage conditions.[1] This is achieved by providing evidence on how the quality of the substance varies over time under the influence of temperature, humidity, and light.[1] For a hydrochloride salt of a piperazine derivative, specific attention must be paid to potential degradation pathways such as oxidation of the piperazine ring, hydrolysis, and potential disproportionation of the salt to its free base form.[2][3][4]

This guide is structured to walk through the logical development of a stability program, from understanding the molecule's vulnerabilities via forced degradation to the execution of a formal, long-term stability study under ICH-prescribed conditions.

Part 1: The Foundation—Forced Degradation (Stress Testing)

Before initiating a formal stability study, we must first understand the molecule's potential degradation pathways. Forced degradation, or stress testing, is the process of intentionally degrading the API under more extreme conditions than those used for accelerated stability testing.[5][6] The objectives are critical:

  • To elucidate degradation pathways and identify likely degradation products.[7][8]

  • To demonstrate the specificity of the analytical method, proving it is "stability-indicating."[6][8]

  • To inform the formulation and packaging development by understanding the molecule's intrinsic vulnerabilities.[7][8]

A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without being further degraded into secondary or tertiary products.[5][7]

Comparative Stability Under Stress Conditions

The following table outlines the recommended stress conditions for 1-Benzyl-2-methylpiperazine hydrochloride, based on its chemical structure and regulatory expectations.

Stress ConditionProtocolScientific Rationale & Comparison
Acid Hydrolysis 0.1 M HCl, heated at 60°C for 24-48 hours.The piperazine ring can be susceptible to acid-catalyzed reactions. This condition tests the stability of the core structure and the benzyl substituent in a low pH environment.
Base Hydrolysis 0.1 M NaOH, heated at 60°C for 24-48 hours.Basic conditions can promote different hydrolytic pathways and may facilitate the conversion of the hydrochloride salt to its less stable free base form, which could then undergo further degradation.
Oxidation 3% H₂O₂, stored at room temperature for 24 hours.The tertiary amines within the piperazine ring are potential sites for oxidation, which could lead to N-oxide formation or other oxidative degradation products.[2]
Thermal Degradation Dry heat at 80°C for 72 hours.This tests the molecule's resilience to heat in the solid state, a crucial parameter for determining handling and storage procedures. Piperazine derivatives can undergo thermal degradation, potentially through ring-opening reactions.[2][9][10]
Photostability ICH Q1B conditions: exposure to cool white fluorescent light (overall illumination of ≥1.2 million lux hours) and near UV light (integrated near UV energy of ≥200 watt hours/square meter).This evaluates the potential for light-induced degradation. The benzyl group and piperazine ring could be susceptible to photolytic reactions.

Part 2: The Workhorse—A Validated Stability-Indicating HPLC Method

A stability testing program is only as reliable as the analytical method used to generate the data.[11] A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[12] Crucially, it must be able to separate, detect, and quantify any degradation products formed.[11][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for this purpose.

Protocol: HPLC Method Validation (per ICH Q2(R1))

The validation process ensures the method is suitable for its intended purpose.[14]

  • Specificity: The cornerstone of a SIM. This is demonstrated by analyzing stressed samples from the forced degradation study. The method must show complete separation of the 1-Benzyl-2-methylpiperazine hydrochloride peak from all degradation product peaks and any other potential components like excipients. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm no co-elution is occurring.

  • Linearity: Assessed across a range of at least five concentration levels, typically from 50% to 150% of the nominal assay concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Determined by analyzing a minimum of nine samples across three concentration levels (e.g., 80%, 100%, 120%). Results are expressed as percent recovery, with an acceptance criterion typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analysis of a minimum of six replicate preparations at 100% concentration. The relative standard deviation (RSD) should be ≤1.0%.

    • Intermediate Precision (Inter-assay): The analysis is repeated on a different day, with a different analyst, or on a different instrument. The RSD over these combined studies should be ≤2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This is particularly important for the quantification of degradation products.

  • Robustness: The method's reliability is tested by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). The results should remain unaffected, demonstrating the method's suitability for routine use.

dot graph "Stability_Testing_Workflow" { layout=dot; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Define Nodes subgraph "cluster_0" { label="Phase 1: Method Development & Stress Testing"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Forced_Degradation [label="Forced Degradation\n(Acid, Base, Oxidative, Thermal, Photo)"]; Method_Dev [label="Develop Stability-Indicating\nAnalytical Method (HPLC)"]; Method_Val [label="Validate Method (ICH Q2)\n(Specificity, Linearity, Accuracy, etc.)"]; Forced_Degradation -> Method_Dev [label="Identify Degradants"]; Method_Dev -> Method_Val [label="Finalize Method"]; }

subgraph "cluster_1" { label="Phase 2: Formal Stability Study (ICH Q1A)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Batch_Select [label="Select ≥3 Primary Batches of API"]; Storage [label="Place Samples in Stability Chambers\n(Long-Term, Accelerated, Intermediate)"]; Testing [label="Test at Scheduled Time Points\n(0, 3, 6, 9, 12... months)"]; Batch_Select -> Storage; Storage -> Testing; }

subgraph "cluster_2" { label="Phase 3: Data Evaluation & Reporting"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="Analyze Data Trends\n(Assay, Impurities, Physical)"]; Retest_Period [label="Establish Re-test Period\n& Storage Conditions"]; Report [label="Compile Stability Report"]; Data_Analysis -> Retest_Period; Retest_Period -> Report; }

// Connections between Phases Method_Val -> Batch_Select [label="Use Validated Method", style=dashed, color="#5F6368"]; Testing -> Data_Analysis [label="Generate Data", style=dashed, color="#5F6368"]; } dot Caption: Workflow for a comprehensive API stability program.

Part 3: The Formal Stability Testing Protocol

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guideline, which defines the core stability data package required for registration applications.[1][15]

Study Design & Materials
  • API Batches: A minimum of three primary batches of 1-Benzyl-2-methylpiperazine hydrochloride should be included in the protocol.[1] The manufacturing process for these batches should be representative of the final commercial production scale.

  • Container Closure System: The API should be stored in the same container closure system as that proposed for commercial storage and distribution. This is critical as interactions with packaging can impact stability.

  • Analytical Method: The validated stability-indicating HPLC method described in Part 2 will be used for all analyses of assay and degradation products.

Storage Conditions & Testing Frequency

The following storage conditions and testing frequencies are based on the requirements for a drug substance intended for storage in a general climatic zone.

Study TypeStorage ConditionTesting Frequency (Months)Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 3612 months for submission
Intermediate ¹30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 1212 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 66 months

¹Intermediate testing is performed if a significant change occurs during the six-month accelerated study. A "significant change" for an API is defined as a failure to meet its specification.[16]

Specification: Tests and Acceptance Criteria

Stability studies should monitor attributes of the API that are susceptible to change and could influence quality, safety, or efficacy.[1][17][18]

Test ParameterAnalytical MethodAcceptance CriteriaRationale
Appearance Visual InspectionWhite to off-white crystalline powderMonitors for physical changes like color development or clumping.
Assay Validated HPLC-UV98.0% - 102.0%Quantifies the potency of the API.
Degradation Products Validated HPLC-UVIndividual Unspecified: ≤0.10%Total Degradation Products: ≤0.5%Monitors the formation of impurities over time. Limits are based on standard regulatory expectations.
Water Content Karl Fischer Titration≤0.5%The hydrochloride salt may be hygroscopic; increased water content can promote degradation or affect physical properties.
Chloride Content Titration / ICReport ResultsConfirms the integrity of the hydrochloride salt form.

dot graph "Method_Validation_Parameters" { layout=dot; rankdir="LR"; graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Center Node center [label="Validated\nStability-Indicating\nMethod", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Parameter Nodes Specificity [label="Specificity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#5F6368", fontcolor="#FFFFFF"]; LOQ [label="LOQ / LOD", fillcolor="#FBBC05", fontcolor="#202124"]; Robustness [label="Robustness", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges from Center center -> Specificity [label="Separates all peaks"]; center -> Linearity [label="Proportional response"]; center -> Accuracy [label="Closeness to true value"]; center -> Precision [label="Reproducibility"]; center -> LOQ [label="Sensitivity for impurities"]; center -> Robustness [label="Resists small changes"]; } dot Caption: Key parameters for validating a stability-indicating method.

Conclusion and Path Forward

This guide outlines a robust, scientifically-defensible protocol for the stability testing of 1-Benzyl-2-methylpiperazine hydrochloride. The foundation of this protocol is the development and validation of a specific, stability-indicating analytical method, which is challenged and proven through comprehensive forced degradation studies. The subsequent formal stability study, conducted under ICH guidelines, provides the necessary data to establish a re-test period and ensure the API's quality is maintained throughout its lifecycle.

By adhering to this protocol, drug developers can generate a high-quality data package that meets stringent regulatory expectations and, most importantly, provides a clear and accurate understanding of the stability profile of 1-Benzyl-2-methylpiperazine hydrochloride, safeguarding its future use in pharmaceutical products.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Middlesex Sciences. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

  • Veerareddy, A. (2023). Analytical Method Validation Requirements in Stability Studies. [Link]

  • Research Journal of Pharmacy and Technology. (2020). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Labcompliance. Method Validation & Analytical Robustness for Stability-Indicating Assays - FDA Guidelines. [Link]

  • Pharmaeli. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. [Link]

  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • European Medicines Agency. (2003). ICH Q1A(R2) Stability testing of new drug substances and drug products. [Link]

  • Rwanda FDA. Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]

  • Food and Drugs Authority, Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Freeman, S. A., et al. (2010). Thermal degradation of piperazine and its structural analogs. [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 15: Validating Analytical Procedures. [Link]

  • BioBoston Consulting. (2024). Objectives of Stability Data Package Guidelines for APIs and FPPs. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. [Link]

  • Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 539-549. [Link]

  • International Journal of Applied Research. (2024). Recent Trends in Stability Indicating Analytical Method for Drug Substance. [Link]

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • Molecules. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Al-Tannak, N. S., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Profiles of Piperazine Derivatives

For researchers, scientists, and drug development professionals, understanding the journey of a drug through the body is paramount. The piperazine ring, a ubiquitous scaffold in medicinal chemistry, is a testament to thi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the journey of a drug through the body is paramount. The piperazine ring, a ubiquitous scaffold in medicinal chemistry, is a testament to this, prized for its ability to confer favorable pharmacokinetic properties.[1][2][3] This guide offers an in-depth comparison of the pharmacokinetic profiles of various piperazine derivatives, delving into the structural nuances that govern their absorption, distribution, metabolism, and excretion (ADME).

The six-membered heterocyclic ring with two nitrogen atoms at opposite positions endows piperazine derivatives with unique physicochemical properties.[1] These properties, including a large polar surface area and the capacity for hydrogen bond formation, frequently translate to enhanced water solubility and oral bioavailability.[2] However, the journey from administration to elimination is complex and highly dependent on the specific substitutions on the piperazine core. Understanding these structure-pharmacokinetic relationships is crucial for the rational design of new chemical entities with optimized therapeutic profiles.[1]

Comparative Pharmacokinetic Parameters of Selected Piperazine Derivatives

To illustrate the diversity in pharmacokinetic profiles, the following table summarizes key parameters for several well-known drugs containing the piperazine moiety. These drugs span different therapeutic areas, from antihistamines to antidepressants and anticancer agents, showcasing the versatility of the piperazine scaffold.

DrugTherapeutic ClassTmax (hours)Cmax (ng/mL)Elimination Half-life (hours)Oral Bioavailability (%)Protein Binding (%)
Cyclizine Antihistamine, Antiemetic~2~70~20Well-absorbedNot specified
Hydroxyzine Antihistamine, Anxiolytic~2~160 (metabolite)~20 (adults), ~7 (children)High93%
Cetirizine Antihistamine~1~257~8.3>70%88-96%
Trazodone Antidepressant~1 (fasted), ~2 (fed)490-16205-9 (terminal phase)~100%89-95%
Amlodipine Calcium Channel Blocker6-12Not specified30-5064-90%~93%
Olaparib PARP Inhibitor1-3Not specified~12Not specifiedNot specified

Note: The values presented are approximate and can vary based on the study population, dosage, and formulation. Cmax for hydroxyzine is often reported for its active metabolite, cetirizine.

The data reveals significant variability. For instance, the time to reach maximum plasma concentration (Tmax) ranges from a rapid 1-2 hours for antihistamines like cetirizine and cyclizine to a more extended 6-12 hours for amlodipine.[4][5][6] This variation in absorption rate can be attributed to differences in lipophilicity and formulation. Similarly, the elimination half-life, a critical determinant of dosing frequency, spans from approximately 8 hours for cetirizine to up to 50 hours for amlodipine.[4][6]

The Journey Through the Body: A Deeper Look at ADME

Absorption

The oral bioavailability of piperazine derivatives is generally favorable.[2] For example, trazodone is almost completely absorbed from the gastrointestinal tract.[7] Food can influence the rate and extent of absorption; for trazodone, administration with food can slightly increase the amount of drug absorbed and delays the time to peak concentration.[7] Cetirizine's bioavailability is high and unaffected by food, although food can delay its Tmax.[4]

Distribution

Once absorbed, piperazine derivatives distribute throughout the body, with the extent of distribution influenced by factors like plasma protein binding and tissue permeability. Many piperazine-containing drugs, such as hydroxyzine and amlodipine, exhibit high plasma protein binding, typically exceeding 90%.[8][9] This extensive binding can limit the amount of free drug available to exert its pharmacological effect. The volume of distribution can also vary significantly. Cetirizine, for instance, has a relatively small volume of distribution, suggesting it primarily remains in the systemic circulation.[10]

Metabolism: The Role of Cytochrome P450

Metabolism is a critical step in the elimination of piperazine derivatives, and the liver is the primary site of this biotransformation. The cytochrome P450 (CYP) enzyme system plays a central role.

The piperazine ring itself is susceptible to various metabolic reactions, including:

  • N-dealkylation: Removal of substituents from the nitrogen atoms.

  • N-oxidation: Addition of an oxygen atom to the nitrogen.

  • Ring hydroxylation: Addition of a hydroxyl group to the piperazine ring.

  • Ring opening: Cleavage of the piperazine ring.

Different CYP isozymes are involved in the metabolism of various piperazine derivatives. For example, trazodone is extensively metabolized by CYP3A4 to its active metabolite, m-chlorophenylpiperazine (m-CPP), with a minor role for CYP2D6 .[11] Olaparib is also primarily metabolized by CYP3A4/5 .[12] The metabolism of cyclizine may involve CYP2D6 .[13]

Understanding the specific CYP enzymes involved is crucial for predicting and avoiding potential drug-drug interactions. Co-administration of a piperazine derivative with a potent inhibitor or inducer of its metabolizing enzyme can significantly alter its plasma concentrations, leading to either toxicity or reduced efficacy.

Generalized Metabolic Pathways of Piperazine Derivatives

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Piperazine Derivative N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP450 N_Oxidation N-Oxidation Parent->N_Oxidation CYP450 Ring_Hydroxylation Ring Hydroxylation Parent->Ring_Hydroxylation CYP450 Ring_Opening Ring Opening Parent->Ring_Opening CYP450 PhaseI_Metabolites Phase I Metabolites N_Dealkylation->PhaseI_Metabolites N_Oxidation->PhaseI_Metabolites Ring_Hydroxylation->PhaseI_Metabolites Ring_Opening->PhaseI_Metabolites Conjugation Conjugation (e.g., Glucuronidation) PhaseI_Metabolites->Conjugation Excretion_Ready Excretable Conjugates Conjugation->Excretion_Ready Excretion Excretion (Urine, Feces) Excretion_Ready->Excretion

Caption: Generalized metabolic pathways of piperazine derivatives.

Excretion

The final step in the pharmacokinetic journey is excretion. Piperazine derivatives and their metabolites are primarily eliminated from the body via the urine and, to a lesser extent, the feces.[14] For example, trazodone is mainly excreted in the urine.[15] Cetirizine is also predominantly eliminated through the kidneys, with a significant portion of the dose excreted as the unchanged drug.[4]

Experimental Protocol: A Framework for Comparative Pharmacokinetic Studies

To generate the robust data presented in this guide, well-designed preclinical pharmacokinetic studies are essential. The following protocol outlines a typical workflow for a comparative analysis of novel piperazine derivatives in a rodent model.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) of three novel piperazine derivatives (Compound A, Compound B, and Compound C) following oral and intravenous administration in rats.

Materials:

  • Test compounds (Compound A, B, C) and a reference compound (e.g., a known piperazine drug).

  • Vehicle for dosing (e.g., saline, 0.5% methylcellulose).

  • Sprague-Dawley rats (male, 8-10 weeks old).

  • Dosing gavage needles and syringes.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge.

  • Analytical instrumentation (LC-MS/MS).

Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats for at least one week under standard laboratory conditions.

    • Randomly assign animals to dosing groups (e.g., n=4 per group for each compound and route of administration).

  • Dosing:

    • Oral Administration: Administer a single oral dose of each compound (e.g., 10 mg/kg) via oral gavage.

    • Intravenous Administration: Administer a single intravenous dose of each compound (e.g., 2 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of each piperazine derivative in rat plasma.

    • Analyze the plasma samples to determine the concentration of the parent drug at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the following pharmacokinetic parameters for each compound and route of administration:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Elimination Half-life): Time for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • Calculate the absolute oral bioavailability (F%) for each compound using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

  • Data Interpretation and Comparison:

    • Statistically compare the pharmacokinetic parameters of the novel piperazine derivatives to each other and to the reference compound.

    • Analyze the structure-pharmacokinetic relationships to identify molecular features that influence ADME properties.

Experimental Workflow for a Comparative Pharmacokinetic Study

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis Animal_Acclimatization Animal Acclimatization Dosing Dosing (Oral & IV) Animal_Acclimatization->Dosing Dose_Formulation Dose Formulation Dose_Formulation->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Parameter_Calculation PK Parameter Calculation Sample_Analysis->PK_Parameter_Calculation Comparative_Analysis Comparative Analysis PK_Parameter_Calculation->Comparative_Analysis

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion: The Enduring Versatility of the Piperazine Scaffold

The piperazine moiety continues to be a valuable building block in modern drug discovery, offering a versatile scaffold for the development of new therapeutics with desirable pharmacokinetic profiles. This guide has highlighted the diverse pharmacokinetic properties of piperazine derivatives, demonstrating how structural modifications can profoundly influence their absorption, distribution, metabolism, and excretion.

For drug development professionals, a thorough understanding of these structure-pharmacokinetic relationships is indispensable. By leveraging this knowledge and employing robust experimental methodologies, researchers can rationally design and select drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success. The continued exploration of novel piperazine derivatives, guided by these principles, promises to yield the next generation of innovative medicines.

References

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  • Shin, J., & Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing. [Link]

  • Testa, B., Crivori, P., Reist, M., & Carrupt, P. A. (2000). Molecular properties and pharmacokinetic behavior of cetirizine, a zwitterionic H1-receptor antagonist. Journal of Medicinal Chemistry, 43(11), 2187–2198. [Link]

  • Caccia, S. (1998). Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. Journal of Pharmacy and Pharmacology, 50(6), 627–632. [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Benzylpiperazine Derivatives in the Context of Methamphetamine Addiction

This guide provides a detailed comparison of the in vitro and in vivo efficacy of 1-benzylpiperazine (BZP) and its derivatives, with a specific focus on their relevance to the pharmacology of methamphetamine (METH). As r...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the in vitro and in vivo efficacy of 1-benzylpiperazine (BZP) and its derivatives, with a specific focus on their relevance to the pharmacology of methamphetamine (METH). As researchers seek viable pharmacotherapies for METH addiction, understanding how potential candidate molecules interact with shared neurochemical pathways is paramount. This document synthesizes experimental data to provide a clear, evidence-based perspective for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Methamphetamine Addiction and the Search for a Modulator

Methamphetamine addiction remains a significant global health crisis, characterized by high rates of relapse and a lack of FDA-approved pharmacotherapies. METH exerts its powerful reinforcing effects primarily by overwhelming the monoaminergic system, leading to a surge in synaptic dopamine, norepinephrine, and serotonin.[1] This mechanism is central to both its addictive properties and its neurotoxic effects.

1-Benzylpiperazine (BZP) and its derivatives are a class of psychoactive substances that share a striking mechanistic overlap with METH.[2] They also modulate the release and reuptake of monoamine neurotransmitters, which has led to their investigation as potential substitutes or modulators in the context of stimulant abuse.[3][4] This guide critically examines the evidence, comparing the molecular-level interactions observed in vitro with the complex behavioral outcomes documented in vivo to evaluate their therapeutic potential.

Mechanistic Rationale: A Shared Pathway of Action

The rationale for comparing BZP derivatives to METH lies in their common neurochemical targets. Both classes of compounds directly influence the transporters responsible for clearing dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synapse.

  • Methamphetamine: METH reverses the action of these transporters, particularly DAT, effectively pumping dopamine out of the neuron and into the synapse while blocking its reuptake.[1]

  • 1-Benzylpiperazine (BZP): BZP also promotes dopamine release and inhibits the reuptake of norepinephrine and serotonin.[3] However, its interaction is often described as more complex or "messy" due to a multifaceted regulation of these neurotransmitters.[3]

This shared mechanism means that BZP can produce stimulant-like effects, making it a relevant tool for studying the neurobiology of METH addiction and a potential, albeit problematic, candidate for substitution therapy.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Displaces DA DAT Dopamine Transporter (DAT) METH->DAT Reverses Function BZP 1-Benzylpiperazine Derivatives BZP->DAT Promotes DA Release & Blocks Reuptake DA_vesicle Dopamine Vesicles DA_synapse Dopamine DAT->DA_synapse Release ↑ Reuptake ↓ DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding & Activation

Shared mechanism of action on the dopamine synapse.

Part 1: In Vitro Efficacy — Dissecting Molecular Interactions

In vitro studies are essential for determining the precise molecular targets of a compound and its potency at those targets, free from the complexities of a biological system. For BZP derivatives, these studies focus on their interaction with monoamine transporters.

Key In Vitro Findings:
  • Transporter Affinity: BZP and its derivatives primarily act as substrates for monoamine transporters, similar to amphetamines. BZP itself has a significant effect on dopamine and norepinephrine systems.[4]

  • Derivative Specificity: The pharmacological profile can be altered by modifying the piperazine structure. For example, trifluoromethylphenylpiperazine (TFMPP), often found mixed with BZP in recreational products, acts more directly as a serotonin agonist.[4][5]

  • Mimicking Illicit Drugs: The combination of BZP (dopaminergic) and TFMPP (serotonergic) can create a neurochemical effect profile that mimics that of MDMA ("ecstasy"), highlighting the versatility of the piperazine scaffold.[5]

This demonstrates that in vitro, the 1-benzylpiperazine scaffold can be chemically tuned to preferentially target different monoamine systems.

Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This protocol is a standard method for quantifying how strongly a test compound (e.g., a BZP derivative) binds to a specific receptor or transporter.

  • Preparation of Synaptosomes: Homogenize brain tissue (e.g., rodent striatum, rich in DAT) in a buffered sucrose solution. Centrifuge the homogenate to pellet cell debris, and then centrifuge the supernatant at a higher speed to isolate the synaptosomes (sealed nerve terminals), which are then resuspended.

  • Competitive Binding: Incubate the synaptosomes with a fixed concentration of a radiolabeled ligand known to bind specifically to DAT (e.g., [³H]WIN 35,428).

  • Addition of Test Compound: Add varying concentrations of the unlabeled BZP derivative to the incubation mixture. The test compound will compete with the radioligand for binding to DAT.

  • Incubation and Separation: Allow the mixture to incubate to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the unbound. The filters trap the synaptosomes with the bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. This allows for the calculation of the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) and the Ki (inhibitory constant), which reflects the affinity of the compound for the transporter.

Part 2: In Vivo Efficacy — Behavioral and Physiological Outcomes

In vivo studies in animal models are crucial for understanding how the molecular actions of a drug translate into behavioral and physiological effects. These studies reveal the compound's true potential and its side-effect profile.

Key In Vivo Findings:
  • Stimulant-like Effects: In rodents, BZP produces robust increases in locomotor activity and stereotyped behaviors, which are hallmark signs of a psychostimulant.[3]

  • Behavioral Differences from METH: While both drugs are stimulants, their behavioral profiles are not identical. In an open-field test, METH increases ambulation and time spent in the center of the field. BZP also increases ambulation but can increase stereotyped head movements and decrease time spent in the light compartment of a light-dark box, suggesting a potential anxiogenic (anxiety-producing) effect.[3][6]

  • Abuse Potential: BZP demonstrates a clear potential for abuse. In drug discrimination studies, animals trained to recognize amphetamine or cocaine also recognize BZP.[3] Furthermore, rats will learn to self-administer BZP, confirming it has rewarding properties.[7][8]

Data Summary: In Vivo Behavioral Comparison
Behavioral MetricMethamphetamine (1-2 mg/kg)1-Benzylpiperazine (10-20 mg/kg)Citation(s)
Open-Field Ambulation IncreasedIncreased[3][6]
Open-Field Rearing IncreasedIncreased[3][6]
Stereotyped Behavior Increased at higher dosesIncreased (head movements)[3][6]
Anxiety-Related Behavior Can be anxiolytic (increased center time)Can be anxiogenic (decreased light time)[3][6]
Rewarding Properties High (robust self-administration)Present (supports self-administration)[7][8]
Experimental Protocol: The Open-Field Test

This widely used behavioral assay assesses general locomotor activity and anxiety-like behavior in rodents.

  • Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The area is often divided into a central zone and a peripheral zone by video tracking software.

  • Acclimation: The animal is gently placed in the center of the arena and allowed to explore freely for a set period (e.g., 30-60 minutes).

  • Drug Administration: The test animal is administered the BZP derivative or METH (typically via intraperitoneal injection) at a predetermined dose. A control group receives a saline vehicle.

  • Behavioral Recording: After a short absorption period, the animal is placed back in the open field. Its behavior is recorded by an overhead video camera for a specified duration.

  • Data Analysis: Automated software analyzes the video to quantify several parameters:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time Spent in Center vs. Periphery: Rodents naturally avoid open spaces. More time in the center is interpreted as reduced anxiety.

    • Rearing Events: The number of times the animal stands on its hind legs, an exploratory behavior.

    • Stereotypy: Repetitive, purposeless movements (e.g., head weaving, gnawing).

Bridging the Gap: Why In Vitro Potency Doesn't Guarantee In Vivo Success

A critical analysis reveals a significant disconnect between the in vitro and in vivo data, which tempers enthusiasm for using BZP derivatives as a METH addiction therapy.

  • Efficacy vs. Side Effects: While BZP effectively modulates dopamine in vitro and produces stimulant effects in vivo, it also comes with a host of adverse effects, including anxiety and nausea, that are less desirable than those of classical stimulants.[4][6] This suggests that its "messy" pharmacology, while effective at releasing monoamines, also engages other pathways that lead to a poor side-effect profile.

  • Abuse Liability: The most significant barrier is BZP's own abuse potential. In vivo self-administration studies confirm that its dopamine-releasing properties are rewarding.[8] A drug intended to treat addiction should ideally reduce the rewarding effects of the abused substance without being highly rewarding itself. BZP largely fails this test, acting more as a substitute with its own dependence risk.[6]

  • Pharmacokinetic Complexity: The metabolism of piperazine derivatives can be complex, and co-administration of different derivatives can alter their pharmacokinetic profiles, leading to unpredictable effects.[4] This is a major concern for clinical application.

cluster_0 In Vitro Analysis cluster_1 In Vivo Complexity cluster_2 In Vivo Outcome invitro BZP Derivative shows high affinity for Dopamine Transporter (DAT) b_barrier Blood-Brain Barrier Penetration invitro->b_barrier Biological Filters metabolism Metabolism (e.g., First-Pass Effect) invitro->metabolism Biological Filters off_target Off-Target Binding (e.g., Serotonin Receptors) invitro->off_target Biological Filters behavior Observed Behavioral Effect b_barrier->behavior metabolism->behavior off_target->behavior stimulant ✅ Stimulant Activity (Desired Effect) behavior->stimulant abuse ❌ Abuse Potential (Undesired Effect) behavior->abuse anxiety ❌ Anxiogenic Effects (Undesired Effect) behavior->anxiety

Translation from in vitro activity to in vivo outcomes.

Conclusion and Future Directions

The comparative analysis of 1-benzylpiperazine derivatives reveals a classic drug development challenge. These compounds demonstrate clear in vitro activity on the monoaminergic systems targeted by methamphetamine, and this activity translates to predictable psychostimulant effects in vivo.

However, for the specific application of treating METH addiction, they are poor candidates. The lack of clean pharmacology, coupled with significant anxiogenic effects and a high potential for abuse, means that BZP and similar derivatives are more likely to be substitutes for, rather than treatments for, METH addiction.

Future research in this area should focus on designing derivatives that can selectively modulate dopamine neurotransmission to blunt the reinforcing effects of METH without producing powerful rewarding or aversive effects on their own. This requires a departure from broad-monoamine-releasing agents toward more nuanced allosteric modulators or biased agonists that can stabilize the dopaminergic system without causing the disruptive surges that characterize both METH and BZP.

References

  • A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats. (2009). Pharmacology Biochemistry and Behavior.

  • Hughes, R. N., & Herbert, C. E. (2009). A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats. Pharmacology, biochemistry, and behavior, 92(3), 496–503.

  • Gee, P., Richardson, S., & Woltersdorf, W. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. Journal of Medical Toxicology, 4(2), 122-127.

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.

  • Cohen, B. M., & Butler, R. (2007). Benzylpiperazine: A drug of abuse?. Journal of Psychopharmacology, 21(8), 869-874.

  • Isaacson, S. A., et al. (2021). In Vitro and In Vivo Sequestration of Methamphetamine by a Sulfated Acyclic CB[n]-Type Receptor. Angewandte Chemie International Edition, 60(41), 22359-22365.

  • Kish, S. J. (2023). Methamphetamine. In StatPearls. StatPearls Publishing.

  • Brennan, K. A., et al. (2009). N-benzylpiperazine has characteristics of a drug of abuse. Behavioural Pharmacology, 20(4), 363-369.

  • Herbert, C. E., & Hughes, R. N. (2009). A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats. Pharmacology Biochemistry and Behavior, 92(3), 496-503.

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Comparative

A Tale of Two Molecules: Unraveling the Stereoselective Activity of 1-Benzyl-2-methylpiperazine Enantiomers

An In-Depth Guide for Researchers in Pharmacology and Drug Development The introduction of a single chiral center into a pharmacologically active molecule can dramatically alter its biological profile. This guide delves...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Pharmacology and Drug Development

The introduction of a single chiral center into a pharmacologically active molecule can dramatically alter its biological profile. This guide delves into the comparative biological activities of the (R)- and (S)-enantiomers of 1-benzyl-2-methylpiperazine, a chiral derivative of the well-known psychoactive substance 1-benzylpiperazine (BZP). While the parent compound, BZP, has been studied for its stimulant effects on the central nervous system, primarily through its interaction with dopaminergic and serotonergic pathways, a significant information gap exists in the scientific literature regarding the specific stereoselective activities of its chiral 2-methyl derivative.

This guide will synthesize the available information on related chiral piperazine derivatives and the established principles of stereopharmacology to provide a theoretical framework for the expected differences in the biological activity of 1-benzyl-2-methylpiperazine enantiomers. We will explore the probable stereoselective interactions with key biological targets, supported by data from analogous chiral molecules, and provide detailed experimental protocols for researchers aiming to elucidate these differences.

The Critical Role of Chirality in Drug-Receptor Interactions

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity when interacting with drug molecules. This is because receptors, enzymes, and other biological targets are composed of chiral building blocks (L-amino acids and D-sugars), creating a chiral environment where enantiomers can bind with different affinities and efficacies.

The differential binding of enantiomers can lead to significant variations in their pharmacological effects, with one enantiomer (the eutomer) often being significantly more potent or having a different pharmacological profile than the other (the distomer). In some cases, the distomer may be inactive, contribute to side effects, or even have opposing effects to the eutomer.

1-Benzylpiperazine: The Achiral Precursor

1-Benzylpiperazine (BZP) is a synthetic stimulant that has been widely studied for its effects on monoamine neurotransmission. It primarily acts as a releasing agent and reuptake inhibitor of dopamine and norepinephrine, with weaker effects on serotonin.[1] Its mechanism of action is similar to that of amphetamine, leading to increased alertness, euphoria, and sympathomimetic effects.[1] As BZP is an achiral molecule, it does not have enantiomers.

Introducing Chirality: The 2-Methyl Substitution

The addition of a methyl group at the 2-position of the piperazine ring in 1-benzylpiperazine introduces a chiral center, resulting in two enantiomers: (R)-1-benzyl-2-methylpiperazine and (S)-1-benzyl-2-methylpiperazine. Based on the principles of stereopharmacology and data from related chiral piperazine derivatives, it is highly probable that these enantiomers will exhibit different biological activities.

Potential Stereoselective Biological Activities

Given the known pharmacology of BZP and the established importance of chirality, we can hypothesize several areas where the enantiomers of 1-benzyl-2-methylpiperazine may exhibit differential activity:

Monoamine Transporter Interactions

The primary targets of BZP are the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1] It is plausible that the (R)- and (S)-enantiomers of 1-benzyl-2-methylpiperazine will display different affinities and/or potencies for these transporters. The methyl group at the 2-position could introduce steric hindrance or create additional favorable interactions within the chiral binding pockets of these transporters, leading to stereoselective inhibition of neurotransmitter reuptake or stimulation of neurotransmitter release.

Hypothetical Binding Affinities of 1-Benzyl-2-methylpiperazine Enantiomers

Target(R)-Enantiomer (Predicted Kᵢ [nM])(S)-Enantiomer (Predicted Kᵢ [nM])Rationale
Dopamine Transporter (DAT)Lower KᵢHigher KᵢThe (R)-configuration might better fit the chiral binding pocket of DAT, leading to higher affinity.
Norepinephrine Transporter (NET)Lower KᵢHigher KᵢSimilar to DAT, a preferential fit for one enantiomer is expected.
Serotonin Transporter (SERT)Higher KᵢLower KᵢThe stereochemical requirements for SERT may differ from DAT and NET, potentially favoring the (S)-enantiomer.
Sigma-1 ReceptorLower KᵢHigher KᵢStudies on related chiral piperazines have shown stereoselectivity at sigma receptors.[3]
Sigma-2 ReceptorHigher KᵢLower KᵢThe selectivity between sigma receptor subtypes could also be stereodependent.

Note: The Kᵢ values in this table are hypothetical and intended to illustrate potential stereoselective differences. Experimental validation is required.

Sigma Receptor Modulation

Recent research has focused on benzylpiperazine derivatives as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[4][5] A study on chiral, nonracemic (piperazin-2-yl)methanol derivatives found that stereochemistry plays a crucial role in sigma-1 receptor affinity.[3] It is therefore highly probable that the (R)- and (S)-enantiomers of 1-benzyl-2-methylpiperazine will exhibit differential binding to sigma-1 and sigma-2 receptors, potentially leading to different downstream effects on cellular signaling.

Experimental Workflows for Elucidating Stereoselective Activity

To address the current knowledge gap, the following experimental workflows are proposed for researchers interested in comparing the biological activities of 1-benzyl-2-methylpiperazine enantiomers.

Chiral Separation of Enantiomers

The first critical step is to obtain the individual enantiomers in high purity.

Caption: Workflow for the chiral separation of 1-benzyl-2-methylpiperazine enantiomers.

Protocol for Chiral HPLC Separation:

  • Column Selection: A chiral stationary phase (CSP) column, such as a Chiralcel OD-H or Chiralpak AD-H, is recommended.

  • Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) is typically used. The optimal mobile phase composition should be determined empirically to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is suitable.

  • Fraction Collection: The separated enantiomeric peaks are collected, and the solvent is evaporated to yield the pure enantiomers.

  • Enantiomeric Excess (ee) Determination: The purity of the separated enantiomers should be confirmed by analytical chiral HPLC, aiming for an ee of >99%.

  • Polarimetry: The optical rotation of each enantiomer should be measured to confirm their identity as (+) or (-).

In Vitro Receptor Binding Assays

To determine the affinity of each enantiomer for various biological targets.

G cluster_1 In Vitro Binding Assay Workflow Enantiomer Pure Enantiomer ((R) or (S)) Incubation Incubation Enantiomer->Incubation Membrane_Prep Membrane Preparation (Expressing Target Receptor) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]WIN 35,428 for DAT) Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calculation Kᵢ Calculation Scintillation->Ki_Calculation

Caption: General workflow for in vitro radioligand binding assays.

Protocol for Dopamine Transporter (DAT) Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (e.g., HEK-293 cells).

  • Radioligand: Use a high-affinity DAT radioligand, such as [³H]WIN 35,428.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl.

  • Incubation: Incubate the cell membranes, radioligand, and varying concentrations of the test enantiomer in the assay buffer.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Kᵢ) for each enantiomer using the Cheng-Prusoff equation.

Similar protocols can be adapted for other transporters (NET, SERT) and receptors (sigma-1, sigma-2) by using the appropriate cell lines, radioligands, and assay conditions.

In Vitro Functional Assays

To determine the functional activity (e.g., agonist, antagonist, or releasing agent) of each enantiomer.

Protocol for Neurotransmitter Release Assay:

  • Cell Culture: Use a cell line that expresses the target transporter (e.g., HEK-293 cells expressing DAT) and can be preloaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Preloading: Incubate the cells with the radiolabeled neurotransmitter to allow for uptake.

  • Washing: Wash the cells to remove extracellular radiolabel.

  • Treatment: Treat the cells with varying concentrations of each enantiomer.

  • Sample Collection: Collect the supernatant at different time points.

  • Quantification: Measure the amount of radioactivity released into the supernatant using a scintillation counter.

  • Data Analysis: Determine the potency (EC₅₀) and efficacy of each enantiomer in inducing neurotransmitter release.

Conclusion and Future Directions

While a definitive comparison of the biological activities of (R)- and (S)-1-benzyl-2-methylpiperazine is currently hampered by a lack of direct experimental data, the principles of stereopharmacology strongly suggest that these enantiomers will exhibit distinct pharmacological profiles. The introduction of the 2-methyl group likely leads to stereoselective interactions with monoamine transporters and sigma receptors, resulting in differences in potency, efficacy, and potentially, the overall nature of their biological effects.

The experimental workflows outlined in this guide provide a clear path for researchers to systematically investigate these differences. Such studies are crucial for a comprehensive understanding of the structure-activity relationships of chiral piperazine derivatives and for the potential development of more selective and safer therapeutic agents. Future research should focus on the synthesis, chiral separation, and detailed pharmacological characterization of these enantiomers to fill the existing knowledge gap and unlock the full potential of this chemical scaffold in drug discovery.

References

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]

  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). 1-Benzylpiperazine and other piperazine-based derivatives. In Novel Psychoactive Substances (pp. 165-195). Academic Press. [Link]

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2019). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 10(10), 4346-4357. [Link]

  • Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., ... & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2029-2040. [Link]

  • Moussa, I. A., Zhang, M., Zhang, J., Hong, J., Chun, J. H., & Perreault, M. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry, 53(16), 6228-6239. [Link]

  • Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 171(11), 2779-2792. [Link]

  • Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859. [Link]

  • National Center for Biotechnology Information (n.d.). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. In PubChem. Retrieved from [Link]

  • Rani, P., & Pal, D. K. (2021). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Journal of Pharmaceutical Research International, 33-55. [Link]

  • Sławiński, J., & Szafrański, K. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(36), 21315-21334. [Link]

  • Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., ... & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. [Link]

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Validation

A Comparative Guide to the Inter-Laboratory Analysis of 1-Benzyl-2-methylpiperazine Hydrochloride

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-Benzyl-2-methylpiperazine hydrochloride. Designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-Benzyl-2-methylpiperazine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, validation, and the critical importance of inter-laboratory comparisons for ensuring data reproducibility and reliability across different testing facilities. While a formal inter-laboratory study for this specific compound is not publicly available, this guide establishes a framework for such a comparison by evaluating common analytical techniques based on published data for related piperazine derivatives.

1-Benzyl-2-methylpiperazine hydrochloride is an analytical reference standard categorized as a piperazine, intended for research and forensic applications.[1] The accurate and precise quantification of this and related compounds is paramount in pharmaceutical quality control, forensic toxicology, and drug development. This guide will explore the two primary chromatographic techniques employed for the analysis of piperazine derivatives: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

The Critical Role of Inter-Laboratory Comparison

An inter-laboratory comparison, or round-robin test, is an essential component of method validation. It involves multiple laboratories analyzing identical samples to assess the reproducibility of an analytical method. This process is crucial for establishing a method as a robust and reliable standard. The primary goals of such a study are to:

  • Assess Method Reproducibility: Determine the degree of agreement between results obtained in different laboratories.

  • Identify Potential Biases: Uncover systematic errors that may be unique to a specific laboratory's equipment, reagents, or procedures.

  • Validate the Analytical Method: Provide objective evidence that the method is suitable for its intended purpose and can be successfully transferred between laboratories.

The workflow for a typical inter-laboratory comparison is outlined below.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-Benzyl-2-methylpiperazine Hydrochloride

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel and potent chemical entities. While the focus is often on synthesis and application, the final step in a che...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel and potent chemical entities. While the focus is often on synthesis and application, the final step in a chemical's lifecycle—its disposal—is paramount for ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 1-Benzyl-2-methylpiperazine hydrochloride, a compound for which extensive toxicological data may not be fully available.[1] In such cases, the guiding principle must be to treat the substance with the highest degree of caution, assuming it is hazardous until proven otherwise.[2]

This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety and compliance within your laboratory.

Hazard Profile and Risk Assessment: Understanding the "Why"

1-Benzyl-2-methylpiperazine hydrochloride and its analogs are classified as hazardous substances.[3][4] Understanding their specific risks is the foundation of safe handling and disposal. The primary hazards associated with this compound dictate the stringent personal protection and disposal protocols that follow.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple risks.[1][5] It is harmful if swallowed or inhaled and can cause significant irritation to the skin, eyes, and respiratory system.[6][7]

Table 1: GHS Hazard Profile for 1-Benzyl-2-methylpiperazine Hydrochloride

Hazard Class Signal Word Hazard Statement
Acute Toxicity, Oral (Category 4) Warning H302: Harmful if swallowed[1][6][7]
Skin Corrosion/Irritation (Category 2) Warning H315: Causes skin irritation[1][3][4][5]
Serious Eye Damage/Irritation (Category 2A) Warning H319: Causes serious eye irritation[1][3][4][5]

| Specific Target Organ Toxicity, Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation[1][4][5] |

The lack of comprehensive, long-term toxicological data means we must operate with an elevated sense of caution.[1] The procedures outlined below are designed to mitigate these known risks and any potential unknown hazards.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling any waste containing 1-Benzyl-2-methylpiperazine hydrochloride, donning the appropriate PPE is mandatory. This equipment is the primary barrier between you and potential exposure.

Table 2: Required Personal Protective Equipment (PPE) for Waste Handling

Protection Type Specification Rationale and Best Practices
Eye/Face Protection Safety glasses with side-shields or a face shield, approved under NIOSH or EN 166 (EU) standards.[1] Protects against accidental splashes of solutions or contact with airborne solid particles during transfer.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[1] Prevents skin contact, which can cause irritation.[1][4] Use proper glove removal technique to avoid contaminating your hands.[1]
Body Protection A complete lab coat or chemical-resistant suit.[1] Protects skin and personal clothing from contamination in case of spills or splashes.

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][8] For spill cleanup or where dust may be generated, a P95 (US) or P1 (EU) particle respirator may be necessary.[1] | Mitigates the risk of inhaling the compound, which can cause respiratory tract irritation.[4][5] |

Waste Disposal Workflow: A Step-by-Step Protocol

The disposal of 1-Benzyl-2-methylpiperazine hydrochloride is not a simple act of discarding it. It is a structured process that ensures the waste is properly characterized, contained, and transferred to a facility capable of managing it safely and legally. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [1][9]

Step 1: Waste Characterization

Identify the type of waste you are generating:

  • Unused or Expired Pure Compound: The original solid chemical.

  • Grossly Contaminated Materials: Items like weigh boats, contaminated gloves, or paper towels used to clean up small spills of the solid.

  • Aqueous or Solvent Solutions: Dilute or concentrated solutions of the compound from experiments.

  • Contaminated Labware: Glassware (beakers, flasks) that has come into direct contact with the compound.

Step 2: Segregation and Containment

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • Select the Right Container: Use a dedicated, sealable, and chemically compatible container clearly labeled for "Hazardous Waste."

  • Collect Waste:

    • Solids: Carefully transfer the pure compound and grossly contaminated materials into the container using a scoop or spatula to avoid creating dust.[1]

    • Liquids: Pour solutions directly into the designated liquid hazardous waste container.

    • Contaminated Labware: Rinse glassware three times with a suitable solvent. The first two rinsates are considered hazardous waste and must be collected in the liquid waste container. The third rinsate can typically be disposed of down the drain, but consult your institution's EHS guidelines.

  • Labeling: The container must be meticulously labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Benzyl-2-methylpiperazine hydrochloride" (avoid abbreviations)

    • The approximate concentration and quantity of the waste

    • The date the first waste was added to the container

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[2][10] This area must be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from incompatible materials to prevent accidental reactions.[11]

Step 4: Professional Disposal

Research chemicals must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[1][12]

  • Contact EHS: When your waste container is full or has been in the SAA for the maximum allowable time (typically 6-12 months, per institutional and EPA guidelines), contact your EHS office to arrange for a pickup.[10]

  • Documentation: Complete any necessary waste manifest forms provided by EHS. Accurate documentation is a legal requirement.

The following diagram outlines the decision-making process for handling waste generated in the laboratory.

G Diagram 1: Disposal Decision Workflow start Waste Generation (Pure compound, contaminated labware, solutions) assess Characterize Waste Type start->assess solid_waste Collect solid waste & contaminated items in a dedicated, sealed container. assess->solid_waste Solid liquid_waste Collect solutions & first two rinsates in a dedicated liquid waste container. assess->liquid_waste Liquid label_container Label Container: - 'Hazardous Waste' - '1-Benzyl-2-methylpiperazine hydrochloride' - Date and other required information solid_waste->label_container liquid_waste->label_container store_saa Store sealed container in designated Satellite Accumulation Area (SAA). label_container->store_saa contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service for Pickup. store_saa->contact_ehs

Caption: Disposal workflow for 1-Benzyl-2-methylpiperazine hydrochloride waste.

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to mitigate exposure.

  • Evacuate and Notify: Alert all personnel in the immediate area and notify your laboratory supervisor or EHS officer.[2]

  • Secure the Area: Prevent entry to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Cleanup: Only personnel trained in hazardous spill response should perform the cleanup.

    • Don the appropriate PPE as outlined in Table 2.

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container without creating dust.[1]

    • Use an inert absorbent material for liquid spills.

    • All cleanup materials (absorbent pads, contaminated PPE) must be collected and disposed of as hazardous waste.[2]

By adhering to this comprehensive guide, you ensure that your vital research does not come at the cost of safety or environmental integrity. Trust in these validated procedures is trust in a safer laboratory environment for yourself and your colleagues.

References

  • Angene Chemical. (2025, December 21).
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • Fisher Scientific. (2024, April 1).
  • Sigma-Aldrich. (2025, May 6).
  • Thermo Fisher Scientific. (2024, May 8).
  • Cayman Chemical. (2025, June 24).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3).
  • Fisher Scientific. (2010, October 22).
  • Sigma-Aldrich. (2025, May 6).
  • Biosynth. (2022, May 5).
  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-2-methylpiperazine. PubChem.
  • Novachem. (2024, January 2).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Cole-Parmer. (n.d.).
  • ChemicalBook. (2025, October 18). Chemical Safety Data Sheet MSDS / SDS - N-1-Benzyl-2-methylpiperazine.
  • Echemi. (n.d.). 1-(2-CHLORO-BENZYL)
  • Bishop, S. C., et al. (2016). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 233(18), 3351–3361.
  • BenchChem. (2025).
  • Gee, P., et al. (2008). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 46(9), 802-807.
  • ResearchGate. (n.d.). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis.
  • ResearchGate. (n.d.).
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • NSW Environmental Protection Authority. (2023, October 6). Find Community Recycling Centres and Household Chemical CleanOut events.
  • Wikipedia. (n.d.). Benzylpiperazine.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Benzyl-2-methylpiperazine Hydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. 1-Benzyl-2-methylpiperazine hydrochloride is a piperazine derivative, a class of compo...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. 1-Benzyl-2-methylpiperazine hydrochloride is a piperazine derivative, a class of compounds that requires meticulous handling. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to build a culture of safety through a deep understanding of the why behind each protocol, ensuring every step is a self-validating measure of protection.

Hazard Assessment: The Rationale Behind the Protocol

Understanding the inherent risks of 1-Benzyl-2-methylpiperazine hydrochloride is the critical first step in establishing a robust safety plan. The hazard profile, derived from data on the compound and its structural analogs, dictates the necessary layers of protection.[1][2][3] The primary routes of occupational exposure are inhalation of dust, skin contact, and eye contact.

The compound is classified with several key hazards that directly inform our PPE choices.

Hazard Classification GHS Hazard Statement Implication for Personal Safety
Acute Toxicity, OralH302: Harmful if swallowed[2][3]Prevents accidental ingestion through contaminated hands.
Acute Toxicity, DermalH312: Harmful in contact with skin[2][3]Requires a barrier to prevent absorption through the skin.
Skin IrritationH315: Causes skin irritation[2][3][4][5]Mandates the use of gloves and protective clothing.
Serious Eye IrritationH319: Causes serious eye irritation[2][3][4][5][6]Necessitates stringent eye protection against dust and splashes.
Acute Toxicity, InhalationH332: Harmful if inhaled[2][3]Requires handling in ventilated areas and potential respiratory protection.
Respiratory IrritationH335: May cause respiratory irritation[3][4][5]Reinforces the need to control airborne dust and fumes.

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard assessment, a multi-layered PPE strategy is essential. The selection of PPE is not static; it must be adapted to the scale and nature of the procedure being performed.

Eye and Face Protection

The risk of serious eye irritation from airborne powder or splashes is significant.[2][4][6]

  • Minimum Requirement: At all times when handling the solid or its solutions, wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Enhanced Protection: When there is a heightened risk of splashing (e.g., during transfers, dissolution in volatile solvents, or reactions under pressure), a full-face shield must be worn over the safety goggles.[1][6]

Hand Protection

The compound is harmful if absorbed through the skin and causes irritation.[2][3] Therefore, creating an impermeable barrier is non-negotiable.

  • Glove Selection: Disposable nitrile gloves provide adequate protection for incidental contact.[1][8] Always inspect gloves for tears or punctures before use.

  • For Prolonged Contact: For extended procedures or when handling larger quantities, consult the glove manufacturer’s chemical resistance guide to ensure nitrile is appropriate for the solvent being used.

  • Double Gloving: Consider wearing two pairs of gloves during high-risk operations. This allows for the clean removal of the outer glove if contamination occurs, without exposing the skin.

Body Protection

Preventing skin contact is a primary objective.

  • Laboratory Coat: A clean, buttoned lab coat is mandatory to protect against incidental contact and minor spills.[7][9]

  • Clothing: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[8]

  • Enhanced Protection: For large-scale work or situations with a high splash potential, a chemical-resistant apron over the lab coat is recommended.

Respiratory Protection

Inhalation of the powdered hydrochloride salt can cause respiratory irritation and may be harmful.[3][4][5] The primary control measure should always be engineering controls.

  • Engineering Controls: All weighing and handling of the solid compound should be performed within a certified chemical fume hood to minimize airborne dust.[8][10]

  • When Respirators are Needed: If engineering controls are insufficient or not available (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is necessary.[7][11] All respirator use must be part of a formal respiratory protection program that complies with OSHA 29 CFR 1910.134, including fit testing and medical clearance.[7][12]

Procedural Protocols: Integrating Safety into Your Workflow

Proper PPE is only effective when integrated into standardized, repeatable procedures.

Protocol 3.1: PPE Donning Sequence

The order in which PPE is put on is designed to prevent cross-contamination.

  • Lab Coat: Don your lab coat and fasten all buttons.

  • Respiratory Protection (if required): Perform a seal check before entering the work area.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Protocol 3.2: Safe Handling and Disposal Workflow

This workflow outlines the critical decision points and actions from the start of a task to its completion.

G cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Procedure start 1. Task Risk Assessment hazards 2. Review Hazards (SDS) - Skin Irritation - Eye Damage - Inhalation Risk start->hazards select_ppe 3. Select & Don PPE - Goggles - Lab Coat - Nitrile Gloves hazards->select_ppe fume_hood 4. Handle Chemical in Certified Fume Hood select_ppe->fume_hood spill_check Spill Occurs? fume_hood->spill_check decontaminate 5. Decontaminate Work Area & Glassware fume_hood->decontaminate spill_check->fume_hood No spill_protocol Execute Spill Protocol (Evacuate, Notify, Clean) spill_check->spill_protocol Yes doff_ppe 6. Doff PPE (Correct Sequence) decontaminate->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste 8. Dispose of Waste (Contaminated PPE & Chemical) wash_hands->dispose_waste end Task Complete dispose_waste->end

Caption: Workflow for safe handling of 1-Benzyl-2-methylpiperazine HCl.

Protocol 3.3: PPE Doffing (Removal) Sequence

The removal process is a critical control point to prevent contaminating yourself and the laboratory.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contamination.

  • Eye Protection: Remove goggles or face shield.

  • Respiratory Protection (if worn): Remove last, after leaving the work area.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9][10]

Protocol 3.4: Waste Disposal
  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be placed in a sealed, labeled hazardous waste container.

  • Chemical Waste: Dispose of unused 1-Benzyl-2-methylpiperazine hydrochloride and its containers as hazardous waste in accordance with local, state, and federal regulations.[6][9] Do not pour down the drain.

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4][6][10] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[4][10] Wash the affected skin area with plenty of soap and water.[4][6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air at once.[6][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Spill: Evacuate all non-essential personnel from the area.[9] Wearing full PPE (including respiratory protection if the spill is large or generates dust), contain and clean up the spill using an inert absorbent material. Place waste in a sealed container for hazardous waste disposal.[9]

By adhering to this comprehensive guide, you are not merely following rules; you are actively participating in a safety-first culture that protects you, your colleagues, and the integrity of your research.

References

  • New Jersey Department of Health. Piperazine - Hazard Summary. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. [Link]

  • University of California, Santa Cruz. Standard Operating Procedure: Hydrochloric Acid. [Link]

  • SLAC National Accelerator Laboratory. Hydrochloric Acid Safe Handling Guideline. [Link]

  • VelocityEHS. Hydrochloric Acid Hazards & Safety Tips. [Link]

  • New Jersey Department of Health. Hydrogen Chloride - Hazardous Substance Fact Sheet. [Link]

Sources

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